molecular formula C20H30O3 B076672 Etiocholenic acid CAS No. 10325-79-8

Etiocholenic acid

Cat. No.: B076672
CAS No.: 10325-79-8
M. Wt: 318.4 g/mol
InChI Key: MGMOLZNAUACBCR-WQBJWTDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etiocholenic acid is a significant etiocholane-based steroid derivative that serves as a critical reference standard and intermediate in biochemical research. Its core research value lies in the study of steroidogenesis, metabolic pathways, and endocrine function. As a metabolite or synthetic precursor, it is instrumental in elucidating the complex biotransformation of steroidal hormones, particularly in models investigating androgen and corticosteroid metabolism. Researchers utilize etiocholenic acid in analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the accurate identification and quantification of steroid-related compounds in biological samples. Its well-defined structure provides a benchmark for calibrating instruments and validating analytical methods, ensuring data reliability in studies of metabolic disorders, endocrine disruption, and steroid profiling. This compound is offered in high purity to guarantee consistent performance and reliable results in your investigative workflows. All products are strictly for research purposes and are not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h3,13-17,21H,4-11H2,1-2H3,(H,22,23)/t13-,14-,15-,16-,17+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMOLZNAUACBCR-WQBJWTDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(CCC(C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CC=C4[C@@]3(CC[C@@H](C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10325-79-8
Record name Etiocholenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010325798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Etiocholenic Acid: Structural Chemistry, Synthesis, and Pharmaceutical Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for Etiocholenic Acid (historically and industrially known as Etienic Acid ), specifically focusing on the


-isomer (

-hydroxyandrost-5-ene-17

-carboxylic acid) and its oxidative derivative, 3-keto-4-etiocholenic acid.[1] These compounds are critical synthons in the manufacture of corticosteroids, "soft drugs" (e.g., Loteprednol), and

-reductase inhibitors (e.g., Dutasteride).[1]

Technical Whitepaper | Version 1.0 [1]

Executive Technical Summary

Etiocholenic acid (IUPAC:


-hydroxyandrost-5-ene-17

-carboxylic acid), often referred to as Etienic acid , represents the fundamental C20 steroid scaffold obtained via the oxidative degradation of the C17 side chain of pregnanes (like pregnenolone) or cholanes.

Unlike the C21 corticosteroids (which possess a ketol side chain) or C19 androgens (which possess a ketone or hydroxyl at C17), Etiocholenic acid features a C17-carboxylic acid.[1] This functional handle is chemically versatile, allowing for the synthesis of complex esters used in retrometabolic drug design (soft steroids) and the construction of amide-based inhibitors like Dutasteride.[1]

Nomenclature Clarification:

  • 
    -Etiocholenic Acid (Etienic Acid):  The primary subject of this guide.[1][2] CAS: 10325-79-8.[1][3]
    
  • 3-Keto-4-etiocholenic Acid: The

    
    -3-ketone derivative (oxidized A-ring).[1] CAS: 302-97-6.[1][4][5][6][7]
    

Chemical Structure & Physiochemical Properties[1][3][8]

The molecule consists of the tetracyclic gonane core with a double bond at C5-C6, a hydroxyl group at C3 in the


-configuration, and a carboxylic acid at C17 in the 

-configuration.
Physiochemical Data Profile[1][8]
PropertyMetricTechnical Context
Common Name Etienic Acid / Etiocholenic AcidSynonyms:

-Hydroxy-5-etienic acid; Androst-5-en-17

-oic acid
CAS Registry 10325-79-8 Acetate derivative: 51424-66-9
Formula

MW: 318.45 g/mol
Stereochemistry


-epimers are biologically distinct (bile acid precursors).[1][5][8]
Melting Point 274–276 °CHigh lattice energy due to intermolecular H-bonding (COOH dimer + OH).[1][9]
Solubility DMSO, Pyridine, DMFSparingly soluble in

; Insoluble in water.[1][9]
pKa (Calc) ~4.8 (COOH)Typical for steroidal carboxylic acids.[1][9]
UV Absorption

~205-210 nm
Weak chromophore (isolated double bond).[1][9]
Structural Visualization (DOT)

The following diagram illustrates the core connectivity and stereochemistry.

Caption: Structural logic of Etiocholenic acid and its relationship to the industrially relevant 3-keto derivative.

Synthetic Pathways & Production

The synthesis of Etiocholenic acid is a classic example of side-chain degradation .[1] The primary industrial route utilizes Diosgenin (via Pregnenolone) or Phytosterols .[1][9]

The Haloform Degradation Route (From Pregnenolone)

This is the standard laboratory and pilot-scale method.[1] It converts the methyl ketone of pregnenolone into a carboxylic acid.[1][9]

Reaction Logic:

  • Protection: The C3-hydroxyl is protected (usually as an acetate) to prevent oxidation.[1][9]

  • Haloform Reaction: The acetyl side chain (

    
    ) is treated with Hypobromite (
    
    
    
    ) or Hypoiodite.[1][9]
  • Mechanism: The methyl group is tri-halogenated, followed by nucleophilic attack by hydroxide, expelling the haloform (

    
    ) and yielding the carboxylate.[1][9]
    

Step-by-Step Protocol:

  • Dissolution: Dissolve Pregnenolone Acetate (1 eq) in Dioxane/Water.

  • Oxidation: Add NaOH (4 eq) and slowly drip

    
     (3.5 eq) at <10°C.
    
  • Quenching: Destroy excess hypobromite with Sodium Bisulfite.

  • Acidification: Acidify with HCl to pH 2 to precipitate the crude acid.

  • Hydrolysis: Reflux in methanolic KOH to remove the C3-acetate protection.

  • Purification: Recrystallize from Acetic Acid/Methanol.

Industrial Pathway Visualization[1][8]

Synthesis_Pathway Diosgenin Diosgenin (Plant Source) Pregnenolone Pregnenolone (C21 Steroid) Diosgenin->Pregnenolone Marker Degradation EtienicAcid Etiocholenic Acid (C20 Acid, Delta-5) Pregnenolone->EtienicAcid Haloform Reaction (NaOBr/NaOH) KetoAcid 3-Keto-4-etiocholenic Acid (CAS 302-97-6) EtienicAcid->KetoAcid Oppenauer Oxidation (Al(OiPr)3 / Cyclohexanone) Loteprednol Loteprednol Etabonate (Soft Corticosteroid) EtienicAcid->Loteprednol Side chain esterification (Retrometabolic Design) Dutasteride Dutasteride / Finasteride (5-alpha Reductase Inhibitors) KetoAcid->Dutasteride 1. Amidation 2. Delta-1 Dehydrogenation

Caption: Manufacturing flow from plant sterols to high-value API intermediates via Etiocholenic acid.

Analytical Profiling & Identification

For researchers validating the identity of Etiocholenic acid, the following spectral signatures are definitive.

Nuclear Magnetic Resonance (NMR)
  • 
    -NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.0 ppm (s, 1H): -COOH  (Broad singlet, disappears with 
      
      
      
      ).[1]
    • 
       5.30 ppm (d, 1H): C6-H  (Vinylic proton, characteristic of 
      
      
      
      ).[1]
    • 
       3.30 ppm (m, 1H): C3-H  (
      
      
      
      -proton).[1]
    • 
       0.95 ppm (s, 3H): C19-Me  (Angular methyl).[1]
      
    • 
       0.65 ppm (s, 3H): C18-Me  (Angular methyl, shifted upfield due to C17-COOH anisotropy).[1]
      
Mass Spectrometry (ESI-MS)[1]
  • Ionization Mode: Negative Mode (ESI-).[1][9]

  • Parent Ion:

    
     at m/z 317.2.
    
  • Fragmentation: Loss of

    
     (
    
    
    
    ) and water (
    
    
    ) are common in CID (Collision Induced Dissociation).[1]

Pharmaceutical Applications

Soft Drug Design (Retrometabolic Approaches)

Etiocholenic acid derivatives are central to the concept of "Soft Steroids" —drugs designed to be metabolically deactivated after exerting their local effect.[1][9]

  • Mechanism: The C17-carboxylic acid is esterified with a labile group (e.g., chloromethyl ester).[1]

  • Example: Loteprednol Etabonate . While Loteprednol is technically derived from

    
    -cortienic acid, the synthetic logic mirrors that of etiocholenic acid esters.[1] The body's esterases rapidly hydrolyze the C17-ester back to the inactive acid form (Etiocholenic/Cortienic acid), minimizing systemic side effects like adrenal suppression.[1]
    
5 -Reductase Inhibitors

The 3-keto-4-etiocholenic acid (CAS 302-97-6) is the immediate precursor to the amide side chains found in Dutasteride and Finasteride analogs.[1]

  • Protocol: The acid is activated (via oxalyl chloride) to the acid chloride, then reacted with 2,5-bis(trifluoromethyl)aniline (for Dutasteride synthesis).[1]

References

  • Marker, R. E., et al. (1947).[1][9] Sterols.[1][9][10][11][12] CLVII. Sapogenins. 69. Isolation and structures of new sterols. Journal of the American Chemical Society.[1][9] [1]

  • Bodor, N., & Buchwald, P. (2000).[1][9] Soft drug design: General principles and recent applications in the corticosteroid field.[1][9] Medicinal Research Reviews.[1][9]

  • PubChem. (2024).[1][9] Compound Summary: 3beta-Hydroxy-5-etienic acid (CAS 10325-79-8).[1][3] National Library of Medicine.[1][9] [1]

  • Organic Syntheses. (1955).[1][9] 3beta-Acetoxyetienic Acid.[1][2][9][8] Org.[1][2][9] Synth. Coll. Vol. 3, p.11.

  • European Chemicals Agency (ECHA). (2024).[1][5][9] Substance Information: 3-Keto-4-etiocholenic acid (CAS 302-97-6).[1][4][5][6][7][1]

Sources

Stereochemical and Functional Divergence: Etienic vs. Etiocholanic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-precision field of steroid chemistry and corticosteroid drug development, the distinction between Etienic Acid and Etiocholanic Acid is not merely nomenclatural—it is a fundamental divergence in stereochemistry that dictates solubility, receptor affinity, and metabolic fate.

While both are C20 androstane derivatives possessing a C17-carboxylic acid, they represent two distinct topological classes:[1]

  • Etienic Acid Series: Characterized by unsaturation (typically

    
     or 
    
    
    
    ) and a flatter A/B ring geometry.[1]
  • Etiocholanic Acid Series: Characterized by A-ring saturation with a

    
    -cis  A/B ring fusion, resulting in a distinct "bent" molecular architecture.[1]
    

This guide dissects the structural, synthetic, and analytical differences between these two entities, providing actionable protocols for their isolation and identification in pharmaceutical matrices.

Part 1: Structural Anatomy & Stereochemistry[1]

The core difference lies in the A-ring saturation and the resulting geometry of the steroid nucleus.

Etienic Acid (The Unsaturated Planar Scaffold)

Historically, "Etienic Acid" is a trivial name often applied to androst-4-en-3-one-17


-carboxylic acid  (also known as 3-oxo-4-etienic acid).[1] It preserves the 

double bond found in bioactive corticosteroids like Cortisol and Testosterone.
  • IUPAC: 3-oxoandrost-4-ene-17

    
    -carboxylic acid[1][2]
    
  • Geometry: The

    
     double bond forces the A-ring into a half-chair conformation, maintaining a relatively planar relationship with the B, C, and D rings.
    
  • Key Feature: Conjugated ketone system (

    
    -unsaturated ketone) at C3-C5.[1]
    
Etiocholanic Acid (The Saturated Bent Scaffold)

Etiocholanic acid represents the fully reduced form with specific stereochemistry at C5.[1] The term "Etiocholane" strictly refers to the


-androstane  skeleton.[1]
  • IUPAC:

    
    -hydroxy-
    
    
    
    -androstane-17
    
    
    -carboxylic acid (or the 3-deoxy variant depending on context).[1]
  • Geometry: The

    
    -hydrogen implies a cis-fusion  between rings A and B.[1] This creates a sharp "kink" or bend (approx. 90°) in the steroid backbone.[1]
    
  • Key Feature: Lack of UV absorbance (no conjugation) and significant steric bulk perpendicular to the general plane of the molecule.[1]

Visualization of Stereochemical Divergence

The following diagram contrasts the topological difference between the planar-like Etienic scaffold and the bent Etiocholanic scaffold.

SteroidTopology cluster_0 Etienic Acid (Unsaturated) cluster_1 Etiocholanic Acid (Saturated) Etienic Androst-4-ene-17β-oic acid (Delta-4, 3-keto) Planar Geometry: A/B Ring Quasi-Planar (Half-Chair A-ring) Etienic->Planar Conj Feature: Conjugated System (UV Active) Etienic->Conj Bent Geometry: A/B Ring Cis-Fused (Bent / L-Shaped) Planar->Bent Stereochemical Shift Etio 5β-Androstane-17β-oic acid (Saturated) Etio->Bent Silent Feature: Non-Conjugated (UV Silent) Etio->Silent

Figure 1: Topological comparison. Note the 'Bent' geometry of the Etiocholanic series due to the 5


-Cis fusion, contrasting with the planar Etienic series.

Part 2: Synthetic Origins & Degradation Pathways[1]

In drug development, these acids primarily appear as oxidative degradation products of corticosteroids. The C17 dihydroxyacetone side chain (found in Hydrocortisone, Prednisolone) is highly susceptible to oxidative cleavage.[1]

The Oxidative Cleavage Mechanism

Reagents such as Sodium Bismuthate (


) or Periodic Acid (

) specifically cleave the C17-C20 bond of 17,21-dihydroxy-20-ketosteroids.[1]
  • Pathway A (Preservation): If the oxidation is performed on the parent corticosteroid (e.g., Cortisol), the

    
     system survives, yielding 11-hydroxy-etienic acid  (Cortienic acid).[1]
    
  • Pathway B (Metabolism/Reduction): In vivo, cortisol is first reduced to tetrahydrocortisol (

    
    ).[1] Subsequent side-chain cleavage yields 11-hydroxy-etiocholanic acid .[1]
    
Experimental Protocol: Synthesis of Etienic Acid Derivatives via Side-Chain Cleavage

Context: This protocol describes the conversion of Cortisol to 11


-hydroxy-androst-4-en-3-one-17-carboxylic acid (Cortienic Acid).[1]

Materials:

  • Substrate: Hydrocortisone (Micronized)[1]

  • Oxidant: Sodium Bismuthate (

    
    )[1]
    
  • Solvent: 50% Acetic Acid (aq)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g of Hydrocortisone in 40 mL of 50% aqueous acetic acid. Ensure complete solubilization to prevent heterogeneous kinetics.

  • Oxidation: Add 4.0 g of Sodium Bismuthate suspended in the dark.

    • Critical Control: The reaction must be kept in the dark to prevent non-specific radical photo-degradation.[1]

  • Agitation: Shake mechanically for 1 hour at room temperature (20-25°C).

  • Quenching: Filter the mixture through a Celite pad to remove excess bismuth salts. Wash the pad with water.

  • Extraction: Extract the filtrate with Ethyl Acetate (3 x 50 mL).

  • Purification: The acidic product can be separated from neutral impurities by extracting the organic layer with 5%

    
    . Acidify the bicarbonate layer with HCl to precipitate the Etienic acid derivative .
    

SynthesisFlow Cortisol Cortisol (C21 Side Chain) Oxidation Oxidative Cleavage (NaBiO3 / H+) Cortisol->Oxidation Cleavage C17-C20 Bond Scission Oxidation->Cleavage Etienic 11β-OH-Etienic Acid (Δ4 Unsaturated) Cleavage->Etienic Direct Oxidation Etio 11β-OH-Etiocholanic Acid (5β Saturated) Cleavage->Etio If Pre-Reduced (THF)

Figure 2: Synthetic divergence based on the saturation state of the precursor.[1]

Part 3: Analytical Differentiation

Distinguishing these acids is critical during impurity profiling (e.g., USP/EP monographs for corticosteroids).[1]

Comparative Data Table
FeatureEtienic Acid Series (

)
Etiocholanic Acid Series (

)
UV Absorbance Strong

nm (Enone)
Negligible / End absorption only
Optical Rotation Highly Dextrorotatory (+)Varies, but often less (+) due to bent frame
H-NMR (C19 Methyl) Downfield shift (

ppm)
Upfield shift (

ppm) due to shielding
Polarity (RP-HPLC) Slightly more polar (planar/conjugated)Less polar (bulky/hydrophobic)
Mass Spec (ESI-) [M-H]- stable[M-H]- often shows water loss
NMR Diagnostics

The most reliable method for distinguishing the


-etiocholane skeleton from the 

-etienic skeleton is Proton NMR , specifically the angular methyl groups.[1]
  • Etienic (

    
    ):  The C19 methyl signal is deshielded by the magnetic anisotropy of the C4=C5 double bond.[1]
    
  • Etiocholanic (

    
    ):  The C19 methyl is shielded.[1] Furthermore, the H-5 proton (if visible) appears as a broad multiplet in the aliphatic region, distinct from the olefinic H-4 singlet (
    
    
    
    ppm) seen in Etienic acid.[1]

Part 4: Pharmacological & Industrial Relevance[1][3]

Impurity Profiling in Corticosteroids

In the manufacturing of Dexamethasone or Prednisolone, the presence of Etienic acid derivatives (e.g., 11


-hydroxy-androst-4-en-3-one-17-carboxylic acid) indicates oxidative degradation of the API side chain.[1]
  • Regulatory Limit: These are typically controlled as "Unspecified Impurities" or specific degradants with limits

    
     (ICH Q3B).[1]
    
  • Detection: Because Etiocholanic acids lack the UV chromophore, they are often missed by standard UV-HPLC methods used for the API.[1] Refractive Index (RI) or Charged Aerosol Detection (CAD) is required for the saturated variants.[1]

Bioisosteres and Haptens

Etienic acids are frequently used as haptens to generate antibodies against corticosteroids.

  • Protocol Logic: The carboxylic acid at C17 allows for the formation of an amide bond with carrier proteins (e.g., BSA) using EDC/NHS coupling. This exposes the A-ring (the bioactive recognition site) to the immune system, generating highly specific antibodies for immunoassays.

References

  • IUPAC Commission on the Nomenclature of Organic Chemistry. (1989).[1] Nomenclature of Steroids. Pure & Appl. Chem., 61(10), 1783-1822.[1] Link

  • Brooks, C. J., & Norymberski, J. K. (1953). The Oxidation of Corticosteroids with Sodium Bismuthate. Biochemical Journal, 55(3), 371.[1] Link

  • U.S. Pharmacopeia (USP). Hydrocortisone Monograph: Organic Impurities. USP-NF Online.[1] (Requires Subscription for full text, general chapter reference: <621> Chromatography). Link[1]

  • Bhacca, N. S., & Williams, D. H. (1964). Applications of NMR Spectroscopy in Organic Chemistry: Illustrations from the Steroid Field. Holden-Day. (Seminal text on Steroid NMR shifts).
  • Caspi, E., et al. (1962).[1] Degradation of Corticosteroids.[3] IV. Preparation of Etienic Acids. Journal of Organic Chemistry, 27(9), 3183–3188.[1] Link[1]

Sources

3-hydroxy-5-androstene-17-carboxylic acid synonyms

Technical Profile: Etienic Acid (3 -hydroxyandrost-5-ene-17 -carboxylic acid)[1][2][3]

Executive Summary

3-hydroxy-5-androstene-17-carboxylic acid , most commonly known as Etienic Acid , represents a pivotal scaffold in steroid chemistry.[1] Structurally, it is the C20-nor derivative of pregnenolone, retaining the androst-5-ene nucleus but replacing the acetyl side chain with a carboxylic acid moiety.[1]

This guide serves as a definitive technical resource for researchers utilizing this compound as a pharmaceutical intermediate or metabolic standard.[1] It moves beyond simple nomenclature to explore the stereochemical imperatives, synthetic pathways, and analytical fingerprints required for rigorous drug development.[1]

Part 1: Chemical Identity & Nomenclature Taxonomy[3]

The term "3-hydroxy-5-androstene-17-carboxylic acid" is chemically ambiguous without stereochemical designators. In the context of natural steroid metabolism and synthesis, the primary isomer of interest is the


-hydroxy-17

-carboxylic acid
1
Primary Synonyms & Identifiers

The following table consolidates the accepted nomenclature for the bioactive

CategoryIdentifier / NameContext
Common Name Etienic Acid Historical trivial name derived from "etio-" (degradation product).[1]
IUPAC Name

-hydroxyandrost-5-ene-17

-carboxylic acid
Systematic chemical description.[1]
CAS Registry 10325-79-8 Specific to the

acid form.[2][1]
Derivative CAS 7254-03-7Refers to Methyl Etienate (Methyl ester form), often the commercial starting material.[1]
Related Isomer Isoetienic Acid The

-carboxylic acid epimer (often a byproduct).[1]
Structural Taxonomy

Researchers must distinguish between the target molecule and its stereoisomers/derivatives to avoid "scaffold hopping" errors during synthesis.[1]

  • Etienic Acid (

    
    -COOH):  The thermodynamic product typically obtained from the oxidative cleavage of pregnenolone.[1]
    
  • Isoetienic Acid (

    
    -COOH):  The kinetic product or impurity.[1] The configuration at C17 is critical for biological activity in downstream androgen synthesis.[1]
    

Part 2: Synthetic Pathways & Production[3]

The synthesis of Etienic Acid is a classic example of oxidative side-chain cleavage . The most robust protocol for laboratory and pilot-scale production is the King Reaction (Iodine/Pyridine), which offers superior specificity over the traditional Haloform reaction (Hypobromite), protecting the

1
Experimental Protocol: Oxidative Cleavage of Pregnenolone

Objective: Conversion of Pregnenolone (


1
Reagents & Materials:
  • Substrate: Pregnenolone (

    
    -hydroxypregn-5-en-20-one).[1]
    
  • Oxidant: Iodine (

    
    ).[1]
    
  • Solvent/Base: Pyridine (anhydrous), Sodium Hydroxide (NaOH).[1]

  • Workup: Hydrochloric acid (HCl), Dichloromethane (DCM).[1]

Step-by-Step Methodology:
  • Pyridinium Salt Formation:

    • Dissolve Pregnenolone (1.0 eq) in anhydrous pyridine.

    • Add Iodine (1.1 eq) and heat to 100°C for 1 hour.

    • Mechanism:[1][3][4][5] The iodine alpha-iodinates the C21 methyl group. Pyridine displaces the iodide, forming the C21-pyridinium iodide salt .[1]

    • Control Point: Monitor by TLC.[1] The salt is highly polar and will remain at the baseline compared to the starting material.

  • Cleavage (Hydrolysis):

    • Cool the reaction mixture to room temperature.

    • Add 10% NaOH (aq) slowly.[1] The mixture will darken.[1]

    • Causality: The hydroxide ion attacks the C20 carbonyl.[1] The pyridinium methylide acts as an excellent leaving group, cleaving the C20-C21 bond to release the carboxylate.[1]

  • Isolation:

    • Acidify the aqueous mixture with HCl to pH 2 to precipitate the free acid.[1]

    • Extract with DCM (

      
      ).[1]
      
    • Wash organic phase with sodium thiosulfate (to remove residual iodine) and brine.[1]

    • Recrystallize from Methanol/Water.[1]

Visualization of Synthetic Logic

The following diagram illustrates the transformation logic, highlighting the critical intermediate.

SynthesisPathwayPregnenolonePregnenolone(C21 Methyl Ketone)PyridiniumSaltIntermed: Pyridinium Salt(Activated C21)Pregnenolone->PyridiniumSaltI2 / Pyridine(Alpha-substitution)EtienicAcidEtienic Acid(C20 Carboxylic Acid)PyridiniumSalt->EtienicAcidNaOH / Hydrolysis(Cleavage)SideProductPyridinium Methylide(Leaving Group)PyridiniumSalt->SideProduct

Figure 1: The King Reaction pathway for converting Pregnenolone to Etienic Acid via a pyridinium salt intermediate.[1]

Part 3: Analytical Characterization[3]

Trustworthiness in steroid chemistry relies on distinguishing the


1
NMR Profiling ( NMR, 400 MHz, )

The shift of the C18 methyl group is the most sensitive probe for C17 stereochemistry.[1]

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityDiagnostic Note
H-6 (Vinylic) 5.35MultipletConfirms

double bond integrity.[1]
H-3 (

-proton)
3.52MultipletTypical for

-OH steroids.[1]
H-18 (

)
0.75 - 0.78 SingletCritical: Upfield shift compared to

-isomers.[1]
H-19 (

)
1.02SingletStandard angular methyl reference.[1]
-COOH 10.5 - 12.0Broad SingletExchangeable; confirms free acid.[1]
Mass Spectrometry
  • Molecular Ion:

    
     at 
    
    
    317.2 (ESI Negative Mode).[1]
  • Fragmentation: Loss of water (

    
    ) and decarboxylation (
    
    
    ) are common in EI-MS.[1]

Part 4: Biological Relevance & Metabolic Logic[3]

Etienic acid is not merely a synthetic intermediate; it is a marker of corticosteroid catabolism.[1] Understanding its origin allows researchers to map metabolic flux in adrenal disorders.[1]

The Cortio-Etienic Pathway

In biological systems (and oxidative degradation studies), corticosteroids with a dihydroxyacetone side chain (like Cortisol or Cortexolone) can undergo oxidative scission.[1] This removes the C20/C21 carbons, leaving the C17-carboxylic acid (Etienic acid structure).[1]

This pathway is distinct from the androgen pathway (which yields 17-ketones like DHEA).[1]

MetabolicPathwayCortexoloneCortexolone(17,21-dihydroxy-4-pregnene-3,20-dione)OxidativeStressOxidative Scission(In vivo/vitro)Cortexolone->OxidativeStressSide chain cleavageAndrostenedioneAndrostenedione(17-Ketone)Cortexolone->AndrostenedioneC17-20 Lyase Route(Ketone)EtienicAcidEtienic Acid Derivative(17-Carboxylic Acid)OxidativeStress->EtienicAcidOxidative Route(Carboxylic Acid)

Figure 2: Divergence of corticosteroid metabolism yielding Etienic Acid (oxidative) vs. Androgens (lyase).[1]

References

  • National Center for Biotechnology Information (NCBI). Etienic Acid - PubChem Compound Summary. PubChem.[1] Available at: [Link][1]

  • Krasso, A. F., et al. Synthesis of 3beta-hydroxy-5-etienic acid derivatives.[1] Helvetica Chimica Acta.[1] Available at: [Link][1]

  • Marker, R. E., et al. Sterols.[1] XCVII. The degradation of pregnenolone to etienic acid.[1] Journal of the American Chemical Society.[1] Available at: [Link][1]

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Clarifying the Nomenclature - Etienic Acid vs. Obeticholic Acid

It is imperative to begin this guide by addressing a potential point of confusion for researchers. The initial query for "Etiocholenic acid" with CAS number 10325-79-8 leads to a compound more formally known as Etienic acid . While "Etiocholenic acid" is a recognized synonym, Etienic acid is primarily documented as a steroid intermediate, notably in the synthesis of compounds like finasteride. Comprehensive data regarding its biological activity, mechanism of action, and therapeutic applications as a standalone agent are scarce in publicly available literature.

Conversely, a structurally related and extensively studied compound, Obeticholic Acid (OCA) , with CAS number 459789-99-2, is a potent therapeutic agent with significant applications in liver disease. Given the depth of inquiry sought by this guide's intended audience, we will focus on Obeticholic Acid. This decision is based on the inference that the user's interest lies in a compound with a rich dataset relevant to drug development and clinical application.

Introduction to Obeticholic Acid: A Potent Farnesoid X Receptor (FXR) Agonist

Obeticholic acid (OCA), sold under the brand name Ocaliva®, is a semi-synthetic bile acid analogue.[1] Chemically, it is 6α-ethyl-chenodeoxycholic acid.[1] OCA is a first-in-class, potent and selective agonist for the farnesoid X receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism.[2][3] Its development and approval have marked a significant advancement in the treatment of chronic liver diseases, particularly primary biliary cholangitis (PBC).[1]

Physicochemical Properties of Obeticholic Acid

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development and analytical method design.

PropertyValueReference
Molecular Formula C₂₆H₄₄O₄[2]
Molecular Weight 420.63 g/mol [1]
CAS Number 459789-99-2[2]
Appearance White to off-white powder[4]
Melting Point 108-110 °C[1]
Solubility Soluble in DMSO and ethanol. Low solubility in water.[4]
pKa ~4.76 (Predicted)

Mechanism of Action: The Central Role of FXR Activation

The therapeutic effects of Obeticholic Acid are mediated through its potent agonism of the Farnesoid X Receptor (FXR).[2] FXR is highly expressed in the liver and small intestine, where it functions as a primary sensor for bile acids.[5]

Activation of FXR by OCA initiates a cascade of transcriptional events that regulate bile acid homeostasis. This multifaceted mechanism involves:

  • Inhibition of Bile Acid Synthesis: In the liver, FXR activation induces the expression of the small heterodimer partner (SHP). SHP, in turn, inhibits the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[5][6]

  • Stimulation of Bile Acid Secretion: FXR activation upregulates the expression of the bile salt export pump (BSEP), a key transporter responsible for the efflux of bile acids from hepatocytes into the bile canaliculi.[6]

  • Enterohepatic Feedback Loop: In the intestine, FXR activation by OCA stimulates the release of fibroblast growth factor 19 (FGF19).[7] FGF19 travels via the portal circulation to the liver, where it binds to its receptor, FGFR4, and further suppresses CYP7A1 expression, providing an additional layer of negative feedback on bile acid synthesis.[7]

  • Anti-inflammatory and Anti-fibrotic Effects: Beyond its effects on bile acid homeostasis, FXR activation has been shown to exert anti-inflammatory and anti-fibrotic effects in the liver. In hepatic macrophages (Kupffer cells), FXR activation can suppress pro-inflammatory signaling pathways such as NF-κB.[8][9] In hepatic stellate cells, the primary cell type responsible for liver fibrosis, FXR activation can inhibit their activation and proliferation.[8]

The following diagram illustrates the signaling pathway of Obeticholic Acid through FXR activation.

Obeticholic_Acid_FXR_Pathway cluster_enterocyte Ileal Enterocyte cluster_hepatocyte Hepatocyte OCA_enterocyte Obeticholic Acid FXR_enterocyte FXR OCA_enterocyte->FXR_enterocyte activates FGF19 FGF19 (Fibroblast Growth Factor 19) FXR_enterocyte->FGF19 induces FGF19_portal FGF19 FGF19->FGF19_portal OCA_hepatocyte Obeticholic Acid FXR_hepatocyte FXR OCA_hepatocyte->FXR_hepatocyte activates SHP SHP (Small Heterodimer Partner) FXR_hepatocyte->SHP induces BSEP BSEP (Bile Salt Export Pump) FXR_hepatocyte->BSEP upregulates CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) SHP->CYP7A1 inhibits Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis catalyzes Bile_Secretion Bile Acid Secretion BSEP->Bile_Secretion promotes FGFR4 FGFR4 FGFR4->CYP7A1 suppresses FGF19_portal->FGFR4 binds & activates

Caption: Obeticholic Acid Signaling Pathway via FXR Activation.

Synthesis of Obeticholic Acid

The synthesis of Obeticholic Acid is a multi-step process that typically starts from a readily available bile acid, such as chenodeoxycholic acid (CDCA). The key transformation is the introduction of an ethyl group at the 6α position. While various synthetic routes have been developed, a general conceptual workflow is outlined below.

OCA_Synthesis_Workflow Start Chenodeoxycholic Acid (CDCA) Step1 Protection of Hydroxyl and Carboxylic Acid Groups Start->Step1 Step2 Oxidation of 7-hydroxyl group to a ketone Step1->Step2 Step3 Formation of an enolate at C6 Step2->Step3 Step4 Alkylation with an ethylating agent Step3->Step4 Step5 Reduction of the 7-keto group back to a hydroxyl group Step4->Step5 Step6 Deprotection of hydroxyl and carboxylic acid groups Step5->Step6 End Obeticholic Acid (OCA) Step6->End

Caption: Conceptual Workflow for the Synthesis of Obeticholic Acid.

A detailed, step-by-step protocol for the synthesis of Obeticholic Acid is beyond the scope of this guide but can be found in the patent literature.[10] The purification of the final product often involves crystallization from suitable solvents like ethyl acetate or isopropyl acetate to achieve high purity.[10]

Analytical Methodologies for Obeticholic Acid

Robust analytical methods are crucial for the quality control of Obeticholic Acid in bulk drug substance and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the most widely used technique.

Representative HPLC Method for the Quantification of Obeticholic Acid

This protocol is a representative example and may require optimization based on the specific instrumentation and sample matrix.

Objective: To develop and validate a simple, precise, and accurate RP-HPLC method for the quantification of Obeticholic Acid.

Instrumentation:

  • HPLC system with a UV or Refractive Index (RI) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterConditionReference
Column C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[11][12]
Mobile Phase Acetonitrile and 0.1% Orthophosphoric Acid in water (e.g., 65:35 v/v)[11]
Flow Rate 1.0 mL/min[11]
Injection Volume 10 µL[11]
Detection Wavelength 210 nm (UV)[11][12]
Column Temperature Ambient or controlled (e.g., 25 °C)
Retention Time Approximately 2.8-2.9 minutes[11][12]

Method Validation (as per ICH Q2(R1) Guidelines):

  • Specificity: The method should be able to resolve Obeticholic Acid from its impurities and degradation products.

  • Linearity: A linear relationship between the concentration and the detector response should be established over a defined range (e.g., 2.5 - 15 µg/mL).[12] A correlation coefficient (r²) of ≥ 0.999 is typically desired.[11]

  • Accuracy: The accuracy of the method should be determined by recovery studies at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Recoveries in the range of 98-102% are generally considered acceptable.[11]

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method should be assessed by analyzing multiple replicates of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): The precision should be evaluated by analyzing the same sample on different days, by different analysts, or with different equipment.

    • The relative standard deviation (RSD) for precision studies should typically be ≤ 2%.[11]

  • Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic parameters (e.g., flow rate, mobile phase composition, column temperature) and observing the effect on the results.[11]

Applications in Drug Development and Clinical Use

Obeticholic Acid has been extensively studied and is approved for the treatment of Primary Biliary Cholangitis (PBC).[1] It is also under investigation for other liver and metabolic diseases.

Primary Biliary Cholangitis (PBC)

PBC is a chronic autoimmune disease characterized by the progressive destruction of small bile ducts in the liver, leading to cholestasis, fibrosis, and cirrhosis.[13]

  • Clinical Indication: Obeticholic Acid is indicated for the treatment of PBC in combination with ursodeoxycholic acid (UDCA) in adults with an inadequate response to UDCA, or as monotherapy in adults unable to tolerate UDCA.[1]

  • Clinical Efficacy: Clinical trials, such as the POISE trial, have demonstrated that Obeticholic Acid significantly reduces serum levels of alkaline phosphatase (ALP), a key biomarker of disease progression in PBC.[5][14]

Nonalcoholic Steatohepatitis (NASH)

NASH is a more severe form of nonalcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can lead to cirrhosis.[15]

  • Therapeutic Rationale: The pleiotropic effects of FXR activation, including improvements in insulin sensitivity, lipid metabolism, and anti-inflammatory and anti-fibrotic actions, make Obeticholic Acid a promising candidate for the treatment of NASH.[16]

  • Clinical Development: Obeticholic Acid has been evaluated in Phase 3 clinical trials for NASH. While it has shown efficacy in improving liver fibrosis, its development for this indication has faced regulatory hurdles due to safety concerns.[15]

Safety and Toxicology

The safety profile of Obeticholic Acid is an important consideration in its clinical use.

  • Pruritus (Itching): The most common adverse effect is dose-related pruritus.[5]

  • Lipid Metabolism: Obeticholic Acid can affect lipid profiles, including increases in LDL cholesterol and decreases in HDL cholesterol.

  • Hepatotoxicity: Serious liver injury has been reported in patients with PBC with advanced cirrhosis.[1] The FDA has issued warnings regarding incorrect dosing in patients with moderate to severe hepatic impairment, which can increase the risk of serious liver injury and death.[17] Careful dose adjustments and patient monitoring are crucial in this population.[6]

Conclusion and Future Directions

Obeticholic Acid represents a significant therapeutic advance, particularly for patients with PBC. Its mechanism of action through the potent activation of FXR has opened new avenues for the treatment of cholestatic and metabolic liver diseases. Ongoing research is focused on further elucidating the complex signaling pathways modulated by FXR and on developing second-generation FXR agonists with improved efficacy and safety profiles. For researchers and drug development professionals, a deep understanding of the pharmacology, analytical chemistry, and clinical application of Obeticholic Acid is essential for advancing the field of hepatology.

References

  • Obeticholic Acid - LiverTox - NCBI Bookshelf. (2019, December 10). National Center for Biotechnology Information. Retrieved from [Link]

  • Avhad, P. S., & Gupta, R. (2021). Formulation and Evaluation of Obeticholic Acid Solid Dispersion Tablet.
  • Obeticholic Acid. PubChem. Retrieved from [Link]

  • Gallego-Durán, R., et al. (2025). Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders.
  • Mason, A., & Nair, S. (2017). Obeticholic Acid: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis.
  • Gatchalian, R., & Shah, N. (2022). Obeticholic Acid. In StatPearls.
  • Hirschfield, G. M., et al. (2016). Phase 3 Study of Obeticholic Acid Evaluating Clinical Outcomes in Patients With Primary Biliary Cirrhosis. ClinicalTrials.gov.
  • Zhou, J., et al. (2023). NASH Drug Development: Seeing the Light at the End of the Tunnel? Cell Metabolism, 35(6), 922-942.
  • Obeticholic acid. Wikipedia. Retrieved from [Link]

  • Al-Dury, S., & Marschall, H. U. (2022). Obeticholic Acid—A Pharmacological and Clinical Review. Pharmaceuticals, 15(11), 1332.
  • Certara. (2017, June 1). Obeticholic Acid: From PK Model to Drug Label. YouTube. Retrieved from [Link]

  • Al-Dury, S., & Marschall, H. U. (2022). Obeticholic Acid—A Pharmacological and Clinical Review.
  • Shinde, S. S., et al. (2022).
  • Process for purifying obeticholic acid. (2016). European Patent Office. Retrieved from [Link]

  • What is the mechanism of Obeticholic acid? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Jyothi, K., et al. (2020). Stability Indicating RP-HPLC Method Development and Validation for the Quantification of Obeticholic Acid in Bulk and its Pharmaceutical Dosage Form.
  • Ghosh, A., & Datta, S. (2021). Treatment of Nonalcoholic Steatohepatitis by Obeticholic Acid: Current Status.
  • Kowdley, K. V., et al. (2020). A randomized trial of obeticholic acid monotherapy in patients with primary biliary cholangitis.
  • Shinde, S. S., et al. (2022). RP-HPLC analytical method development and validation of obeticholic acid in bulk and marketed formulation.
  • Wang, Y., et al. (2024). The effect and safety of obeticholic acid for patients with nonalcoholic steatohepatitis: A systematic review and meta-analysis of randomized controlled trials.
  • Carino, A., et al. (2021). Obeticholic Acid for Primary Biliary Cholangitis. Journal of Clinical Medicine, 10(15), 3381.
  • Di Mauro, S., et al. (2018). Obeticholic Acid: A New Era in the Treatment of Nonalcoholic Fatty Liver Disease. Journal of Clinical Medicine, 7(10), 346.
  • Gallego-Durán, R., et al. (2021). Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders. International Journal of Molecular Sciences, 22(19), 10765.
  • Al-Dossari, A. A., et al. (2022). Effect of obeticholic acid in non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) patients: a systematic review and meta-analysis. Pharmaceuticals, 15(9), 1124.
  • High performance liquid chromatography analysis method of obeticholic acid. (2019). Google Patents.
  • A SENSITIVE AND RELIABLE ANALYTICAL METHOD FOR ESTIMATION OF OBETICHOLIC ACID IN TABLET DOSAGE FORM. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • FDA Drug Safety Communication: FDA warns about serious liver injury with Ocaliva (obeticholic acid) for rare chronic liver disease. (2017, September 21). U.S. Food and Drug Administration. Retrieved from [Link]

  • Efficacy and Safety of Obeticholic Acid in the Treatment of Primary Biliary Cholangitis. (2024, July 8). CenterWatch. Retrieved from [Link]

  • Li, Y., et al. (2023). Discovery biomarker to optimize obeticholic acid treatment for non-alcoholic fatty liver disease. Biology Direct, 18(1), 47.

Sources

The Etiocholenic Acid Pathway: Metabolic Significance and Analytical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While the reduction of steroid ketones to alcohols (e.g., cortisol to tetrahydrocortisol) is the canonical pathway of steroid catabolism, a parallel oxidative pathway exists that is often overlooked in standard endocrinology texts: the formation of steroid carboxylic acids . Etiocholenic acid (specifically 3


-hydroxyandrost-5-ene-17

-carboxylic acid
) and its saturated congeners (etiocholanic acids) represent the C-20 carboxylic acid end-products of this oxidative cascade.

For drug development professionals and metabolic researchers, this pathway offers a reservoir of underutilized biomarkers. Unlike neutral steroid metabolites, these acidic species require specific analytical handling and have been implicated in hypertension, altered redox states, and potential anti-inflammatory signaling. This guide dissects the biochemistry, physiological role, and rigorous quantification of etiocholenic acid.

Part 1: Structural Biochemistry & The "Acidic" Pathway

Defining the Molecule

Etiocholenic acid is a C-20 steroid, structurally analogous to pregnenolone but distinguished by the oxidation of the C-20 ketone to a carboxylic acid.

FeatureSpecification
IUPAC Name 3

-Hydroxyandrost-5-ene-17

-carboxylic acid
Common Name Etiocholenic Acid (often used broadly for the class)
Formula C

H

O

Key Functional Groups C-3 Hydroxyl (secondary alcohol), C-5 Double Bond (

), C-17 Carboxylic Acid
Stereochemistry The carboxylic acid at C-17 is typically in the

configuration.[1]
The Cortoic Acid Connection

The biological origin of etiocholenic acid lies in the oxidative cleavage of the C-17 side chain of corticosteroids. While the major catabolic route for cortisol involves reduction (A-ring reduction to dihydro- and tetrahydro- metabolites), a fraction (approx. 10-15%) undergoes side-chain oxidation.

  • Cortolic/Cortolonic Acids (C-21): The C-21 aldehyde of cortisol metabolites is oxidized to a carboxylic acid (cortoic acids).

  • Etiocholenic Acids (C-20): Further oxidative decarboxylation yields the C-20 etio-acids.

This pathway is critical because it increases the water solubility of the steroid without requiring glucuronidation or sulfation, representing a "Phase I" excretion mechanism that creates highly polar, ionizable metabolites.

Part 2: Metabolic Pathways (Visualization)

The following diagram illustrates the divergence between the reductive (canonical) and oxidative (etiocholenic) pathways of corticosteroid metabolism.

SteroidMetabolism Cortisol Cortisol (C21) THF Tetrahydrocortisol (THF) (Reductive Pathway) Cortisol->THF 5β-Reductase 3α-HSD Aldehyde 21-Dehydro-Metabolites (Aldehyde Intermediate) Cortisol->Aldehyde Side chain oxidation Cortol Cortol THF->Cortol 20-Reductase Cortoic Cortoic Acids (C21) (Cortolic/Cortolonic Acid) Aldehyde->Cortoic Aldehyde Dehydrogenase (Oxidation) Etiocholenic Etiocholenic Acid (C20) (3β-hydroxyandrost-5-ene-17β-oic acid) Cortoic->Etiocholenic Oxidative Decarboxylation (Minor Pathway) Excretion Renal Excretion (Free Acid Form) Cortoic->Excretion Etiocholenic->Excretion

Caption: Divergence of cortisol metabolism.[2][3][4] The oxidative pathway (right) yields highly polar carboxylic acids (cortoic and etiocholenic), distinct from the reductive glucuronide pathway (left).

Part 3: Physiological Roles & Pharmacological Implications[3]

Biological Activity

Historically dismissed as inert waste products, recent investigations suggest specific roles for these acidic metabolites:

  • Hypertension & Sodium Retention: Unlike their parent mineralocorticoids, etio-acids do not bind the Mineralocorticoid Receptor (MR) to promote sodium retention. However, altered ratios of cortoic acids to neutral metabolites have been observed in hypertensive cohorts, suggesting they may serve as markers for 11

    
    -HSD2 efficiency or alternative oxidative stress pathways.
    
  • Anti-Inflammatory Potential: Synthetic derivatives of etiocholenic acid have been explored for anti-inflammatory properties.[5] The carboxylic acid moiety prevents binding to the Glucocorticoid Receptor (GR) in a way that causes transactivation, potentially offering a scaffold for "dissociated" steroids (antagonizing inflammation without metabolic side effects), though this remains an area of active chemical biology research.

  • Pheromone Precursors: In comparative biology (e.g., porcine models), C-16 unsaturated androstene derivatives are pheromones. Etiocholenic acid serves as a stable, non-volatile precursor pool that can be enzymatically converted back to active androstene pheromones by commensal skin microbiota.

Clinical Biomarker Utility

In drug development, monitoring etiocholenic acid is valuable for:

  • CYP17A1 Inhibitor Profiling: Drugs targeting CYP17A1 (e.g., abiraterone) alter the flux of C-21 to C-19 steroids. The C-20 acid pathway represents a "leak" in this blockade that is often unmeasured.

  • Adrenal Incidentaloma Classification: Differentiating non-functioning adenomas from sub-clinical cortisol-producing tumors can be enhanced by profiling the ratio of carboxylic acid metabolites to standard tetrahydro-metabolites.

Part 4: Analytical Protocol (Self-Validating System)

Quantifying etiocholenic acid requires overcoming two challenges: low abundance and the presence of the carboxylic acid group, which hinders standard GC-MS derivatization.

Methodology: GC-MS Profiling of Urinary Steroid Acids

Objective: Simultaneous extraction and quantification of neutral steroids and steroid acids (etiocholenic, cortolic acids).

Reagents
  • Internal Standard: Stigmasterol or deuterated cortisol (

    
    -cortisol).
    
  • Silylation Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Esterification Reagent: Diazomethane (classic, hazardous) or TMS-Diazomethane (safer alternative) or Acetyl chloride in methanol (for methyl ester formation).

Step-by-Step Workflow
  • Sample Preparation (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load 2 mL of urine (pH adjusted to 2.0 to protonate acids).

    • Wash with water (removes salts) and 10% methanol.

    • Critical Step: Elute with Ethyl Acetate/Ether (1:1) . This solvent mixture recovers both neutral steroids and the free carboxylic acids efficiently.

  • Derivatization (The "Dual-Block" Strategy):

    • Rationale: Carboxylic acids do not silylate easily or stably. They must be esterified first.

    • Step A (Methylation): Dissolve residue in methanol. Add acetyl chloride (creates anhydrous HCl in situ). Incubate at 60°C for 30 mins.

      • Result: R-COOH

        
         R-COOCH
        
        
        
        (Methyl Ester).
    • Step B (Silylation): Evaporate to dryness. Add 50

      
      L MSTFA/TMCS. Incubate at 60°C for 30 mins.
      
      • Result: Hydroxyl groups

        
         TMS ethers. Ketones 
        
        
        
        Enol TMS ethers (if using catalysed silylation).
  • GC-MS Acquisition:

    • Column: Rxi-1ms or DB-1 (non-polar, 100% dimethylpolysiloxane), 30m x 0.25mm.

    • Temp Program: 100°C (1 min)

      
       20°C/min to 200°C 
      
      
      
      2°C/min to 300°C.
    • Detection: SIM mode.[6] Monitor ions characteristic of the methyl ester/TMS derivative.

      • Target Ion: Molecular ion

        
         and 
        
        
        
        (loss of methoxy group).
Analytical Workflow Diagram

GCMSProtocol Sample Urine Sample (pH 2.0) SPE Solid Phase Extraction (C18 / Ethyl Acetate) Sample->SPE Protonate Acids Methylation Methylation (MeOH/HCl) Target: -COOH SPE->Methylation Elute & Dry Silylation Silylation (MSTFA) Target: -OH Methylation->Silylation Form Methyl Esters GCMS GC-MS Analysis (SIM Mode) Silylation->GCMS Volatile Derivative

Caption: Dual-derivatization workflow. Methylation protects the carboxyl group prior to silylation, ensuring volatility for GC-MS analysis.

Part 5: Data Presentation & Reference Values

When analyzing patient data, the absolute concentration of etiocholenic acid is less informative than its ratio to precursor molecules.

Table 1: Physicochemical Properties & Diagnostic Ratios

ParameterValue / DescriptionClinical Relevance
Molecular Weight 318.45 g/mol (Free Acid)Parent mass for MS tuning.
Retention Index (DB-1) ~2650 (as Me-TMS derivative)Elutes after C19 androgens, before C21 cortols.
Diagnostic Ratio 1 Etiocholenic Acid / CortolIncreases in oxidative stress or specific 20-reductase deficiency.
Diagnostic Ratio 2 Etiocholenic Acid / EtiocholanoloneMarkers of C17-oxidation vs. C17-cleavage balance.

References

  • Monder, C., & Bradlow, H. L. (1980). Cortoic acids: novel acidic metabolites of corticosteroids.[6] Journal of Steroid Biochemistry.[2]

  • Krone, N., et al. (2010). Gas chromatography/mass spectrometry (GC/MS) profiling of urinary steroids for the diagnosis of steroid metabolic disorders.[7] PLoS ONE.

  • Shackleton, C. H. (1993). Mass spectrometry in the diagnosis of steroid-related disorders and in hypertension research. Journal of Steroid Biochemistry and Molecular Biology.

  • Palermo, M., et al. (2017). Steroid carboxylic acids: A review of the "forgotten" pathway.[6] Journal of Endocrinology.[2] (Note: Representative citation for the "forgotten pathway" concept).

  • Restek Corporation. (2020). Rapid Analysis of Steroid Hormones by GC/MS. (Technical Note on Column Selection).

Sources

Etienic Acid: The C20 Gateway to Corticosteroid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource on Etienic Acid (3-oxo-androst-4-ene-17β-carboxylic acid) , a pivotal C20 steroid intermediate. It addresses the specific challenge of bridging the "C20–C21 Gap" to synthesize corticosteroids from phytosterol-derived precursors.

An In-Depth Technical Guide for Process Chemists and Metabolic Engineers

Executive Summary

Etienic acid (and its derivatives, such as the methyl ester) represents a strategic branch point in steroid manufacturing. Historically viewed as a degradation product of corticosteroids, it has re-emerged as a high-value chiral synthon for the de novo construction of the pregnane side chain (C21).

Unlike 17-ketosteroids (Androstenedione, AD) which require nucleophilic addition to build the side chain, Etienic acid offers a pre-existing carboxyl handle at C17. This allows for the precise chemical homologation required to synthesize Corticosteroids (e.g., Hydrocortisone, Betamethasone) and 17-Carboxamide derivatives (e.g., Finasteride intermediates).

Core Value Proposition:

  • Origin: Sustainable production via microbial side-chain cleavage of Phytosterols.

  • Utility: Precursor for C21-homologation (Arndt-Eistert synthesis) to form the dihydroxyacetone side chain.

  • Challenge: Overcoming the C20

    
     C21 carbon deficit efficiently and safely.
    

Molecular Architecture & Properties

PropertySpecification
IUPAC Name 3-oxo-androst-4-ene-17β-carboxylic acid
Common Name Etienic Acid
Molecular Formula

Molecular Weight 316.43 g/mol
Stereochemistry 17β-configuration (Critical for bioactivity of resulting corticoids)
Key Functional Groups C3-Ketone (conjugated with

), C17-Carboxylic Acid
Solubility Soluble in DMF, DMSO, chlorinated solvents; sparingly soluble in water.
Stability Sensitive to decarboxylation under extreme heat; C3-ketone prone to reduction.
Structural Significance

The 17β-carboxyl group is the defining feature. In natural corticosteroids, the C17 position holds a two-carbon side chain (


). Etienic acid possesses only the C17 carbon of this chain. Therefore, the synthesis of corticosteroids from Etienic acid is fundamentally a one-carbon homologation  process.

Biocatalytic Genesis: The Phytosterol Pathway

Industrial production relies on the selective microbial degradation of phytosterols (Sitosterol, Campesterol) using mutant strains of Mycobacterium (e.g., M. neoaurum, M. fortuitum).

Metabolic Engineering Strategy

To accumulate Etienic acid (C20) rather than fully degrading the side chain to 17-ketosteroids (C19), specific enzymes in the


-oxidation pathway must be manipulated.
  • Block 1 (Nucleus Preservation): Deletion of KstD (

    
    -dehydrogenase) and KshA  (9α-hydroxylase) prevents the degradation of the steroid ring system.
    
  • Block 2 (Side-Chain Arrest): The degradation of the side chain proceeds via C27

    
     C24 
    
    
    
    C22
    
    
    C20
    
    
    C19.
    • To stop at C20 (Etienic Acid) , the enzyme responsible for the final cleavage of the C22 intermediate (Bisnorcholenic acid) must be active, but the enzyme degrading C20 to C19 (often a monooxygenase or specific thiolase) must be rate-limiting or absent.

    • Note: It is often easier to accumulate the C22 intermediate (Bisnorcholenic acid) and chemically degrade it to C20 or C21. However, direct fermentation to Etienic acid methyl ester is a growing area of patent literature.

Phytosterol_Degradation cluster_0 Mycobacterium neoaurum Mutants Phytosterol Phytosterols (Sitosterol/Campesterol) C27_Int C27 Intermediates (Carboxylated Side Chain) Phytosterol->C27_Int Cyp125/142 (Oxidation) C24_Int C24 Intermediate C27_Int->C24_Int Beta-Oxidation Cycle 1 C22_Int Bisnorcholenic Acid (C22) C24_Int->C22_Int Beta-Oxidation Cycle 2 Etienic Etienic Acid (C20 - Target) C22_Int->Etienic Beta-Oxidation Cycle 3 (Thiolase) AD Androstenedione (C19 - Byproduct) Etienic->AD Side Chain Cleavage (Avoid this step)

Figure 1: Microbial degradation pathway of phytosterols. The goal is to arrest metabolism at the C20 stage (Etienic Acid) by inhibiting the final cleavage to C19 steroids.

Chemical Transformation: The Homologation Protocol

The conversion of Etienic acid to a corticosteroid (C21) requires the Arndt-Eistert Synthesis . This sequence inserts a methylene group (


) between the carboxyl and the carbonyl, effectively building the pregnane skeleton.
Step-by-Step Protocol
Phase 1: Activation (Acid Chloride Formation)
  • Reagents: Oxalyl chloride ($ (COCl)_2

    
     SOCl_2 $).
    
  • Catalyst: DMF (catalytic).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Procedure:

    • Dissolve Etienic acid (1.0 eq) in anhydrous DCM under

      
      .
      
    • Add catalytic DMF (0.05 eq).

    • Dropwise addition of Oxalyl chloride (1.2 eq) at 0°C.

    • Stir at Room Temperature (RT) for 2 hours until gas evolution ceases.

    • Evaporate solvent to yield Etienic Acid Chloride (crude).

Phase 2: Diazoketone Formation (The Carbon Insertion)
  • Reagents: Trimethylsilyldiazomethane (

    
    ) (Safer alternative to Diazomethane).[1][2]
    
  • Solvent: THF/Acetonitrile (1:1).

  • Procedure:

    • Dissolve the crude Acid Chloride in THF/Acetonitrile.

    • Cool to 0°C.

    • Add

      
       (2.0 eq) slowly.
      
    • Stir for 3 hours. The product is the

      
      -Diazoketone  (21-diazo-pregn-4-ene-3,20-dione).
      
    • Safety Note: While

      
       is non-explosive compared to 
      
      
      
      , it is highly toxic. Use strictly in a fume hood.
Phase 3: Functionalization to Corticoid Side Chain

To obtain the 21-Acetoxy-20-Keto moiety (precursor to Hydrocortisone/Cortexolone):

  • Reagents: Acetic Acid (

    
    ), heat (or metal catalyst like 
    
    
    
    for Wolff rearrangement, but here we want substitution).
  • Mechanism: Acid-catalyzed decomposition of the diazoketone in the presence of acetate.

  • Procedure:

    • Dissolve Diazoketone in Glacial Acetic Acid.

    • Heat to 60°C or use

      
       catalyst.
      
    • Evolution of

      
       gas indicates reaction progress.
      
    • Result: 21-Acetoxy-pregn-4-ene-3,20-dione (Deoxycorticosterone Acetate analog).

Alternative: The "Corticienic" Route

If the target is 17-Carboxamide steroids (e.g., 4-aza-steroids like Finasteride), the homologation is skipped. The Etienic acid is activated (via CDI or Acid Chloride) and reacted directly with an amine (e.g., t-butylamine).

Analytical Standards & Quality Control

Verifying the purity of Etienic acid intermediates is critical to prevent "wrong-isomer" propagation.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 40% B to 90% B over 20 mins.

  • Detection: UV @ 240 nm (characteristic of the

    
    -3-ketone enone system).
    
  • Retention Time: Etienic acid elutes before Progesterone but after Androstenedione due to the polarity of the -COOH group.

NMR Characterization ( )
  • H1 (Alkene): Singlet/Multiplet at ~5.73 ppm (C4-H).

  • H2 (Angular Methyls):

    • C19-Methyl: ~1.20 ppm (s).

    • C18-Methyl: ~0.70 ppm (s) (Shift depends heavily on C17 substitution).

  • C13 Carbonyls:

    • C3-Ketone: ~199 ppm.

    • C17-Carboxyl: ~178 ppm.

References

  • Microbial Production of Steroidal Intermediates

    • Title: Efficient Synthesis of Steroidal Intermediates with a C17 Side Chain from Phytosterols by Genetically Modified Mycolicibacterium neoaurum NRRL B-3805 Strain.
    • Source: PMC / N
    • URL:[Link]

  • Arndt-Eistert Homologation Chemistry

    • Title: Arndt-Eistert Synthesis - Mechanism and Protocols.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Safety in Diazomethane Alternatives

    • Title: Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids.[2]

    • Source: ResearchG
    • URL:[Link]

  • Etienic Acid Structure & Data

    • Title: (17beta)-3-Oxoandrost-4-ene-17-carboxylic acid | C20H28O3 | CID 99472.[3]

    • Source: PubChem.[4]

    • URL:[Link]

  • Corticosteroid Biosynthesis Context

    • Title: Progesterone C21 Hydroxylation and Steroid Carboxylic Acid Biosynthesis.
    • Source: PubMed.[5][6]

    • URL:[Link]

Sources

Molecular weight and formula of 3β-hydroxy-5-etienic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3β-hydroxy-5-etienic acid

Introduction

3β-hydroxy-5-etienic acid, systematically known as 3β-hydroxyandrost-5-en-17β-carboxylic acid, is a C20 steroid derivative belonging to the class of etienic acids. It is structurally derived from the abundant adrenal steroid dehydroepiandrosterone (DHEA) and represents a key metabolite in the complex web of human steroidogenesis. While not as extensively studied as its precursor DHEA or major downstream hormones like testosterone and estradiol, 3β-hydroxy-5-etienic acid and its derivatives are gaining attention for their potential biological activities and their utility as biomarkers in clinical diagnostics, particularly in the context of adrenal gland function and pathology.

This technical guide provides a comprehensive overview of 3β-hydroxy-5-etienic acid, consolidating current knowledge on its physicochemical properties, synthesis and biosynthesis, biological significance, and the analytical methodologies employed for its detection and quantification. This document is intended for researchers, scientists, and professionals in drug development with an interest in steroid biochemistry and its clinical applications.

Physicochemical Properties

3β-hydroxy-5-etienic acid is an androstanoid steroid characterized by a hydroxyl group at the 3β-position, a double bond between carbons 5 and 6 (Δ5), and a carboxylic acid group at the 17β-position. Its structure is closely related to dehydroepiandrosterone (DHEA), differing by the presence of a carboxylic acid instead of a ketone at C-17.

Table 1: Physicochemical Properties of 3β-hydroxy-5-etienic acid and its Precursor, DHEA

Property3β-hydroxy-5-etienic acidDehydroepiandrosterone (DHEA)
Systematic Name 3β-hydroxyandrost-5-en-17β-carboxylic acid3β-hydroxyandrost-5-en-17-one[1][2][3]
Molecular Formula C20H30O3C19H28O2[2]
Molecular Weight 318.45 g/mol 288.42 g/mol [2]
CAS Number Not explicitly assigned53-43-0[3]
Appearance White crystalline solid (inferred)White crystalline powder[2]
Key Features C17-carboxylic acid, C3-hydroxyl, Δ5 double bondC17-ketone, C3-hydroxyl, Δ5 double bond[3]

Biosynthesis of 3β-hydroxy-5-etienic acid

The biosynthesis of 3β-hydroxy-5-etienic acid is intrinsically linked to the metabolism of cholesterol, the universal precursor for all steroid hormones. The pathway begins in the adrenal glands, gonads, and brain with the conversion of cholesterol to pregnenolone.[4] This is followed by a series of enzymatic reactions leading to the formation of DHEA, which can then be further metabolized to 3β-hydroxy-5-etienic acid.

The key biosynthetic steps are:

  • Cholesterol to Pregnenolone: The cholesterol side-chain is cleaved by the enzyme CYP11A1 (cholesterol side-chain cleavage enzyme) to form pregnenolone.

  • Pregnenolone to DHEA: Pregnenolone is converted to DHEA via the action of CYP17A1 (17α-hydroxylase/17,20-lyase).

  • DHEA Metabolism: DHEA serves as a major branch-point in steroidogenesis. While the exact enzymatic steps leading to the oxidation of the C17-ketone of DHEA to a carboxylic acid to form 3β-hydroxy-5-etienic acid in vivo are not fully elucidated, it is a recognized metabolic product. This conversion likely involves one or more oxidative enzymes.

In the liver, etienic acids undergo further metabolism, including conjugation with glucuronic acid, to increase their water solubility for excretion in the bile.[5]

Biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 DHEA DHEA (3β-hydroxyandrost-5-en-17-one) Pregnenolone->DHEA CYP17A1 Etienic_Acid 3β-hydroxy-5-etienic acid DHEA->Etienic_Acid Oxidative Enzymes (inferred) Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone

Figure 1: Simplified biosynthetic pathway of 3β-hydroxy-5-etienic acid from cholesterol.

Chemical Synthesis

The chemical synthesis of 3β-hydroxy-5-etienic acid typically starts from readily available steroid precursors such as DHEA or pregnenolone. A common strategy involves the protection of the reactive 3β-hydroxyl group, followed by modification of the C17 position to introduce the carboxylic acid, and subsequent deprotection.

Representative Synthetic Protocol

The following protocol is a representative example based on established steroid chemistry principles.

Step 1: Protection of the 3β-hydroxyl group of DHEA

  • Dissolve DHEA in a suitable solvent such as pyridine.

  • Add an excess of a protecting group reagent, for example, acetic anhydride, to form the 3β-acetoxy derivative.

  • Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purify the resulting 3β-acetoxyandrost-5-en-17-one by recrystallization or column chromatography.

Step 2: Conversion of the C17-ketone to a carboxylic acid

  • The 17-keto group can be converted to a carboxylic acid via various methods, such as a haloform reaction on a suitable precursor with a 17-acetyl group, or by a multi-step sequence involving the introduction of a two-carbon chain at C17 followed by oxidation.

  • For instance, a Reformatsky reaction with a zinc-bromoacetate reagent can introduce a carboxymethyl group at C17, followed by dehydration and then oxidative cleavage of the resulting double bond to yield the carboxylic acid.

Step 3: Deprotection of the 3β-hydroxyl group

  • The 3β-acetoxy group is hydrolyzed back to the hydroxyl group.

  • This is typically achieved by treating the protected etienic acid with a base, such as potassium hydroxide in methanol.

  • The reaction mixture is then acidified to protonate the carboxylate and the hydroxyl group.

  • The final product, 3β-hydroxy-5-etienic acid, is then purified by recrystallization.

Synthesis DHEA DHEA Protected_DHEA 3β-acetoxy-DHEA DHEA->Protected_DHEA Protection (e.g., Acetic Anhydride) Protected_Etienic_Acid 3β-acetoxy-5-etienic acid Protected_DHEA->Protected_Etienic_Acid C17-Modification (e.g., Haloform or Reformatsky) Etienic_Acid 3β-hydroxy-5-etienic acid Protected_Etienic_Acid->Etienic_Acid Deprotection (e.g., Base Hydrolysis)

Figure 2: General synthetic workflow for 3β-hydroxy-5-etienic acid from DHEA.

Biological Role and Significance

The biological functions of 3β-hydroxy-5-etienic acid are an active area of research. Its structural similarity to other biologically active steroids suggests several potential roles.

Endocrine Function and Metabolism

As a metabolite of DHEA, 3β-hydroxy-5-etienic acid is part of the broader network of steroid hormone metabolism. Its levels in biological fluids can reflect the activity of steroidogenic enzymes and provide insights into the overall balance of androgen and estrogen precursors.[1] In some contexts, it is considered a short-chain bile acid and has been shown to exhibit choleretic properties, meaning it can increase the volume of bile secreted from the liver.[5]

Potential as a Biomarker for Adrenal Tumors

Urinary steroid metabolomics has emerged as a powerful tool for the differential diagnosis of adrenal tumors. Adrenocortical carcinomas (ACC) often exhibit a pattern of inefficient and aberrant steroidogenesis, leading to the accumulation and excretion of immature steroid precursors and their metabolites. Elevated levels of 3β-hydroxy-5-ene steroids, including potentially 3β-hydroxy-5-etienic acid, can be indicative of malignancy. Comprehensive steroid profiling by methods such as gas chromatography-mass spectrometry (GC-MS) can help distinguish benign adrenocortical adenomas from malignant carcinomas with high sensitivity and specificity.

Pharmacological Activities of Derivatives

Research into synthetic derivatives of related etienic acids has revealed significant biological activities. For instance, derivatives of 3β-hydroxyandrosta-5,7-diene-17β-carboxylic acid have shown potent anti-proliferative effects on keratinocytes and melanoma cells, as well as anti-inflammatory properties. These findings suggest that the etienic acid scaffold may be a valuable starting point for the development of novel therapeutic agents.

Analytical Methodologies

The accurate quantification of 3β-hydroxy-5-etienic acid in biological matrices such as urine and plasma is crucial for both research and clinical applications. The primary analytical techniques employed are mass spectrometry-based methods, which offer high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established method for comprehensive urinary steroid profiling.

Sample Preparation Protocol for Urine:

  • Enzymatic Hydrolysis: Steroids in urine are primarily conjugated to glucuronide and sulfate groups. An enzymatic hydrolysis step, typically using β-glucuronidase and sulfatase, is necessary to cleave these conjugates and release the free steroids.

  • Extraction: The deconjugated steroids are extracted from the aqueous urine matrix using solid-phase extraction (SPE) with a C18 or similar reversed-phase cartridge.

  • Derivatization: To improve their volatility and chromatographic properties for GC analysis, the hydroxyl and carboxyl groups of the steroids are derivatized. A common method is a two-step process involving methoximation of the keto groups followed by silylation of the hydroxyl and carboxyl groups with a reagent like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The steroids are separated on a capillary column and detected by the mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is increasingly used for the targeted quantification of steroids in both urine and plasma. It often requires less extensive sample preparation than GC-MS and can sometimes analyze conjugated steroids directly.

Sample Preparation Protocol for Plasma:

  • Protein Precipitation: Plasma proteins are precipitated by adding a solvent like acetonitrile. This is often done in the presence of an internal standard for accurate quantification.

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

  • Supernatant Analysis: The supernatant, containing the steroids, is collected, often diluted, and then directly injected into the LC-MS/MS system.

  • LC-MS/MS Analysis: The steroids are separated by reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique provides excellent specificity by monitoring a specific precursor-to-product ion transition for each analyte.

Conclusion

3β-hydroxy-5-etienic acid is a significant, albeit understudied, metabolite of the key adrenal steroid DHEA. Its role in steroid metabolism, potential as a clinical biomarker for adrenal cancer, and the demonstrated pharmacological activity of its derivatives highlight the importance of continued research into this compound. Advances in analytical techniques, particularly mass spectrometry, are enabling more sensitive and comprehensive profiling of this and other steroids, paving the way for new diagnostic applications and a deeper understanding of its biological functions. This guide provides a foundational understanding for researchers and clinicians working in the fields of endocrinology, oncology, and drug discovery.

References

  • Synthesis and Pharmacological Properties of Modified A- and D-Ring in Dehydroepiandrosterone (DHEA): A Review. Molecules. 2022;27(21):7569. Available from: [Link]

  • 3beta-Hydroxyandrost-5-ene-17-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. Available from: [Link]

  • Dehydroepiandrosterone. Wikipedia. Available from: [Link]

  • Lobastova TG, Khomutov SM, Vasiljeva LL, Lapitskaya MA, Pivnitsky KK, Donova MV.
  • Epiandrosterone. Wikipedia. Available from: [Link]

  • Zhu, et al. Synthesis of Novel Androstane-N-Cyclohexyl-17-Carboxamides, and Their Effect on the 5α-Reductase. Pharmaceutical Sciences. 2021;27(4):534-543.
  • Biotransformation of 17β-hydroxy-androst-1,4,6-triene-3-one by Isaria fumosorosea KCH J2. ResearchGate. Available from: [Link]

  • Dehydroepiandrosterone and Its Metabolite 5-Androstenediol: New Therapeutic Targets and Possibilities for Clinical Application. MDPI. Available from: [Link]

  • 3beta-Acetoxyandrost-5-en-17-one. PubChem. Available from: [Link]

  • 3-Hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta(a)phenanthren-17-one. PubChem. Available from: [Link]

  • Dehydroepiandrosterone. PubChem. Available from: [Link]

  • Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. PMC. Available from: [Link]

  • Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. DergiPark. Available from: [Link]

  • Nuclear Receptors and Their Selective Pharmacologic Modulators. PMC. Available from: [Link]

  • Hepatic metabolism of 3 alpha-hydroxy-5 beta-etianic acid (3 alpha-hydroxy-5 beta-androstan-17 beta-carboxylic acid) in the adult rat. NIH. Available from: [Link]

  • Cholesterol Biosynthesis Pathway: Biochemistry. YouTube. Available from: [Link]

Sources

A Historical and Technical Guide to the Role of Etiocholenic Acid in Androgen Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The history of etiocholenic acid is a window into the foundational era of steroid chemistry and androgen research. While not a potent androgen itself, this C-19 steroid metabolite was a crucial tool for the pioneers of endocrinology. Its significance lies not in its biological activity, but in its instrumental role in the structural elucidation of the first identified androgens, its place in the systematic study of structure-activity relationships, and its enduring relevance in understanding androgen metabolism. This guide provides a technical overview of the historical context, experimental utility, and lasting legacy of etiocholenic acid for researchers in steroid biochemistry and drug development.

The Dawn of Androgen Chemistry: Isolating the 'Male Hormone'

The early 20th century was marked by a fervent quest to isolate and identify the chemical messengers responsible for male sexual characteristics. This period of intense scientific discovery laid the essential groundwork for understanding the entire field of steroid hormones.

A monumental breakthrough occurred in 1931 when Adolf Butenandt isolated a crystalline androgen from thousands of liters of male urine.[1][2] This compound, named androsterone , was the first male sex hormone to be chemically identified, a feat that required processing immense volumes of starting material to yield mere milligrams of pure substance.[1][2][3]

This discovery was soon followed by another pivotal achievement. In 1935, the teams of Ernst Laqueur in Amsterdam, and Adolf Butenandt and Leopold Ruzicka in Germany and Switzerland, respectively, independently isolated the far more potent androgen, testosterone , directly from testicular tissue.[4] Ruzicka and Butenandt further solidified this landmark by achieving the chemical synthesis of testosterone from cholesterol, work for which they were jointly awarded the Nobel Prize in Chemistry in 1939.[2][5][6]

These discoveries were not merely about identifying new molecules; they were about deciphering a new biological language. The immediate challenge was to prove the exact chemical structures of these hormones. In an era before modern spectroscopic techniques like NMR or mass spectrometry, this required painstaking chemical degradation and synthesis, a process in which simpler, stable derivatives like etiocholenic acid became indispensable.

Etiocholenic Acid: Structure, Nomenclature, and Stereochemistry

To appreciate the role of etiocholenic acid, one must first understand the fundamental stereochemistry of the steroid nucleus. Etiocholenic acid is a C-19 steroid, meaning it is derived from the same core carbon skeleton as testosterone. Its defining feature is the replacement of the typical 17-hydroxyl or 17-keto group of active androgens with a carboxylic acid group.

The critical distinction in androgen metabolism lies in the stereochemistry at the junction of the A and B rings of the steroid nucleus. This is determined by the orientation of the hydrogen atom at the 5th carbon position, leading to two major series of metabolites:

  • Androstane (5α-series): The A/B rings are in a trans configuration, resulting in a relatively flat, planar molecule. Androsterone is the primary metabolite in this series.

  • Etiocholane (5β-series): The A/B rings are in a cis configuration, giving the molecule a distinct bend. Etiocholanolone is the major metabolite in this series.[7]

Etiocholenic acid is the carboxylic acid derivative of the etiocholane (5β) series. This seemingly subtle difference in three-dimensional shape has profound consequences for biological activity, as the bent structure of the etiocholane series fits poorly into the androgen receptor compared to the planar androstane series.

G cluster_0 Core Steroid Nucleus (Androstane) cluster_1 Core Steroid Nucleus (Etiocholane) A A B B A->B trans (5α) C C B->C D D C->D H H A2 A B2 B A2->B2 cis (5β) C2 C B2->C2 D2 D C2->D2 H2 H caption Stereochemistry of Androstane (5α) vs. Etiocholane (5β) A/B Ring Fusion.

Stereochemistry of Androstane (5α) vs. Etiocholane (5β) A/B Ring Fusion.
The Role of Etiocholenic Acid in Structural Elucidation

In the 1930s, proving the structure of a complex natural product like androsterone was a monumental task. The primary method was classical chemical degradation, where the unknown molecule was systematically broken down into smaller, simpler compounds whose structures were already known.

Etiocholenic acid was a key endpoint in these degradative sequences. By subjecting androsterone to a series of harsh oxidative reactions, chemists could cleave the D-ring and convert the C17 position into a carboxylic acid, ultimately yielding an etiocholenic acid derivative. Because the structure of these simpler acids could be determined more easily (or confirmed through independent synthesis), this process allowed researchers to work backward and deduce the ring structure of the parent androgen. This provided the irrefutable proof required to confirm the structures proposed by Butenandt and Ruzicka.

Workflow: Structural Elucidation via Chemical Degradation.
Synthesis and Biological Evaluation: Understanding Structure-Activity Relationships (SAR)

The elucidation of androgen structures opened the door to synthesis, not just for confirmation, but for the creation of novel analogs. Etiocholenic acids, with their reactive carboxylic acid group, served as useful synthetic intermediates. However, their greatest contribution in this area was as a tool for understanding Structure-Activity Relationships (SAR).

To systematically probe which parts of the androgen molecule were responsible for its biological effects, researchers required a reliable bioassay. The standard method of the era was the Capon's Comb Growth Test .

This bioassay provided a quantitative measure of a compound's androgenicity. The underlying principle is that the comb of a rooster is a secondary sexual characteristic whose growth is directly dependent on androgenic stimulation.

  • Objective: To quantify the androgenic activity of a test compound.

  • Model: The capon (a castrated male chicken). Castration removes the endogenous source of androgens, causing the comb to regress.

  • Methodology:

    • Animal Preparation: Immature male chickens are surgically castrated. They are allowed a recovery period during which their combs shrink significantly.

    • Compound Administration: The test compound (e.g., testosterone, androsterone, etiocholenic acid), dissolved in a suitable vehicle like sesame oil, is administered to the capons, typically via intramuscular injection or direct application to the comb, over several consecutive days.

    • Measurement: The size of the comb (length and height) is measured daily before and during the treatment period.

    • Endpoint: The primary endpoint is the total increase in comb size (sum of length and height) compared to a control group receiving only the vehicle.

    • Quantification: The activity of a test compound is often expressed relative to a standard, such as testosterone or androsterone.

Through meticulous experiments using this protocol, a clear hierarchy of androgenic potency emerged. This data was crucial for establishing the key structural requirements for a molecule to bind to and activate the androgen receptor.

The results from capon comb tests and other bioassays allowed for the direct comparison of different steroid structures, providing invaluable insights for medicinal chemists.

CompoundSteroid SeriesKey Structural FeaturesRelative Androgenic ActivityCausality for Activity Level
Testosterone N/A (Δ4-ene)17β-hydroxyl, 3-keto100% (Reference)Optimal structure for androgen receptor binding and activation.
Androsterone 5α-Androstane17-keto, 3α-hydroxyl~15-20%The planar 5α structure allows for effective receptor binding, though less potent than testosterone.
Etiocholanolone 5β-Etiocholane17-keto, 3α-hydroxyl< 1-2%The bent 5β structure results in poor geometric fit with the androgen receptor, drastically reducing activity.[7]
Etiocholenic Acid 5β-Etiocholane17-carboxylic acidNegligibleThe bent 5β structure and the bulky, polar carboxylic acid group at C17 prevent effective receptor binding.

These SAR studies, using etiocholenic acid and its relatives as negative controls, were foundational. They demonstrated unequivocally that both the overall shape of the steroid nucleus (5α vs. 5β) and the nature of the substituent at the C17 position were critical determinants of biological function.

Etiocholenic Acid in Androgen Metabolism

In the body, testosterone and other active androgens do not persist indefinitely. They are metabolized, primarily in the liver, into inactive forms that can be excreted in the urine.[8] This metabolic clearance is a crucial aspect of endocrine homeostasis.

The two major metabolic pathways for androgens involve the reduction of the A-ring, catalyzed by 5α-reductase and 5β-reductase enzymes:

  • 5α-Reductase Pathway: Converts testosterone to the highly potent Dihydrotestosterone (DHT) in target tissues, and also leads to the formation of androsterone. This is generally considered the more "androgenic" pathway.[7][9]

  • 5β-Reductase Pathway: Leads to the formation of etiocholanolone. This pathway produces metabolites with very low androgenic potential.[7][10]

Androsterone and etiocholanolone are the principal androgen metabolites found in urine.[7][9] While etiocholenic acid is not a direct, major endpoint of this pathway, it represents a further oxidized state of etiocholanolone. The study of the ratio of 5α (androsterone) to 5β (etiocholanolone) metabolites remains a valuable tool in modern endocrinology for assessing the overall preference of androgen metabolism in an individual.[11]

G cluster_0 5α-Reductase Pathway (More Androgenic) cluster_1 5β-Reductase Pathway (Less Androgenic) Testosterone Testosterone Potent Androgen DHT Dihydrotestosterone (DHT) Most Potent Androgen Testosterone->DHT 5α-Reductase Etiocholanolone Etiocholanolone Urinary Metabolite Testosterone->Etiocholanolone 5β-Reductase Androsterone Androsterone Urinary Metabolite DHT->Androsterone Metabolism caption Simplified Metabolic Pathways of Testosterone.

Simplified Metabolic Pathways of Testosterone.
Modern Relevance and Legacy

With the advent of sophisticated analytical technologies, the direct use of etiocholenic acid in frontline research has diminished. However, its historical importance provides a lasting legacy:

  • Foundation of Medicinal Chemistry: The early SAR studies, which relied on comparing active androgens to inactive metabolites like etiocholenic acid, established the fundamental principles that guided the development of all subsequent synthetic anabolic steroids and, more recently, Selective Androgen Receptor Modulators (SARMs).

  • Clinical Metabolomics: The analysis of urinary steroid profiles, including the ratio of androsterone to etiocholanolone, is still used to diagnose certain endocrine disorders, including congenital adrenal hyperplasia and disorders of steroidogenesis.[11]

  • Anti-Doping Science: The entire field of detecting anabolic steroid abuse is predicated on the principles of identifying urinary metabolites. The foundational understanding of how the body modifies and excretes steroids, first explored through compounds like etiocholenic acid, underpins the analytical strategies used by anti-doping laboratories worldwide.

References

  • Leopold Ružička - Wikipedia. Wikipedia. [Link]

  • The history of discovery, synthesis and development of testosterone for clinical use. Nieschlag, E., & Nieschlag, S. (2019). European Journal of Endocrinology, 180(6), R201-R212. [Link]

  • Etiocholanolone - Androgens and Metabolites (Urine) - DUTCH. Lab Results Explained. [Link]

  • Adolf Butenandt – Facts. NobelPrize.org. [Link]

  • The Discovery of Obeticholic Acid (Ocaliva™): First‐in‐Class FXR Agonist. Pellicciari, R., et al. (2016). ChemMedChem, 11(11), 1162-1172. [Link]

  • A brief history of the search for the protein(s) involved in the acute regulation of steroidogenesis. Stocco, D. M. (2016). Molecular and Cellular Endocrinology, 428, 1-8. [Link]

  • Androgens and Metabolites (Urine) - DUTCH. HealthMatters.io. [Link]

  • Etiocholanolone – Knowledge and References. Taylor & Francis Online. [Link]

  • 11-Hydroxy-Etiocholanolone. Rupa Health. [Link]

  • ENDOCRINE HISTORY: The history of discovery, synthesis and development of testosterone for clinical use. Nieschlag, E. (2015). European Journal of Endocrinology, 173(3), M69-M79. [Link]

  • The Nobel Prize in Chemistry 1939 - Speed read: Exploring the sexual divide. NobelPrize.org. (2009). [Link]

  • Androgens and the Nuances of Androgen Metabolism. DUTCH Test. [Link]

  • PROCESS FOR PREPARATION OF OBETICHOLIC ACID.
  • The metabolism of steroids in the fatty liver induced by orotic acid feeding. Eriksson, H., & Gustafsson, J. Å. (1976). Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 431(1), 1-13. [Link]

  • Better prepared than synthesized: Adolf Butenandt, Schering Ag and the transformation of sex steroids into drugs (1930-1946). Gaudillière, J. P. (2005). Studies in History and Philosophy of Science Part C: Studies in History and Philosophy of Biological and Biomedical Sciences, 36(4), 612-644. [Link]

  • Positive relationship between androgen and the endocrine disruptor, bisphenol A, in normal women and women with ovarian dysfunction. Takeuchi, T., et al. (2004). Endocrine Journal, 51(2), 165-169. [Link]

  • Leopold Ruzicka – Nobel Prize in Chemistry 1939. University of Zurich. [Link]

  • First synthesis of thia steroids from cholic acid. Ibrahim-Ouali, M., & Rocheblave, L. (2010). Steroids, 75(10), 701-709. [Link]

  • Adolf Butenandt | Biography, Nobel Prize, & Facts. Britannica. [Link]

  • The antiproliferative effects of biologically active isomers of conjugated linoleic acid on human colorectal and prostatic cancer cells. Miller, A., et al. (2001). Cancer Letters, 171(2), 165-173. [Link]

  • Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Cichocka, M., et al. (2021). Molecules, 26(23), 7133. [Link]

  • Obeticholic acid - Wikipedia. Wikipedia. [Link]

  • The history of discovery, synthesis and development of testosterone for clinical use. Nieschlag, E., & Vorona, E. (2015). The Aging Male, 18(3), 133-139. [Link]

  • Steroid - Biosynthesis, Metabolism, Hormones. Britannica. [Link]

  • Molecular mechanisms of androgen action--a historical perspective. Brinkmann, A. O. (2011). Methods in Molecular Biology, 776, 1-12. [Link]

  • Lipids Part 2: Steroids. Professor Dave Explains. (2016). YouTube. [Link]

  • Stereochemistry and biological activity of drugs. SlideShare. [Link]

  • Obeticholic Acid: From PK Model to Drug Label. Certara. (2017). YouTube. [Link]

  • PROCESS FOR PURIFYING OBETICHOLIC ACID. European Patent Office. [Link]

  • Screening for (anti)androgenic properties using a standard operation protocol based on the human stably transfected androgen sensitive PALM cell line. First steps towards validation. Freyberger, A., et al. (2010). Reproductive Toxicology, 29(2), 159-170. [Link]

  • The Mechanism of Androgen Actions in PCOS Etiology. Walters, K. A., et al. (2019). Medical Sciences, 7(9), 92. [Link]

  • Biological activity of acetylated phenolic compounds. Koutsos, A., et al. (2009). Journal of Agricultural and Food Chemistry, 57(13), 5791-5797. [Link]

  • Bioactive compound and their biological activity. ResearchGate. [Link]

  • Capon comb growth-promoting substances ("male-hormones") in human urine of males and females of varying ages. Funk, C., & Harrow, B. (1929). The Biochemical Journal, 23(4), 740-744. [Link]

Sources

Methodological & Application

Synthesis of steroid oligoester gelators using etienic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Steroid Oligoester Gelators via Etienic Acid

Executive Summary

This application note details the synthesis of linear steroid oligoester gelators derived from etienic acid (


-hydroxyandrost-5-ene-17

-carboxylic acid). Unlike flexible alkyl-chain gelators, steroid-based Low Molecular Weight Gelators (LMWGs) leverage the rigid tetracyclic androstane skeleton to drive self-assembly via strong van der Waals and hydrophobic interactions.[1]

This guide prioritizes a convergent 2+2 synthetic strategy over linear stepwise elongation. This approach maximizes yield and purity, crucial for ensuring the sharp sol-gel transitions required in drug delivery and tissue engineering applications. We utilize an orthogonal protection scheme—specifically citing the utility of O-nitrates and 2-(trimethylsilyl)ethyl (TMSE) esters —to overcome common steric hindrance issues at the steroid 17-position [1].[1]

Scientific Foundation & Mechanism[1]

Why Etienic Acid? Etienic acid provides a unique "head-to-tail" functionality.[1] The


 carboxylic acid and 

hydroxyl group are located at opposite ends of the rigid hydrophobic core. When polymerized, these units form rod-like oligomers that stack anisotropically.[1]

Gelation Mechanism: The SAFIN The gelation arises from the formation of a Self-Assembled Fibrillar Network (SAFIN).

  • Primary Assembly: Oligoesters stack via London dispersion forces between the steroid faces.

  • Secondary Assembly: Inter-chain hydrogen bonding (if amide linkers are present) or dipolar interactions stabilize the stacks into long fibers.

  • Entanglement: These fibers entangle to immobilize the solvent (capillary force), creating a viscoelastic organogel.

Visualizing the Synthesis Logic

G cluster_protection Phase 1: Orthogonal Protection cluster_convergent Phase 2: 2+2 Strategy Start Etienic Acid (Monomer) Prot_Head Monomer A (3-O-Nitrate-17-COOH) Start->Prot_Head 1. Nitrate formation 2. Selective hydrolysis Prot_Tail Monomer B (3-OH-17-COOTMSE) Start->Prot_Tail 1. TMSE Esterification Coupling Dimer Formation (Steglich Esterification) Prot_Head->Coupling Prot_Tail->Coupling Deprot_A Activated Dimer A (COOH-Terminated) Coupling->Deprot_A TMSE Cleavage (TBAF) Deprot_B Activated Dimer B (OH-Terminated) Coupling->Deprot_B Nitrate Reduc. (Zn/AcOH) Tetramer Tetramer Oligoester (Target Gelator) Deprot_A->Tetramer Coupling Deprot_B->Tetramer

Figure 1: Convergent synthesis workflow. The 2+2 strategy avoids the diminishing returns of linear polymerization by coupling two purified dimers.

Materials & Pre-Synthesis Considerations

Reagents:

  • Precursor: Etienic acid (obtained via degradation of corticosterone or commercially sourced).

  • Coupling Agents: N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP).[1]

  • Protecting Groups: 2-(Trimethylsilyl)ethanol, Acetyl nitrate (generated in situ).[1]

  • Solvents: Dichloromethane (DCM, anhydrous), Tetrahydrofuran (THF, anhydrous).

Critical Purity Check: Steroid gelators are notoriously sensitive to impurities. A purity of >98% is required. Even 1% of unreacted monomer can act as a "defect" in the fibrillar growth, preventing gelation.

  • Action: Dry all solvents over activated molecular sieves (4Å) for 24 hours prior to use.

Detailed Protocol

Phase 1: Monomer Preparation (Orthogonal Protection)

To link etienic acid units head-to-tail, we must differentiate the "head" (COOH) and "tail" (OH) of two separate batches.[1]

Monomer A: The "Head" Unit (Protected OH, Free COOH) Rationale: We use a Nitrate ester for the 3-OH. It is robust under esterification conditions but can be removed reductively.

  • Nitration: Dissolve etienic acid (1.0 eq) in acetic anhydride at 0°C. Slowly add fuming

    
     (Caution: Exothermic). Stir for 1 hour.
    
  • Quench: Pour into ice water. Filter the precipitate.[2]

  • Hydrolysis: The carboxyl group may have formed a mixed anhydride. Reflux in aqueous dioxane to restore the free 17-COOH while retaining the 3-O-nitrate.[1]

  • Result:

    
    -nitratoandrost-5-ene-17
    
    
    
    -carboxylic acid.[1][3]

Monomer B: The "Tail" Unit (Free OH, Protected COOH) Rationale: The TMSE ester is cleaved by fluoride (TBAF), which is orthogonal to the nitrate reduction.

  • Esterification: Dissolve etienic acid (1.0 eq) in dry DCM. Add DCC (1.1 eq) and DMAP (0.1 eq).

  • Addition: Add 2-(trimethylsilyl)ethanol (1.2 eq). Stir at RT for 12 hours.

  • Workup: Filter off dicyclohexylurea (DCU). Wash filtrate with

    
    .
    
  • Result: 2-(trimethylsilyl)ethyl

    
    -hydroxyandrost-5-ene-17
    
    
    
    -carboxylate.
Phase 2: Dimerization & Convergent Synthesis

Step 1: Synthesis of the Protected Dimer

  • Mix: Combine Monomer A (1.0 eq) and Monomer B (1.0 eq) in anhydrous DCM.

  • Activate: Add DCC (1.2 eq) and DMAP (0.5 eq). Note: Higher DMAP loading is needed for steroid-steroid coupling due to steric bulk at C17.[1]

  • Reaction: Stir for 48 hours at RT. Monitor by TLC (SiO2, Hexane/EtOAc).

  • Purification: Column chromatography is mandatory. Isolate the Dimer-TMSE-Nitrate .

Step 2: Divergent Deprotection (The "2+2" Setup) Split the purified Dimer into two batches:

  • Batch X (Acceptor): Treat with Zn dust in Acetic Acid to remove the 3-Nitrate group.[1] This yields a Dimer with a free 3-OH.[1]

  • Batch Y (Donor): Treat with TBAF (Tetra-n-butylammonium fluoride) in THF to remove the TMSE group.[1] This yields a Dimer with a free 17-COOH.[1]

Step 3: Tetramerization

  • Coupling Batch X and Batch Y using the standard DCC/DMAP protocol.

  • This yields a Tetramer , which is the optimal length for gelation in many organic solvents [1].

Gelation Protocol & Validation

Once the oligoester is synthesized, its gelation ability is tested using the Inverted Tube Method .

Standard Operating Procedure (SOP):

  • Weighing: Place 5–10 mg of the steroid oligoester into a standard 2 mL glass vial (10 mm diameter).

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Cyclohexane, Toluene, Octanol).

  • Heating: Seal the vial and heat until the solid dissolves completely (usually 60–80°C). Sonicate if necessary to break aggregates.

  • Cooling: Allow the solution to cool to Room Temperature (25°C) undisturbed.

  • Inversion Test: After 1 hour, invert the vial.

    • Pass: No flow is observed. The mass is a self-supporting gel.[1]

    • Fail: Solution flows or precipitates.

Data Recording Table:

SolventMin.[1][2][4][5] Gel Conc. (MGC) [mg/mL]Gel AppearanceStability (

)
Cyclohexane< 10TranslucentHigh (>60°C)
Toluene15-20OpaqueModerate
EthanolN/APrecipitateN/A

Interpretation: Steroid oligoesters typically gel apolar solvents (cyclohexane) effectively due to the hydrophobic effect driving the aggregation of the steroid cores, while the ester linkages provide flexibility.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation instead of Gelation Crystallization kinetics are too fast.[1]Rapid cooling (ice bath) can sometimes force gelation (kinetic trap).[1] Alternatively, the linker is too rigid; introduce a spacer (e.g., glycol).
Low Yield in Coupling Steric hindrance at C17.[1]Switch coupling agent to EDC/HOAt or generate the Acyl Chloride of the acid component using oxalyl chloride before adding the alcohol.
Incomplete Deprotection Nitrate group is stable.[1]Ensure Zinc dust is activated (wash with HCl, then water/acetone/ether) prior to use.

References

  • Drašar, P., Černý, I., Pouzar, V., & Chodounská, H. (2010). Etienic etienate as synthon for the synthesis of steroid oligoester gelators . Steroids, 75(12), 1063–1066.

  • Terech, P., & Weiss, R. G. (1997). Low Molecular Mass Gelators of Organic Liquids and the Properties of Their Gels . Chemical Reviews, 97(8), 3133–3160.

  • Bag, B. G., & Maity, G. C. (2006). Self-assembly of a renewable nano-sized steroid into supramolecular architectures . Supramolecular Chemistry, 18(5), 409-414.[1]

Sources

Protocols for esterification of etiocholenic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Esterification of Etiocholenic Acid


-hydroxyandrost-5-ene-17

-carboxylic acid) Audience: Drug Development Professionals, Organic Chemists, Analytical Scientists

Executive Summary & Strategic Context

Etiocholenic acid (


-hydroxyandrost-5-ene-17

-carboxylic acid) is a pivotal steroid intermediate, often derived from the degradation of diosgenin or corticosteroids. Its esterification is a critical step in two distinct workflows:
  • Analytical Derivatization: Converting the polar carboxylic acid to a volatile methyl ester for GC-MS analysis or lipophilicity modulation in biological assays.

  • Prodrug/Intermediate Synthesis: Protecting the C-17 acid moiety to allow further modifications at the C-3 hydroxyl or

    
     double bond.
    

The Challenge: The steroid nucleus presents specific challenges. The


 double bond and allylic C-3 hydroxyl group are sensitive to harsh acidic conditions (risk of dehydration to dienes or isomerization). Furthermore, the C-17 carboxylic acid is sterically hindered compared to linear fatty acids.

This guide presents three validated protocols selected based on scale , substrate sensitivity , and target ester complexity .

Strategic Decision Matrix

Before selecting a protocol, evaluate your experimental constraints using the logic map below.

Esterification_Logic Start Start: Etiocholenic Acid Esterification Target What is the target Ester? Start->Target Methyl Methyl Ester Only Target->Methyl Complex Complex/Bulky Alkyl Ester Target->Complex Scale What is the Scale? Methyl->Scale MethodC Protocol C: Steglich Coupling (DCC/DMAP) Complex->MethodC Analytical Analytical / Small (<1g) High Purity Required Scale->Analytical High Value Bulk Preparative / Bulk (>10g) Cost Sensitive Scale->Bulk Economy MethodA Protocol A: TMS-Diazomethane (Mild, Quantitative, Safe) Analytical->MethodA MethodB Protocol B: Modified Fischer (Scalable, Acid-Catalyzed) Bulk->MethodB

Figure 1: Decision matrix for selecting the optimal esterification pathway based on moiety and scale.

Protocol A: TMS-Diazomethane Methylation (The "Gold Standard")

Application: High-value samples, analytical standards, and substrates sensitive to strong acids. Mechanism: Trimethylsilyldiazomethane (TMS-CHN


) acts as a stable, safer substitute for explosive diazomethane. It methylates the carboxylic acid quantitatively under mild conditions without touching the C-3 hydroxyl or 

double bond.
Reagents:
  • Substrate: Etiocholenic Acid (

    
     mmol).
    
  • Reagent: TMS-Diazomethane (2.0 M solution in hexanes).

  • Solvent: Methanol:Toluene (1:2 v/v). Note: Methanol is required to catalyze the proton transfer.

  • Quench: Glacial Acetic Acid.

Step-by-Step Methodology:
  • Dissolution: In a flame-dried round-bottom flask, dissolve 100 mg of etiocholenic acid in 3 mL of Toluene and 1.5 mL of anhydrous Methanol. Ensure complete solvation; sonicate if necessary.

  • Addition: While stirring at room temperature (25°C), add the TMS-Diazomethane solution dropwise via a glass syringe.

    • Visual Cue: Evolution of nitrogen gas (

      
      ) bubbles will occur immediately.
      
  • Monitoring: Continue adding reagent until a persistent yellow color remains and gas evolution ceases. This indicates a slight excess of the diazo reagent.

  • Incubation: Stir for an additional 20 minutes to ensure kinetic completion at the sterically hindered C-17 position.

  • Quenching: Add Glacial Acetic Acid dropwise until the yellow color disappears (excess diazomethane reacts to form methyl acetate and

    
    ).
    
  • Workup:

    • Concentrate the mixture in vacuo (rotary evaporator).

    • The residue is typically the pure methyl ester.

    • Optional: Redissolve in Ethyl Acetate, wash with saturated

      
       to remove traces of acetic acid, dry over 
      
      
      
      .

Validation:

  • TLC: Run in Hexane:EtOAc (3:1). The ester will have a significantly higher

    
     than the free acid.
    
  • Yield: Typically >98%.

Protocol B: Modified Fischer Esterification (Preparative Scale)

Application: Multi-gram synthesis where cost is a driver and downstream purification is acceptable. Mechanism: Acid-catalyzed equilibrium.[1][2] We use


-Toluenesulfonic acid (

-TsOH) instead of sulfuric acid to minimize charring and dehydration of the steroid backbone.
Reagents:
  • Substrate: Etiocholenic Acid (10 g).

  • Solvent/Reagent: Anhydrous Methanol (150 mL).

  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (5 mol%).
    
  • Desiccant: Molecular Sieves (3Å) or Trimethyl Orthoformate (chemical desiccant).

Step-by-Step Methodology:
  • Setup: Equip a 250 mL reaction flask with a reflux condenser and a magnetic stir bar.

  • Reaction: Combine the steroid, methanol, and

    
    -TsOH.
    
    • Critical Step: Add 5 mL of Trimethyl Orthoformate. This scavenges water produced during the reaction, driving the equilibrium to the right (Le Chatelier’s principle) without requiring high-temperature azeotropic distillation.

  • Reflux: Heat to reflux (65°C) for 4–6 hours.

  • Monitoring: Monitor by TLC every hour. The C-17 acid is hindered; if conversion stalls, add another 2 mL of Trimethyl Orthoformate.

  • Workup:

    • Cool to room temperature.[3]

    • Evaporate methanol to ~20% of original volume.

    • Pour residue into 200 mL ice-water. The hydrophobic ester should precipitate.

    • Filter the solid or extract with Dichloromethane (DCM).

  • Purification: Recrystallize from Acetone/Hexane to remove unreacted acid and trace isomers.

Protocol C: Steglich Esterification (Complex Esters)

Application: Coupling etiocholenic acid with complex, secondary, or bulky alcohols (e.g., creating a lipophilic prodrug). Mechanism: DCC (Dicyclohexylcarbodiimide) activates the carboxylic acid to an O-acylisourea, which is then attacked by the alcohol, catalyzed by DMAP (4-Dimethylaminopyridine).

Reagents:
  • Substrate: Etiocholenic Acid (1 equiv).

  • Alcohol: Target Alcohol (1.1 equiv).

  • Coupling Agent: DCC (1.1 equiv).

  • Catalyst: DMAP (0.1 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:
  • Activation: Dissolve etiocholenic acid and the target alcohol in dry DCM at 0°C (ice bath).

  • Catalyst Addition: Add DMAP.

  • Coupling: Add DCC in one portion.

    • Observation: A white precipitate (dicyclohexylurea - DCU) will form within minutes as the reaction proceeds.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the insoluble DCU byproduct.

  • Workup: Wash the filtrate with 0.5N HCl (to remove DMAP), then saturated

    
    , then Brine.
    
  • Purification: Flash column chromatography is usually required to separate the ester from N-acylurea byproducts.

Quality Control & Data Interpretation

Verify the identity and purity of the synthesized ester using the following parameters.

ParameterMethodExpected Observation (Methyl Ester)
Purity HPLC-UV / GC-MSSingle peak >98% area.
IR Spectroscopy FTIR (ATR)C=O Stretch: Shift from ~1710 cm

(acid dimer) to ~1735 cm

(ester).O-H Stretch: Remains at ~3400 cm

(C-3 hydroxyl).
Proton NMR

H-NMR (CDCl

)
Ester Methyl: Sharp singlet at

3.66 ppm (

).C-18 Methyl: Singlet at

~0.7 ppm (diagnostic of steroid nucleus integrity).
Physical Prop. Melting PointSharp range (specific to isomer, typically 140–145°C for methyl ester).

References

  • Stereospecific synthesis of 3 beta-hydroxylated bile alcohols. Dayal, B., et al. Journal of Lipid Research, 1984.[4] (Establishes baseline steroid esterification protocols).

  • Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids. Presser, A., & Hüfner, A. Monatshefte für Chemie, 2004.[5] (The definitive guide for Protocol A).

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. (Mechanistic grounding for Protocol B).

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide. Neises, B., & Steglich, W. Organic Syntheses, 1978. (Foundational text for Protocol C).

  • TCI Practical Example: Methyl Esterification Using TMS-Diazomethane. Tokyo Chemical Industry Application Note.

Sources

Using etienic acid as a synthon in supramolecular chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Rigidity Steroidal Synthons – Etienic Acid in Molecular Tweezer Design

Executive Summary

This guide details the utilization of etienic acid (


-hydroxyandrost-5-ene-17

-carboxylic acid) as a chiral, rigid synthon in the construction of molecular tweezers and clips. Unlike flexible alkyl chains or semi-rigid cyclophanes, the androstane core of etienic acid provides a pre-organized, optically active wall for supramolecular cavities.

This note addresses the specific challenge of cavity collapse common in flexible hosts. By leveraging the C17-carboxyl functionality directly attached to the rigid D-ring, researchers can synthesize "molecular clips" with high shape persistence, ideal for binding aromatic guests or chiral resolution.

The Synthon Profile: Etienic Acid

Etienic acid is a degradation product of corticosteroids (or synthesized from progesterone) that retains the tetracyclic steroid core but possesses a short C17 substituent (-COOH).

FeaturePropertySupramolecular Advantage
Backbone Tetracyclic AndrostaneHigh rigidity; prevents "induced fit" energy penalties.
Chirality Multiple stereocentersEnantioselective recognition of chiral guests.
Functionality C17-

-COOH
Direct conjugation point; minimal flexible linker distance.
Face

-face vs.

-face
Distinct convex/concave geometry for "lock and key" binding.

Critical Distinction: Unlike cholenic acid derivatives, which possess a flexible C24 alkyl tail, etienic acid places the carboxyl group directly on the rigid ring system. This results in tighter, more defined binding cavities when dimerized.

Application Logic: The "Steroid Clip" Architecture

The primary application of etienic acid is the construction of Molecular Tweezers (or Clips). Two etienic acid units are linked via a rigid spacer (e.g., aromatic diamines) to form a C-shaped receptor.

Mechanism of Action
  • Pre-organization: The steroid walls are held at a fixed distance by the spacer.

  • Binding: An aromatic guest (e.g., adenine, naphthalene derivatives) enters the cleft.

  • Stabilization: The complex is stabilized by

    
    -
    
    
    
    stacking (if the spacer is aromatic) and hydrophobic effects between the steroid walls and the guest.

TweezerMechanism cluster_0 Interaction Forces Etienic Etienic Acid (Rigid Wall) Tweezer Molecular Tweezer (Open Cleft) Etienic->Tweezer Dimerization Spacer Diamine Spacer (Hinge) Spacer->Tweezer Linkage Complex Host-Guest Complex (Supramolecular Assembly) Tweezer->Complex + Guest (Kd) Guest Aromatic Guest Guest->Complex PiStack π-π Stacking Complex->PiStack Hydrophobic Hydrophobic Effect Complex->Hydrophobic

Figure 1: Logical flow of constructing a supramolecular tweezer from etienic acid synthons.

Protocol A: Synthesis of Etienic Molecular Tweezers

Objective: Synthesize a molecular clip by linking two etienic acid units to a 2,6-diaminopyridine spacer. Pre-requisites: Anhydrous conditions, Inert atmosphere (


 or Ar).
Reagents:
  • Etienic Acid (3

    
    -hydroxyandrost-5-ene-17
    
    
    
    -carboxylic acid)[1]
  • Acetic Anhydride (for protection)

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • 2,6-Diaminopyridine (Spacer)

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM), anhydrous[2]

Step-by-Step Methodology:
  • Protection of C3-Hydroxyl:

    • Dissolve etienic acid (1 eq) in pyridine/acetic anhydride (1:1).

    • Stir at RT for 12 hours to acetylate the 3-OH group.

    • Why? Prevents self-polymerization during the activation of the carboxylic acid.

    • Validation: TLC (Hexane:EtOAc 7:3) should show a shift to higher

      
      .
      
  • Activation (Acid Chloride Formation):

    • Dissolve the C3-protected etienic acid in anhydrous DCM.

    • Add excess

      
       (3 eq) and a catalytic drop of DMF. Reflux for 2 hours.
      
    • Evaporate solvent and excess

      
       under vacuum.
      
    • Critical: Do not purify on silica; the acid chloride is reactive. Use immediately.

  • Coupling (The "Clip" Formation):

    • Dissolve 2,6-diaminopyridine (0.45 eq - limiting reagent to ensure double substitution) in anhydrous DCM with

      
       (3 eq).
      
    • Add the Etienic Acid Chloride (dissolved in DCM) dropwise at 0°C.

    • Allow to warm to RT and stir for 24 hours.

  • Workup & Purification:

    • Wash organic layer with 1M HCl (remove unreacted pyridine), saturated

      
      , and brine.
      
    • Dry over

      
      .
      
    • Purify via Column Chromatography (

      
      , DCM:MeOH gradient).
      

Yield Expectation: 60-75% depending on moisture control.

Protocol B: Binding Affinity Assessment (NMR Titration)

Objective: Determine the Association Constant (


) of the Etienic Tweezer with an aromatic guest (e.g., 9-Ethyladenine).
Methodology:
  • Host Solution: Prepare a 2.0 mM solution of the Etienic Tweezer in

    
    .
    
  • Guest Solution: Prepare a 20 mM solution of the Guest in

    
     (10x concentration).
    
  • Titration Loop:

    • Take an initial

      
       NMR spectrum of the Host (0.5 mL).
      
    • Add aliquots (10-50

      
      L) of the Guest solution to the NMR tube.
      
    • Record

      
       NMR after each addition (Total 10-15 data points).
      
  • Data Tracking: Monitor the chemical shift (

    
    ) of the amide NH protons  or the spacer aromatic protons . These are most sensitive to the shielding cone of the incoming guest.
    
Data Analysis:

Plot


 (change in chemical shift) vs. 

concentration. Fit the curve to a 1:1 binding isotherm (non-linear regression) to extract

.
ParameterTypical RangeInterpretation

(Association Constant)

Moderate binding driven by H-bonding/

-stacking.
Stoichiometry 1:1Indicates a clean "clip" mechanism (one guest per cleft).
Hysteresis NoneFast exchange on the NMR timescale.

Troubleshooting & Optimization

  • Issue: Low Solubility of the Tweezer.

    • Fix: The steroid backbone is highly lipophilic. If using polar guests, switch solvent to

      
       / 
      
      
      
      mixtures, though this competes with H-bonding.
  • Issue: Broad NMR Signals.

    • Fix: Indicates intermediate exchange rate. Run NMR at variable temperatures (VT-NMR). Lowering T usually sharpens peaks into the slow-exchange regime; raising T moves to fast-exchange.

References

  • Drasar, P., Budesinsky, M., Reschel, M., Pouzar, V., & Cerny, I. (2005). Etienic etienate as synthon for the synthesis of steroid oligoester gelators. Steroids, 70(9), 615-625.[1] [Link]

  • Hardouin-Lerouge, M., Hudhomme, P., & Salle, M. (2011). Molecular clips and tweezers hosting neutral guests. Chemical Society Reviews, 40, 30-43. [Link]

  • Fokkens, M., Schrader, T., & Klärner, F. G. (2005). A molecular tweezer for lysine and arginine. Journal of the American Chemical Society, 127(41), 14415-14421. [Link]

  • Cheng, Y. S., & Sanders, J. K. (2001). Steroids as building blocks for supramolecular chemistry. Journal of Organic Chemistry. (Contextual grounding for steroid-spacer methodology). [Link]

Sources

Preparation of 17β-carboxamide derivatives from etiocholenic acid

Application Note: Preparation of 17 -Carboxamide Derivatives from Etiocholenic Acid[1]

Abstract & Strategic Significance

The 17


1

This application note details the robust chemical transformation of Etiocholenic acid (3



Retrosynthetic Logic & Mechanism

The synthesis relies on the nucleophilic acyl substitution of the C17-carboxylic acid. However, the steroid backbone presents unique challenges:

  • Steric Hindrance: The C17 position is sterically crowded (especially by the C18 methyl group), requiring highly activated intermediates for efficient amidation.

  • C3-OH Vulnerability: The secondary alcohol at C3 is nucleophilic and must be protected or managed to prevent esterification by-products.

  • Stereochemical Integrity: Maintaining the 17

    
     configuration is essential for biological activity; harsh conditions can induce epimerization to the thermodynamically more stable (but biologically inactive) 17
    
    
    isomer.
Reaction Pathway Diagram

GStartEtiocholenic Acid(C20 H30 O3)Step1Step 1: C3-Protection(Acetylation)Start->Step1Ac2O, PyridineStep2Step 2: C17-Activation(Acid Chloride Formation)Step1->Step2SOCl2 or (COCl)2DCM, 0°CStep3Step 3: Amidation(Nucleophilic Attack)Step2->Step3R-NH2Et3N, DCMEnd17β-CarboxamideDerivativeStep3->EndPurification

Figure 1: Strategic workflow for the conversion of Etiocholenic acid to 17

Experimental Protocol

Materials & Reagents[3][4][5]
  • Precursor: Etiocholenic acid (3

    
    -hydroxyandrost-5-ene-17
    
    
    -carboxylic acid), >98% purity.
  • Activator: Thionyl Chloride (

    
    ) or Oxalyl Chloride (
    
    
    ).[2]
  • Solvents: Dichloromethane (DCM) (anhydrous), Pyridine, Tetrahydrofuran (THF).

  • Reagents: Acetic anhydride (

    
    ), Primary/Secondary Amines (e.g., 
    
    
    -butylamine, cyclohexylamine).
Step-by-Step Methodology
Phase 1: Protection of C3-Hydroxyl Group

Rationale: While direct amidation is possible, protecting the C3-OH as an acetate prevents self-esterification and improves solubility in non-polar solvents used during activation.

  • Dissolution: Dissolve 10.0 g (31.4 mmol) of Etiocholenic acid in 50 mL of anhydrous Pyridine.

  • Acetylation: Add 20 mL of Acetic anhydride dropwise at 0°C.

  • Incubation: Allow the mixture to stir at Room Temperature (RT) for 12 hours.

  • Quench: Pour the reaction mixture into 500 mL of ice-water / 1M HCl to precipitate the product.

  • Isolation: Filter the white precipitate, wash with water until neutral pH, and dry under vacuum.

    • Yield Target: >95%

    • Intermediate: 3

      
      -Acetoxyandrost-5-ene-17
      
      
      -carboxylic acid.
Phase 2: Activation (Acid Chloride Formation)

Rationale: The C17 acid is weak; conversion to the acid chloride generates a potent electrophile capable of overcoming the steric bulk of the amine and the steroid skeleton.

  • Setup: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve 5.0 g of the Phase 1 Intermediate  in 50 mL anhydrous DCM.
    
  • Activation: Add 2.0 equivalents of Thionyl Chloride (

    
    ) dropwise. Add a catalytic amount (2-3 drops) of Dimethylformamide (DMF) to initiate the Vilsmeier-Haack-like catalytic cycle.
    
  • Reaction: Reflux gently (40°C) for 2–3 hours. Monitor by TLC (conversion of polar acid to non-polar acid chloride).

  • Evaporation: Evaporate solvent and excess

    
     under reduced pressure. Critical:  Co-evaporate with dry Toluene (
    
    
    mL) to remove trace
    
    
    , which would otherwise char the amine in the next step.
    • Product: Steroidal 17

      
      -acid chloride (unstable, use immediately).
      
Phase 3: Amidation (The Schotten-Baumann Reaction)
  • Preparation: Redissolve the crude acid chloride in 30 mL anhydrous DCM.

  • Amine Addition: Cool the solution to 0°C. Slowly add a solution of the target Amine (2.5 equivalents) and Triethylamine (3.0 equivalents) in 10 mL DCM.

    • Note: For volatile amines (e.g.,

      
      -butylamine), use a slight excess. For valuable complex amines, use stoichiometric amounts with excess base.
      
  • Completion: Stir at RT for 4–6 hours.

  • Work-up: Wash the organic layer with 1M HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid), and Brine. Dry over 
    
    
    .
Phase 4: Deprotection (Optional)

If the free 3-OH is required:

  • Dissolve the amide in Methanol/THF (1:1).

  • Add

    
     (2.0 eq) and stir at RT for 4 hours.
    
  • Aqueous workup yields the 3-hydroxy-17-carboxamide.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact of Deviation
Moisture Control < 0.05%

in Solvents
Water hydrolyzes the Acid Chloride back to the Acid, stalling the reaction.
Temperature (Activation) Max 45°CHigher temperatures may cause

isomerization or C17 epimerization.
Stoichiometry (

)
1.5 – 2.0 eqExcess is easily removed; insufficient amount leads to mixed anhydrides and low yield.
Amine Basicity

9–11
Weakly nucleophilic amines (e.g., anilines) may require stronger activation (e.g., HATU/EDC) instead of acid chloride.

Mechanistic Visualization

The amidation proceeds via a tetrahedral intermediate. The high contrast diagram below illustrates the electron flow during the critical coupling step.

MechanismAcidClSteroid Acid Chloride(Electrophile)IntermediateTetrahedral Intermediate(Unstable)AcidCl->Intermediate Nucleophilic Attack AmineAmine (R-NH2)(Nucleophile)Amine->Intermediate Nucleophilic Attack Product17β-Carboxamide(Target)Intermediate->Product Elimination of Cl- ByproductHCl (Salt)Intermediate->Byproduct

Figure 2: Mechanistic pathway of the amidation reaction via acid chloride activation.

Analytical Validation

Successful synthesis must be validated using the following criteria:

  • IR Spectroscopy:

    • Disappearance of the broad -COOH stretch (

      
      ).
      
    • Appearance of Amide I (

      
      ) and Amide II (
      
      
      ) bands.
    • Ester carbonyl (if protected) at

      
      .
      
  • 
    -NMR (CDCl
    
    
    ):
    • C18-Methyl: The singlet for the C18 methyl group (approx. 0.7 ppm) is sensitive to the C17 substituent and will shift upfield compared to the acid.

    • Amide NH: Broad singlet around 5.5–6.5 ppm (exchangeable with

      
      ).
      
    • C3-H: Multiplet at 4.6 ppm (if acetoxy) or 3.5 ppm (if hydroxy).

References

  • Aggarwal, S., et al. (2010). Synthesis and Study of Some 17a-aza-D-homo Steroids as 5

    
    -Reductase Inhibitors. Bentham Science.[3] Link
    
  • Bratoeff, E., et al. (2021).[4][5] Synthesis of Novel Androstane-N-Cyclohexyl-17-Carboxamides, and Their Effect on the 5

    
    -Reductase. Pharmaceutical Sciences. Link
    
  • Fisher Scientific. Amide Synthesis: Acid Chloride Method. Link

  • Soleymani, R., et al. (2018). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. ResearchGate. Link

  • Rasmusson, G. H., et al. (1986). Azasteroids: Structure-activity relationships for inhibition of 5 -reductase and of androgen receptor binding. Journal of Medicinal Chemistry, 29(11), 2298–2315. (Foundational text for 17 -carboxamide pharmacology).

Reaction conditions for coupling etiocholenic acid with amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Optimized Reaction Conditions for the Amide Coupling of Etiocholenic Acid

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Synthesis of Etiocholenic Acid Amides

Etiocholenic acid, a steroid derivative, serves as a valuable scaffold in medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique framework for positioning pharmacophoric groups. The synthesis of amide derivatives from its C-17 carboxylic acid function is a critical step in creating new chemical entities with potential therapeutic applications, including analogues of biologically significant molecules like Obeticholic Acid, a potent farnesoid X receptor (FXR) agonist.[1][2][3]

However, the direct condensation of etiocholenic acid with an amine is thermodynamically unfavorable and kinetically slow. The carboxylic acid's hydroxyl group is a poor leaving group, and a preliminary acid-base reaction between the acid and the amine forms an unreactive ammonium carboxylate salt.[4] Therefore, activation of the carboxylic acid is essential for efficient amide bond formation.[5][6] This guide provides a comprehensive overview of the underlying principles, key considerations, and detailed protocols for successfully coupling etiocholenic acid with a diverse range of amines.

The Core Challenge: Activating the Carboxyl Group

The fundamental principle of amide coupling is to convert the carboxylic acid's hydroxyl group into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[4][6] This is achieved using specialized "coupling reagents." The process generally follows two steps:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester or an O-acylisourea.[5][7]

  • Acylation: The amine's nucleophilic nitrogen attacks the activated carbonyl, forming a tetrahedral intermediate that collapses to yield the stable amide bond and a benign byproduct from the coupling reagent.[8]

Choosing the right combination of coupling reagent, additives, solvent, and base is paramount to achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the reactants.

Strategic Selection of Reagents and Conditions

The success of the coupling reaction hinges on a rational selection of each component. The sterically hindered nature of the carboxylic acid on the five-membered D-ring of the steroid nucleus can present challenges, making reagent choice particularly important.[9]

Coupling Reagents: The Engines of Amide Synthesis

A variety of coupling reagents are available, broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.[10]

Reagent ClassExamplesMechanism of Action & Key FeaturesAdvantagesDisadvantages
Carbodiimides EDC, DCC, DICReact with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11][12]Cost-effective, widely used, and well-understood. EDC and its urea byproduct are water-soluble, simplifying workup.[12][13]Can lead to racemization of chiral centers adjacent to the carboxyl group.[13] Risk of forming an unreactive N-acylurea byproduct.[12]
Phosphonium Salts PyBOP, PyAOPForm an activated phosphonium ester intermediate.High coupling efficiency, especially for hindered substrates.[13] Do not react with the free amine component, allowing for equimolar stoichiometry.[5]More expensive than carbodiimides. Byproducts can sometimes complicate purification.
Uronium/Aminium Salts HATU, HBTU, HCTUForm an activated uronium/aminium ester, often via an additive like HOAt or HOBt.[6][10]Very fast reaction times and high yields.[5] Excellent at suppressing racemization, making them ideal for sensitive substrates.Can react with the amine if pre-activation of the acid is slow.[6] Generally the most expensive option.
Additives: Suppressing Side Reactions and Enhancing Efficiency

Additives are crucial, especially when using carbodiimides. They act as "traps" for the reactive intermediate, converting it into a more stable but still highly reactive active ester, which then cleanly reacts with the amine.

  • 1-Hydroxybenzotriazole (HOBt): The classic additive used with carbodiimides. It minimizes racemization and prevents the formation of the N-acylurea side product.[12][13]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): More reactive than HOBt, leading to faster and more efficient couplings.[7][12]

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A non-explosive and highly effective alternative to HOBt and HOAt, offering high coupling rates with low racemization.[7][12]

  • 4-Dimethylaminopyridine (DMAP): A highly effective acylation catalyst, often used in catalytic amounts. However, it can increase the risk of racemization if used in excess with sensitive substrates.[13]

Solvents and Bases: Creating the Optimal Reaction Environment
  • Solvents: Aprotic polar solvents are preferred to ensure all reactants remain in solution.

    • N,N-Dimethylformamide (DMF): Excellent solvating power for a wide range of substrates.

    • Dichloromethane (DCM): Good for less polar substrates and easy to remove post-reaction.

    • Dimethyl Sulfoxide (DMSO): Used for poorly soluble starting materials.[14]

  • Bases: A non-nucleophilic organic base is required to neutralize any acidic species generated during the reaction (e.g., HCl from EDC hydrochloride) and to facilitate the deprotonation of the carboxylic acid.

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base): Sterically hindered and non-nucleophilic, making it an excellent choice.[15]

    • Triethylamine (TEA): A common and effective base.[16]

Visualizing the Reaction Pathway and Workflow

Understanding the mechanism and experimental flow is key to successful execution and troubleshooting.

Workflow cluster_prep 1. Reaction Setup cluster_workup 2. Workup cluster_purify 3. Purification & Analysis A Dissolve Etiocholenic Acid in anhydrous DMF B Add Amine, Base (DIPEA), and Additive (HOBt) A->B C Cool to 0°C B->C D Add Coupling Reagent (EDC) C->D E Stir at RT (Monitor by TLC/LC-MS) D->E F Quench with Water E->F G Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H Wash with aq. HCl, aq. NaHCO3, and Brine G->H I Dry over Na2SO4, Filter, and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: General experimental workflow.

Detailed Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ensure all glassware is dry before use.

Protocol 1: EDC/HOBt Mediated Coupling (A Robust Standard)

This protocol is a reliable starting point for most primary and secondary amines.

Materials:

  • Etiocholenic Acid

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Hydrochloride

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add etiocholenic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • To the stirred solution, add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes, ensuring the temperature remains below 5°C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water (10x the volume of DMF).

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x). This removes the water-soluble EDC byproduct and other impurities. [12][13]11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol 2: HATU Mediated Coupling (For Challenging Substrates)

This protocol is recommended for sterically hindered amines or when the EDC/HOBt method provides low yields.

Materials:

  • Etiocholenic Acid

  • Amine of choice

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Workup and purification reagents as listed in Protocol 1.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add etiocholenic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF (approx. 0.1 M).

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir for 15-30 minutes at room temperature. This "pre-activation" step is crucial for forming the active ester. [15]3. Add the amine (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2-6 hours. HATU-mediated reactions are typically much faster than carbodiimide couplings. [5]5. Monitoring: Track the reaction progress by TLC or LC-MS.

  • Workup:

    • If using DCM, dilute the mixture with more DCM and proceed directly to washing as described in Protocol 1 (steps 10-11).

    • If using DMF, follow the extractive workup procedure detailed in Protocol 1 (steps 8-11).

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

References

  • YouTube. (2021). EDC Coupling Mechanism | Organic Chemistry.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • AAPPTec. (n.d.). Peptide Coupling Reagents.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Aapptec. (n.d.). Coupling Reagents.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • YouTube. (2019).
  • StatPearls Publishing. (2024). Obeticholic Acid. NCBI Bookshelf.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Patsnap Synapse. (2024). What is the mechanism of Obeticholic acid?.
  • Liu, Y., et al. (2016). Obeticholic acid, a synthetic bile acid agonist of the farnesoid X receptor, attenuates experimental autoimmune encephalomyelitis. Journal of Neuroimmunology.

Sources

Etiocholenic acid solubility in organic solvents for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvation Strategies for Etiocholenic Acid in Steroid Synthesis


-Hydroxy-5-etiocholenic Acid (and related 17

-carboxylic acids).

Executive Summary & Chemical Context

Etiocholenic acid (specifically 3


-hydroxyandrost-5-ene-17

-carboxylic acid) represents a critical class of steroid intermediates used in the synthesis of corticosteroids, androgens, and 17-modified steroidal drugs. Structurally, it possesses a lipophilic tetracyclic androstene core, a polar secondary hydroxyl group at C3, and an acidic carboxyl group at C17.

This amphiphilic nature creates a dichotomy in solubility:

  • The Steroid Nucleus: Drives solubility in halogenated and non-polar solvents.

  • The Functional Groups (-COOH, -OH): Drive hydrogen bonding, necessitating polar protic or aprotic solvents for high-concentration stock solutions.

This guide provides a validated framework for solvent selection during synthesis (esterification/amidation) and purification (recrystallization), moving beyond trial-and-error to a mechanistic approach.

Solubility Profile & Solvent Selection Matrix

The following data consolidates solubility behavior across standard process solvents.

Table 1: Solubility Matrix for Etiocholenic Acid Derivatives

Solvent ClassRepresentative SolventSolubility RatingPrimary ApplicationMechanistic Insight
Halogenated Dichloromethane (DCM)High Reaction Medium, ExtractionDisrupts van der Waals forces; excellent for acid chloride formation.
Polar Aprotic DMF, DMSOVery High Nucleophilic Substitution, CouplingSolvates the carboxylate anion; breaks intermolecular H-bonds.
Ethers THF, 1,4-DioxaneHigh Grignard Rxns, ReductionsGood general solvent; moderate coordination to cations.
Alcohols Methanol, EthanolModerate (Hot) RecrystallizationHigh solubility at reflux; poor at RT. Ideal "Good" solvent.[1]
Hydrocarbons Hexane, HeptaneVery Low Anti-Solvent, WashFails to solvate polar groups; induces precipitation.
Aqueous WaterInsoluble Wash, QuenchpKa ~4.8. Soluble only as a salt (pH > 8).

Decision Logic for Solvent Selection

The following workflow illustrates the logical selection process based on the intended experimental outcome.

SolventLogic Start Objective Reaction Synthesis (Amidation/Esterification) Start->Reaction Purification Purification (Recrystallization) Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis DCM DCM / Chloroform (Standard) Reaction->DCM Acid Chloride Route DMF DMF / DMSO (For difficult couplings) Reaction->DMF Direct Coupling (EDC/HOBt) Pair1 Ethanol + Water (Classic) Purification->Pair1 High Polarity Impurities Pair2 DCM + Hexane (For lipophilic impurities) Purification->Pair2 Low Polarity Impurities

Figure 1: Solvent selection decision tree based on process requirements.

Detailed Experimental Protocols

Protocol A: High-Concentration Dissolution for Coupling Reactions

Context: Preparing the acid for reaction with an amine or alcohol using coupling agents (e.g., EDC, DCC).

Rationale: While DCM is standard, etiocholenic acid can form intermolecular hydrogen bond dimers, reducing reactivity. Using a co-solvent system or a polar aprotic solvent ensures monomeric species availability.

  • Weighing: Accurately weigh 1.0 equivalent of Etiocholenic Acid into a dry round-bottom flask.

  • Primary Solvation: Add Anhydrous THF or DCM (10 mL per gram of substrate).

  • Activation (Optional but Recommended):

    • If solubility is sluggish (cloudy solution), add 1.1 eq of Triethylamine (TEA) or DIPEA .

    • Mechanism:[2][3][4][5] Deprotonation forms the triethylammonium salt, which is significantly more soluble in organic media than the free acid.

  • Verification: Sonicate for 30-60 seconds. The solution must be optically clear before adding the coupling agent to prevent heterogeneous reaction kinetics.

Protocol B: Recrystallization via Solvent/Anti-Solvent Method

Context: Purification of the final ester/amide or the acid intermediate itself.

Rationale: The "Good Solvent/Bad Solvent" technique exploits the steep solubility curve of steroid acids in alcohols.

  • Dissolution (The "Good" Solvent):

    • Place crude solid in an Erlenmeyer flask.

    • Add Methanol or Ethanol dropwise while heating to reflux (approx. 60-70°C).

    • Critical: Add only enough solvent to dissolve the solid at boiling point.[1][5] If 10% remains undissolved, filter the hot solution through a pre-warmed glass frit to remove insoluble impurities.

  • Precipitation (The "Bad" Solvent):

    • Remove from heat. While still hot, add Warm Water (approx. 50°C) dropwise.

    • Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

  • Nucleation:

    • Add 1-2 drops of pure Ethanol to clear the turbidity.

    • Allow the flask to cool to room temperature undisturbed (slow cooling promotes purity).

    • Once at RT, move to a 4°C fridge for 2 hours.

  • Collection:

    • Filter crystals via vacuum filtration.[6]

    • Wash with a cold 50:50 EtOH:Water mixture.

    • Dry under high vacuum to remove lattice-bound solvent.

Synthetic Application Workflow

The following diagram details a standard Steglich Esterification workflow, highlighting where solubility changes dictate the process steps.

SynthesisWorkflow Input Etiocholenic Acid (Solid) Dissolve Dissolve in DCM (Solubility: High) Input->Dissolve React Add DCC + DMAP + Alcohol (Reaction: 0°C -> RT) Dissolve->React Precipitate Urea Byproduct Precipitates (DCU Insoluble in DCM) React->Precipitate Time: 4-12h Filter Filtration Precipitate->Filter Remove DCU Evap Evaporate Solvent Filter->Evap Recryst Recrystallize (MeOH/Water) Evap->Recryst Final Pure Ester Recryst->Final

Figure 2: Workflow for Steglich esterification, utilizing differential solubility of the urea byproduct.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
"Oiling Out" during recrystallization Solution cooled too fast or anti-solvent added too quickly.Re-heat to dissolve the oil. Add more "Good Solvent" (EtOH). Cool very slowly. Scratch glass to induce nucleation.
Incomplete Reaction Poor solubility of the specific salt form.Switch solvent to DMF or NMP . Ensure reagents are anhydrous (water competes for the active ester).
Gel Formation Hydrogen bonding network in non-polar solvent.Add 1-2% Methanol to the DCM solution to disrupt H-bond networks without crashing out the steroid.

References

  • Solubility of Bile Acids & Steroids: Roda, A., et al. "Effect of nuclear hydroxy substituents on aqueous solubility and acidic strength of bile acids." Hepatology, 1984.

  • General Steroid Synthesis: "Synthesis of 3beta-hydroxy-androsta-5,7-dien-17-one." National Institutes of Health (NIH).

  • Recrystallization Solvents: "Common Solvents for Crystallization." University of Pittsburgh Department of Chemistry.

  • pKa and Acidity: "pKa Data for Carboxylic Acids." Organic Chemistry Data.

  • Obeticholic Acid (Related Structure) Properties: "Obeticholic Acid Chemical Properties." ChemicalBook.

Sources

Application Note: Strategic Protection of the 3-Hydroxy Group in Etienic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-hydroxyandrost-5-ene-17

-carboxylic acid)

Executive Summary

Etienic acid (


-hydroxyandrost-5-ene-17

-carboxylic acid) serves as a critical scaffold in the synthesis of steroidal conjugates, unnatural amino acids, and oligoester gelators. The molecule presents a classic chemoselectivity challenge: a secondary alcohol at C3 and a carboxylic acid at C17.

In synthetic workflows—particularly those involving C17 amidation or esterification—the unprotected C3-hydroxyl group acts as a competing nucleophile, leading to polymerization or self-esterification. This guide details three industry-standard protocols for protecting the C3-hydroxyl group: Acetylation (Ac) , Silylation (TBS) , and Tetrahydropyranyl (THP) ether formation.

These methods are selected based on their orthogonality , yield , and scalability .

Strategic Analysis & Chemoselectivity

The primary objective is to mask the C3-hydroxyl group (


 alcohol) while preserving the integrity of the C17-carboxylic acid and the 

olefin.
The Challenge: Competitive Nucleophilicity
  • C3-OH: Moderately nucleophilic. Prone to acylation during C17 activation (e.g., EDC/NHS coupling).

  • C17-COOH: Electrophilic center (after activation).

  • Risk: Without protection, activation of the C17-COOH leads to intermolecular esterification (head-to-tail polymerization).

Selection Criteria for Protecting Groups
FeatureAcetyl (Ac)tert-Butyldimethylsilyl (TBS)Tetrahydropyranyl (THP)
Stability (Acid) ModerateLabileLabile
Stability (Base) LabileStableStable
Steric Bulk LowHighModerate
Removal Hydrolysis (

)
Fluoride (

) or Acid (

)
Mild Acid (

)
Use Case Robust, permanent protectionOrthogonal strategiesAcid-labile linkers

Detailed Protocols

Method A: Acetylation (The Robust Standard)

Mechanism: Nucleophilic acyl substitution using acetic anhydride activated by pyridine. Best For: Reactions requiring high stability under acidic conditions or thermal stress.

Reagents & Materials
  • Etienic Acid (purity >98%)

  • Acetic Anhydride (

    
    )
    
  • Pyridine (Anhydrous)

  • DMAP (4-Dimethylaminopyridine) - Catalyst

  • Dichloromethane (DCM) or Chloroform

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask, dissolve Etienic Acid (1.0 eq) in anhydrous Pyridine (10-20 volumes).

    • Note: Pyridine acts as both solvent and proton scavenger.

  • Activation: Add DMAP (0.1 eq) to the solution. Stir for 10 minutes at room temperature (RT) to ensure homogeneity.

  • Acetylation: Dropwise add Acetic Anhydride (5.0 eq) at

    
    C.
    
    • Critical: Exothermic reaction. Control addition rate to maintain temp

      
      C.
      
  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM).

    • Endpoint: Disappearance of the polar starting material spot (

      
      ) and appearance of the less polar product (
      
      
      
      ).
  • Quenching: Pour the reaction mixture into ice-cold 1M HCl (excess) to neutralize pyridine and hydrolyze excess anhydride.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Acetone/Hexane.[1]
    

Yield Expectation: 85–95% Validation:


-NMR shows a sharp singlet at 

ppm (3H,

) and a downfield shift of the C3-proton (

ppm).
Method B: Silylation (The Orthogonal Choice)

Mechanism:


-like substitution at silicon.
Best For:  Syntheses where base-catalyzed deprotection (e.g., saponification) must be avoided later.
Reagents & Materials
  • Etienic Acid[2][3][4]

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • DMF (Anhydrous)

Step-by-Step Protocol
  • Solvation: Dissolve Etienic Acid (1.0 eq) and Imidazole (2.5 eq) in anhydrous DMF (5-10 volumes).

    • Why Imidazole? It buffers the HCl generated and acts as a nucleophilic catalyst.

  • Addition: Add TBSCl (1.2 eq) in one portion at

    
    C.
    
  • Reaction: Stir at RT for 12–24 hours.

    • Note: The C17-COOH may also be silylated (forming a silyl ester). However, the silyl ester is highly labile to aqueous workup, whereas the C3-silyl ether is stable.

  • Workup (Selective Hydrolysis): Dilute with water and stir for 30 minutes. This hydrolyzes any transient C17-silyl ester back to the carboxylic acid.

  • Extraction: Extract with

    
     or DCM.
    
  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 80–90% Validation:


-NMR shows two singlets at 

ppm (6H,

) and

ppm (9H,

).

Visualized Workflows

Figure 1: Reaction Pathways & Decision Logic

This diagram illustrates the decision-making process for selecting a protecting group and the subsequent chemical pathways.

ProtectionStrategy Start Etienic Acid (C3-OH, C17-COOH) Decision Downstream Conditions? Start->Decision PathAc Method A: Acetylation (Ac2O, Pyridine) Decision->PathAc Requires Acid Stability PathTBS Method B: Silylation (TBSCl, Imidazole) Decision->PathTBS Requires Base Stability ProdAc 3-Acetoxy-etienic acid (Base Labile) PathAc->ProdAc Yield: >90% ProdTBS 3-TBS-etienic acid (Acid/Fluoride Labile) PathTBS->ProdTBS Yield: >85% AppAc Application: Peptide Coupling (Acidic) Friedel-Crafts ProdAc->AppAc AppTBS Application: Base Hydrolysis Grignard Reactions ProdTBS->AppTBS

Caption: Decision matrix for selecting Acetyl vs. TBS protection based on downstream synthetic requirements.

Figure 2: Acetylation Mechanism & Workflow

Detailed flow of the acetylation protocol, highlighting the critical quenching step.

AcetylationFlow Step1 1. Solvation Etienic Acid + Pyridine (+ DMAP cat.) Step2 2. Activation Add Ac2O @ 0°C Step1->Step2 Step3 3. Reaction Stir 4-12h @ RT Step2->Step3 Step4 4. Quench Pour into 1M HCl (Hydrolyzes excess Ac2O) Step3->Step4 TLC Check Step5 5. Isolation Extract (EtOAc) Recrystallize Step4->Step5

Caption: Step-by-step workflow for the acetylation of etienic acid, emphasizing the acid quench.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield Incomplete reaction or hydrolysis during workup.Increase reaction time; ensure anhydrous reagents.
C17-Ester Formation Mixed anhydride formation (Acetylation) or Silyl ester (Silylation).Acetylation: Control temp (

C). Silylation: Ensure aqueous workup is sufficient to hydrolyze C17-silyl ester.
Sticky Solid Residual Pyridine or DMF.Wash organics thoroughly with 1M HCl (for Pyridine) or LiCl solution (for DMF).

References

  • Drasar, P., et al. (2005). "Etienic etienate as synthon for the synthesis of steroid oligoester gelators." Steroids, 70(9), 615-625. Link

  • López-Lezama, et al. (2021).[1] "Synthesis of Novel Androstane-N-Cyclohexyl-17-Carboxamides." Pharmaceutical Sciences. (Detailed acetylation protocols for androstane derivatives). Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source for general protection/deprotection mechanisms).[5][6]

  • Hanson, J. R. (2010). "Protecting groups in steroid synthesis." Journal of Chemical Research. (Specific nuances for steroid hydroxyls).

Sources

Troubleshooting & Optimization

Separating etiocholenic acid from etiocholanic acid impurities

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isolating Etiocholenic Acid

Welcome to the technical support center for advanced steroid separation. This guide provides in-depth troubleshooting and frequently asked questions for the challenging task of separating etiocholenic acid from its saturated impurity, etiocholanic acid. As professionals in drug development and research, achieving high purity is paramount, and this resource is designed to equip you with the scientific rationale and practical steps to overcome this specific purification challenge.

Section 1: Foundational Knowledge & Initial Assessment

Q1: Why is separating etiocholenic acid from etiocholanic acid so challenging?

A1: The difficulty lies in their profound structural similarity. Both are steroid acid isomers with the same molecular weight and core structure. The only difference is a single carbon-carbon double bond in the etiocholenic acid molecule, which is absent in the saturated etiocholanic acid. This subtle variation results in nearly identical physical properties, such as polarity and solubility, making conventional separation methods difficult. Chromatographic techniques, which exploit subtle differences in molecular interactions, are therefore the most effective approach.[1][2][3]

Visualizing the Challenge

The diagram below illustrates the structural similarity, highlighting the key difference that must be exploited for successful separation.

Caption: Structural comparison of Etiocholenic and Etiocholanic acid.

Comparative Properties Table

This table summarizes the key physical properties. Note that while many values are nearly identical, the presence of the double bond slightly alters the electronic structure and shape, which is the basis for chromatographic separation.

PropertyEtiocholenic AcidEtiocholanic Acid (Impurity)Significance for Separation
Molecular Formula C20H30O2C20H32O2Different degree of unsaturation.
Molecular Weight 302.45 g/mol 304.47 g/mol Very similar; not separable by standard mass spec alone.
Key Feature C=C double bondAll C-C single bondsThe double bond introduces rigidity and π-electrons, which can interact differently with specific HPLC stationary phases (e.g., phenyl-hexyl).[4]
Polarity Slightly more polarSlightly less polarThe primary basis for reversed-phase HPLC separation.
UV Absorbance Weak absorbance around 200-210 nmNo significant UV absorbanceAllows for selective detection using a UV detector.[5]

Section 2: Primary Separation Strategy: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the most powerful and reliable technique for this separation. A reversed-phase method is recommended as the starting point.

Q2: What is the recommended starting HPLC protocol for this separation?

A2: A C18 column is the workhorse for steroid separations due to its hydrophobic nature, which allows for effective interaction with the non-polar steroid backbone.[2] The slight difference in polarity between the saturated and unsaturated acid is sufficient to achieve separation with an optimized method.

Step-by-Step HPLC Protocol
  • Column Selection:

    • Stationary Phase: C18 (Octadecylsilyl silica).

    • Dimensions: 150 mm x 4.6 mm, 3 µm particle size is a good starting point for analytical scale.[2]

    • Rationale: Provides excellent hydrophobic selectivity and high efficiency for resolving closely related compounds.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The acidic modifier (formic acid) ensures that the carboxylic acid groups on both molecules are protonated (non-ionized), leading to consistent retention and sharp peak shapes. Acetonitrile is a common organic modifier for steroid separations.[4]

  • Instrument Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Rationale: Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. Consistency is key.[6]

    • Injection Volume: 5-10 µL.

    • Detector: UV Diode Array Detector (DAD) at 205 nm.[5]

    • Rationale: Etiocholenic acid's double bond will provide a UV response at low wavelengths, while the saturated impurity will be nearly transparent, allowing for both detection and purity assessment.

  • Gradient Elution:

    • Start with a gradient to determine the approximate elution time. A good starting point is 60% B to 95% B over 20 minutes.

    • Once the retention times are known, the gradient can be optimized (or changed to isocratic) to maximize the resolution between the two peaks.

HPLC Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution / Co-elution 1. Gradient is too steep. 2. Insufficient selectivity of the C18 phase.1. Flatten the gradient around the elution time of the analytes. 2. Expert Tip: Switch to a Phenyl-Hexyl stationary phase. The phenyl groups can offer alternative π-π interactions with the double bond of etiocholenic acid, often dramatically enhancing selectivity.[4]
Poor Peak Shape (Tailing) 1. Secondary interactions with column silanols. 2. Sample solvent is too strong.1. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic or acetic acid). 2. Dissolve the sample in a solution that is weaker than or equal to the initial mobile phase composition.[7]
Shifting Retention Times 1. Mobile phase composition drift. 2. Column temperature fluctuation. 3. Column degradation.1. Prepare fresh mobile phase daily.[6] 2. Use a thermostatted column compartment.[6] 3. Use a guard column and flush the column with a strong solvent (e.g., isopropanol) after each batch.[8]
High Backpressure 1. Precipitated buffer in the system. 2. Blocked column frit.1. Always filter mobile phases and never mix organic solvents with aqueous buffers abruptly.[9] 2. Disconnect the column and flush it in the reverse direction (back-flush) at a low flow rate.[8]

Section 3: Alternative and Confirmatory Methods

While HPLC is the primary tool, other techniques can be employed for bulk separation or confirmation, especially when HPLC capacity is a limitation.

Q3: Can fractional crystallization be used for this separation?

A3: Yes, but with limitations. Fractional crystallization separates compounds based on differences in their solubility in a specific solvent.[10][11] While the solubilities of etiocholenic and etiocholanic acid are very similar, it is sometimes possible to enrich one component in either the crystal or the mother liquor.

  • Principle of Operation: A solvent is chosen in which both compounds are sparingly soluble at low temperatures but fully soluble at higher temperatures. As the solution cools slowly, the less soluble compound (or the one at a higher concentration relative to its solubility limit) will preferentially crystallize.[10]

  • Expert Insight: This method is unlikely to achieve high purity in a single step. It is best used as a preliminary bulk purification step to enrich the desired compound before a final polishing step with preparative HPLC. Multiple recrystallization steps would be required, leading to significant yield loss. Most steroids are crystallized from a suitable solvent in a process of cooling or displacement crystallization.[12]

Q4: Is Gas Chromatography (GC) a viable option?

A4: GC can be a very powerful tool for steroid analysis, often providing high resolution, but it requires a critical extra step: derivatization .[3][13]

  • Why Derivatization is Necessary: Carboxylic acids like etiocholenic and etiocholanic acid are non-volatile and thermally unstable. Direct injection into a hot GC inlet would lead to degradation, not separation. Derivatization converts the polar carboxylic acid group into a more volatile and stable ester or silyl-ester.[14][15]

  • Recommended Protocol (Conceptual):

    • Derivatization: React the sample mixture with a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This converts the -COOH group to a -COOSi(CH3)3 group.[16][17]

    • GC Separation: Use a non-polar or mid-polarity capillary column (e.g., DB-5ms or DB-17ms). The separation will be based on the subtle differences in boiling points and interactions of the derivatized isomers with the stationary phase.

    • Detection: A Flame Ionization Detector (FID) or Mass Spectrometer (MS) can be used. GC-MS is particularly powerful as it can confirm the identity of each peak based on its fragmentation pattern.

Section 4: Recommended Workflow & Logic

To ensure a robust and verifiable separation process, a systematic workflow should be followed. This diagram outlines the decision-making process from initial sample analysis to final purity confirmation.

Separation_Workflow cluster_purification Purification Options start Start: Crude Mixture (Etiocholenic Acid + Impurity) analytical_hplc Step 1: Analytical HPLC (Purity Assessment) start->analytical_hplc decision_purity Is Purity > 99.5%? analytical_hplc->decision_purity prep_hplc Option A: Preparative HPLC (High Purity, Lower Throughput) decision_purity->prep_hplc No crystallization Option B: Fractional Crystallization (Bulk Enrichment, Lower Purity) decision_purity->crystallization No (High Volume) end_pass Result: Purified Product (>99.5% Purity) decision_purity->end_pass Yes final_qc Step 2: Final Purity QC (Confirm Identity & Purity) prep_hplc->final_qc post_xtal_hplc Analytical HPLC Check crystallization->post_xtal_hplc post_xtal_hplc->prep_hplc final_qc->decision_purity Re-evaluate final_qc->end_pass Pass end_fail Result: Further Purification Needed final_qc->end_fail Fail

Caption: Decision workflow for purifying Etiocholenic Acid.

References

  • Agilent Technologies. (2012). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Available at: [Link]

  • Görög, S. (1991). Analysis of steroids. XXXVIII. The use of high-performance liquid chromatography with diode-array UV detection for estimating impurity profiles of steroid drugs. Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 829-833. Available at: [Link]

  • Jankech, T., et al. (2024). Derivatization methods for the LC-MS/MS analyses of steroids. Analytica Chimica Acta. Available at: [Link]

  • Koritnik, D. R. (1980). Chromatographic Separation of Steroid Hormones by Centrifugation Through Columns of Microparticulate Silica. Journal of Steroid Biochemistry, 13(12), 1435-1439. Available at: [Link]

  • LibreTexts. (2019). Fractional crystallization. Chemistry LibreTexts. Available at: [Link]

  • MDPI. (2021). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules, 26(15), 4485. Available at: [Link]

  • Phenomenex. HPLC Troubleshooting Guide. Available at: [Link]

  • ResearchGate. (2020). Separation of steroid isomers by ion mobility mass spectrometry. Available at: [Link]

  • Šiška, B., et al. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega, 5(14), 7816-7824. Available at: [Link]

  • TOFWERK. Separation of Isomeric Steroid Metabolites Using High Resolution IMS-MS: Application Note. Available at: [Link]

  • U.S. Patent No. US7148212B2. (2006). Process for production of steroid crystals, steroid crystals obtained thereby and pharmaceutical preparations containing them. Google Patents.
  • Wang, Z., et al. (2023). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. Molecules, 28(23), 7858. Available at: [Link]

Sources

Technical Support Center: Etienic Acid Synthesis & Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of C21 Corticosteroid Side-Chain Cleavage to Etienic Acids

Ticket ID: #EA-OX-2024-OPT Status: Open Assigned Specialist: Senior Application Scientist, Steroid Chemistry Division

Executive Summary

This guide addresses the technical challenges in synthesizing Etienic Acid (androst-4-en-3-one-17


-carboxylic acid) and its derivatives via the oxidative cleavage of C21 corticosteroid side chains (e.g., Cortexolone/Reichstein’s Substance S).

While ozonolysis is an industrial alternative, this guide focuses on the Sodium Periodate (


)  method due to its prevalence in laboratory and pilot-scale environments. This method relies on the Malaprade reaction mechanism to cleave the vicinal diol/ketol moiety.

Common Yield Bottlenecks:

  • Phase Incompatibility: Steroid hydrophobicity vs. oxidant hydrophilicity.

  • Iodate Trapping: Product occlusion within inorganic salt precipitates.

  • pH-Driven Side Reactions: Base-catalyzed rearrangements leading to 17-ketosteroids rather than the desired acid.

Module 1: The "Golden Standard" Protocol

Use this baseline protocol to benchmark your current yields. Deviations from this stoichiometry often lead to the issues described in the Troubleshooting section.

Reaction System: Oxidative Cleavage of Cortexolone

Substrate: Cortexolone (17


,21-dihydroxypregn-4-ene-3,20-dione)
Reagent:  Sodium Periodate (

) Solvent System: THF:Water (3:1 to 4:1 ratio)
Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 eq of Cortexolone in THF (approx. 10-15 mL/g). Ensure complete solvation at room temperature (20-25°C).

  • Oxidant Preparation: Prepare a solution of Sodium Periodate (3.0 - 4.0 eq) in water.

    • Note:

      
       solubility in water is ~10-15% at RT. Heating to 40°C facilitates dissolution, but cool to RT before addition.
      
  • Controlled Addition: Add the aqueous periodate solution to the steroid/THF solution dropwise over 30-60 minutes under vigorous agitation.

    • Critical Parameter: Maintain temperature

      
       to prevent over-oxidation of the A-ring enone.
      
  • Reaction Monitoring: Stir for 2-4 hours. Monitor via TLC (Mobile Phase: DCM/MeOH 95:5) or HPLC.

    • Endpoint: Disappearance of the Cortexolone spot (

      
      ) and appearance of the Etienic Acid spot (
      
      
      
      , streaks due to -COOH).
  • Quenching: Add 10% aqueous sodium bisulfite (

    
    ) or ethylene glycol to consume excess periodate.
    
  • Workup:

    • Evaporate THF under reduced pressure (rotary evaporator).

    • The residue will be an aqueous slurry of Etienic Acid and inorganic salts (

      
      ).
      
    • Adjust pH to 3-4 with dilute HCl.

    • Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

      
      .
      

Module 2: Troubleshooting Guide

Issue 1: Incomplete Conversion (Starting Material Remains)

Symptom: HPLC shows >5% starting material after 4 hours. Adding more oxidant doesn't help.

Potential CauseMechanismCorrective Action
Phase Separation The steroid is in the organic phase, oxidant in the aqueous phase. If the THF ratio is too low, the phases separate, halting the reaction.Increase THF ratio. The reaction mixture must remain homogeneous (single phase). Target a THF:Water ratio of 3:1 .
Iodate Crashing Sodium Iodate (

) is less soluble than Periodate. As the reaction proceeds,

precipitates, potentially coating the steroid crystals.
Increase Water Volume. Ensure enough water is present to keep inorganic byproducts solvated or in a fine suspension.
Steric Hinderance 17

-hydroxyl group is sterically crowded.
Temperature Bump. Raise temperature to 35°C (strictly

).
Issue 2: Low Isolated Yield (Mass Balance Loss)

Symptom: Conversion is 100%, but isolated mass is <70%.

Diagnosis: The Etienic Acid is likely trapped in the aqueous phase or the inorganic filter cake.

  • The "Salt Trap": When removing THF, the massive precipitation of Sodium Iodate can occlude (physically trap) the steroid acid.

  • pH Error: Etienic acid (

    
    ) forms water-soluble salts at neutral/basic pH.
    

Solution:

  • Do not filter the slurry immediately. After THF removal, add significant water to dissolve the inorganic salts before extraction.

  • Acidify: Ensure the aqueous phase is pH < 4.0 before extraction to protonate the carboxylic acid, driving it into the organic layer.

Issue 3: "Tar" Formation or Colored Impurities

Symptom: Product is yellow/brown; melting point is depressed.

Diagnosis: Iodine contamination or Aldol condensation.

  • Iodine (

    
    ):  Over-reduction of periodate can release elemental iodine.
    
  • Aldol: The formaldehyde byproduct (generated from C21) can react with the steroid if pH is uncontrolled.

Solution:

  • Bisulfite Wash: During workup, wash the organic layer with 10% sodium thiosulfate to remove iodine.

  • pH Control: Maintain the reaction pH between 4.0 and 6.0. Avoid strong bases.

Module 3: Visualizing the Logic

Pathway & Troubleshooting Decision Tree

The following diagram illustrates the reaction mechanism and the critical decision points for troubleshooting yield issues.

EtienicAcidWorkflow Substrate Cortexolone (C21 Side Chain) Reaction Reaction: NaIO4 THF/H2O, 25°C Substrate->Reaction Intermediate Cyclic Periodate Ester Reaction->Intermediate Malaprade Check Check TLC/HPLC (4 Hours) Intermediate->Check Product Etienic Acid (Crude) Check->Product Complete Issue1 Incomplete Conversion Check->Issue1 SM Present Issue2 Low Isolated Yield Check->Issue2 Mass Missing Sol1 Add THF (Homogenize Phase) Issue1->Sol1 Sol1->Reaction Restart Sol2 Check pH < 4 Dissolve Salts Issue2->Sol2 Sol2->Product Recover

Caption: Figure 1. Process flow for oxidative cleavage of Cortexolone, highlighting critical control points for phase homogeneity and pH-dependent isolation.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Potassium Periodate (


) instead of Sodium Periodate (

)?
A: It is not recommended .

has significantly lower solubility in water compared to

. This exacerbates phase transfer issues, leading to extremely slow reaction rates and incomplete conversion. Stick to the Sodium salt.[1]

Q: Why does my product smell like vinegar/formic acid? A: The cleavage of the C17-C20 bond releases Formaldehyde (from the C21 alcohol) and potentially Formic Acid (if the aldehyde over-oxidizes). This is normal. Ensure thorough washing with water and brine during workup to remove these volatile byproducts.

Q: I see a spot on TLC just above Etienic Acid. What is it? A: This is likely the 17


-formyl  intermediate (an aldehyde). This indicates the oxidation is incomplete.
  • Fix: Extend reaction time or add 0.5 eq more

    
    . Do not heat; aldehydes are unstable.
    

Q: Can I use Ozone (


) instead? 
A:  Yes, ozonolysis is the primary industrial alternative. However, ozone is less selective and can attack the 

double bond in the A-ring, requiring careful temperature control (

) and reductive workup. For laboratory scale (<100g), Periodate is superior due to higher selectivity and operational safety.

References

  • Van Rheenen, V., et al. (1976). "An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant." Tetrahedron Letters, 17(23), 1973-1976. Link(Foundational reference for steroid oxidation catalytic cycles).

  • Ulick, S., et al. (1983).[2] "Anomalous oxidative cleavage of the side chain of 18-oxocortisol."[2] Journal of Biological Chemistry, 258, 5498-5502.[2] Link(Discusses specific mechanisms of corticosteroid side-chain cleavage).

  • Master Organic Chemistry. (2011). "Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4." Link(General mechanism validation).

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 99472, Etienic acid." Link(Chemical property verification).

Sources

Technical Support Center: Crystallization of Etiocholenic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Etiocholenic acid derivatives (typically androstane/etiocholane core structures with C17 carboxylic acids) present unique crystallization challenges due to their amphiphilic steroidal backbone and hydrogen-bonding capable functional groups (C3-hydroxyl/ketone, C17-carboxyl).

Successful isolation requires navigating three primary failure modes:

  • Liquid-Liquid Phase Separation (LLPS/Oiling Out): The steroid separates as an oil before crystallizing due to high lipophilicity and wide metastable zones.

  • Polymorphism & Solvation: The rigid steroid core often traps solvent molecules, leading to metastable solvates or variable melting points.

  • Isomeric Impurity Inclusion: The structural similarity between

    
    - (allo) and 
    
    
    
    - (normal) isomers leads to difficult rejection profiles.

This guide provides self-validating protocols to resolve these issues.

Module 1: Resolving "Oiling Out" (LLPS)

The Phenomenon: The solution becomes turbid/milky upon cooling, forming oil droplets rather than distinct crystal facets.[1][2] This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Nucleation boundary.

Root Cause Analysis

Steroids are highly lipophilic. In mixed solvent systems (e.g., Ethanol/Water), adding too much anti-solvent (Water) pushes the supersaturation (


) so high that the system minimizes free energy by forming a disordered liquid phase (oil) rather than an ordered solid lattice.
Troubleshooting Protocol: The "Cloud Point" Recovery

Objective: Shift the system from the LLPS region back into the Metastable Zone Width (MSZW).

Step-by-Step Recovery:

  • Re-dissolution: Heat the oiled mixture until a clear solution returns (do not boil off solvent).

  • Solvent Adjustment: Add a small volume (5-10%) of the good solvent (e.g., Ethanol or Acetone). This lowers supersaturation and shifts the LLPS boundary.

  • Seeding (Critical): Cool slowly to

    
    . Add 0.5 wt% of pure seed crystals.
    
  • Isothermal Hold: Hold temperature constant for 1-2 hours. Allow seeds to grow, consuming supersaturation without triggering new nucleation or oiling.

  • Controlled Cooling: Cool at a rate of 0.1–0.3 °C/min.

Visualization: Oiling Out Decision Matrix

OilingOut Start Issue: Solution turns milky/oily CheckTemp Check Temperature vs. Solubility Curve Start->CheckTemp IsHighSup Is Supersaturation too high? CheckTemp->IsHighSup Action1 Action: Heat to clear point Add 5% Good Solvent IsHighSup->Action1 Yes (LLPS Boundary Hit) Action3 Action: Change Solvent System (Increase Polarity) IsHighSup->Action3 No (Wrong Solvent Choice) Action2 Action: Seed at T > T_oil Action1->Action2 Stabilize End Result: Crystalline Growth Action2->End Slow Cool

Caption: Decision logic for mitigating Liquid-Liquid Phase Separation (LLPS) during steroid crystallization.

Module 2: Polymorph & Solvate Control

The Phenomenon: Batch-to-batch variation in melting point (e.g.,


 vs. 

) or IR spectra. This indicates the presence of metastable polymorphs or channel solvates.
Technical Insight: Slurry Ripening (Ostwald Ripening)

Etiocholenic acid derivatives often crystallize kinetically into a metastable form or a solvate. To ensure the thermodynamic stable form (usually desired for regulatory stability), you must perform Slurry Bridging .

Mechanism: Small crystals and metastable polymorphs have higher solubility than large, stable crystals. In a solvent where the steroid has partial solubility, the metastable form dissolves while the stable form grows.

Protocol: Thermodynamic Slurry Conversion
  • Solvent Selection: Choose a solvent where solubility is moderate (10-30 mg/mL). Recommended: Isopropyl Acetate or Ethanol/Water (90:10).

  • Preparation: Suspend the solid to create a thick slurry (approx. 100 mg/mL).

  • Cycling:

    • Heat to

      
       for 4 hours.
      
    • Cool to

      
       for 4 hours.
      
    • Repeat for 24-48 hours.

  • Validation: Filter a small aliquot. Dry. Analyze via DSC or XRPD.[3]

  • Completion: Process is complete when the melting point stabilizes at the highest known value (e.g.,

    
     for 3
    
    
    
    -hydroxy-5
    
    
    -androstan-17
    
    
    -carboxylic acid).

Module 3: Impurity Rejection (Isomer Separation)

The Phenomenon: Difficulty separating the


-H (A/B cis-fused, "bent") isomer from the 

-H (A/B trans-fused, "flat") isomer.
Solvent Selection Strategy

The shape difference between "bent" (


) and "flat" (

) isomers dictates their lattice packing efficiency.
  • Flat molecules (

    
    )  pack better and are typically less soluble.
    
  • Bent molecules (

    
    )  are more soluble.
    

Recommended Solvent Systems:

Solvent SystemPolarity (Dielectric

)
Best ForTechnical Note
Methanol 33.0General PurificationHigh solubility; good for initial cleanup.
Acetone 20.7Isomer SeparationExcellent discrimination between 5

/5

isomers due to rigid planar structure.
Ethyl Acetate 6.0Polymorph ControlOften yields stable non-solvated forms.
Acetic Acid 6.2RecrystallizationGood for protonating the C17-carboxyl to prevent salt formation.
Visualization: Purification Workflow

Purification Raw Crude Mixture (5α + 5β Isomers) Dissolve Dissolve in Acetone (Reflux) Raw->Dissolve Cool Cool to 20°C Dissolve->Cool Filter1 Filter Solid Cool->Filter1 Liquor Mother Liquor Cool->Liquor Solid High Purity Isomer A Filter1->Solid Enriched Less Soluble Isomer (Usually 5α) Evap Evap Liquor->Evap Evaporate 50% Filter2 Isomer B / Mix Evap->Filter2 Second Crop (5β enriched)

Caption: Fractional crystallization workflow for separating steroid isomers based on differential solubility.

Frequently Asked Questions (FAQ)

Q1: My crystals are sticking to the glass walls. Why? A: This indicates high surface energy or static charge, common with non-polar steroids in non-polar solvents.

  • Fix: Switch to a more polar solvent system (e.g., add 5-10% Methanol) to wet the glass better, or silanize the reactor walls.

Q2: Can I use water as an anti-solvent? A: Yes, but with extreme caution. Water creates very high supersaturation gradients with steroids.

  • Rule: Add water very slowly via a syringe pump. If the solution turns milky (Oiling Out), stop immediately and add back the organic solvent.

Q3: How do I dry these crystals without collapsing the lattice? A: Etiocholenic derivatives can form channel solvates. Rapid drying under high vacuum can collapse the crystal lattice, resulting in amorphous material.

  • Protocol: Dry slowly at ambient pressure with a nitrogen sweep for 12 hours, then apply mild vacuum (100 mbar) at

    
    .
    

References

  • Mullin, J. W. (2001).[4] Crystallization. 4th Edition. Butterworth-Heinemann.[4] (Standard reference for MSZW and Oiling Out mechanisms).

  • Gowin, A., et al. (2017). Polymorphic Crystalline Forms of Obeticholic Acid. World Intellectual Property Organization, WO2017111979.[5] (Detailed protocols for bile acid derivative crystallization).

  • Svensson, A., et al. (2018). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. Crystal Growth & Design. (Mechanisms of solvent-solute interactions in steroids).

  • Organic Syntheses. (1944). Nor-Desoxycholic Acid and derivatives. Org. Synth. 24, 38. (Historical but authoritative data on acetoxy-cholanic acid purification).

  • Mettler Toledo. Oiling Out in Crystallization. (Industrial guidelines for managing LLPS).

Sources

Technical Support Center: Resolving Isomeric Mixtures of 17-Carboxylic Acid Steroids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 17-carboxylic acid steroids. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter the unique challenges associated with separating and identifying these closely related isomers. As Senior Application Scientists, we provide not just methods, but the underlying principles and troubleshooting logic to empower you in your laboratory work.

The core difficulty in separating steroid isomers, such as the 17α- and 17β-carboxylic acid epimers, stems from their nearly identical physicochemical properties. Subtle differences in the stereochemistry at a single carbon atom result in minimal changes to polarity, molecular weight, and shape, making their resolution a significant analytical hurdle.[1][2] Effective separation is critical as different isomers can exhibit vastly different biological activities.[3]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to navigate these challenges effectively.

Core Concepts & Frequently Asked Questions

Q1: Why is separating 17-carboxylic acid steroid isomers so challenging?

The primary challenge lies in the structural similarity of the isomers. Epimers at the C-17 position, for example, differ only in the three-dimensional orientation of the carboxylic acid group. This leads to:

  • Minimal Polarity Differences: Making separation by standard reversed-phase or normal-phase chromatography difficult. Conventional C18 (ODS) columns often fail to provide adequate selectivity, resulting in co-elution.[1][2]

  • Identical Mass-to-Charge Ratio (m/z): Standard mass spectrometry cannot differentiate between isomers without prior chromatographic separation or specialized techniques like ion mobility.[4]

  • Similar Fragmentation Patterns: Tandem MS (MS/MS) may produce identical or very similar product ions, further complicating unambiguous identification.[5]

Q2: What are the primary analytical techniques for resolving these isomers?

A multi-technique approach is often necessary. The choice depends on the sample matrix, required sensitivity, and whether the goal is preparative isolation or analytical quantification.

TechniquePrincipleAdvantagesCommon Challenges
HPLC / UHPLC Differential partitioning between a stationary and mobile phase.Versatile, robust, widely available, excellent for quantification.Requires careful method development; standard C18 columns often insufficient.[4][6]
Gas Chromatography (GC-MS) Separation of volatile compounds in a gaseous mobile phase.High chromatographic efficiency and resolving power.[3][7]Requires derivatization to make the carboxylic acids volatile; high temperatures can degrade some steroids.[8]
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO2) as the mobile phase.Fast, efficient, and uses less organic solvent ("greener").[9][10] Offers unique selectivity, especially for chiral separations.[11]Less common than HPLC; solubility of polar steroids in CO2 can be limited.[9]
Ion Mobility-Mass Spectrometry (IM-MS) Gas-phase separation of ions based on size, shape, and charge.Can separate isomers that are inseparable by LC alone; provides structural information (Collision Cross Section).[3][12]Modest resolving power on some commercial instruments may still require derivatization for closely related isomers.[13][14]
Nuclear Magnetic Resonance (NMR) Exploits the magnetic properties of atomic nuclei to provide detailed structural information.The definitive method for unambiguous structure elucidation and confirmation of isolated isomers.[15][16][17]Low sensitivity, requires pure samples, not a separation technique itself.
Q3: When should I consider chemical derivatization?

Derivatization is a powerful strategy used to enhance the analytical properties of the steroid isomers. The decision to use it is based on overcoming a specific analytical limitation.

Causality for Derivatization:

  • To Improve Chromatographic Separation: By attaching a chemical tag, you can amplify the subtle structural differences between isomers, making them easier to separate. This is particularly effective in both GC and IM-MS.[3][13][18]

  • To Increase Volatility for GC: Steroid carboxylic acids are non-volatile. Derivatizing the carboxyl group (e.g., through silylation or methylation) is essential to allow them to travel through a GC column.[8]

  • To Enhance Detection Sensitivity: Derivatization can add a functional group that is more easily ionized in a mass spectrometer or has a strong chromophore for UV detection, significantly lowering detection limits.[19] For chiral separations, a chiral derivatizing agent can be used to create diastereomers, which can then be separated on a non-chiral column.[20][21]

Reagent TypeTarget Functional GroupTechniquePurpose
Silylating Agents (e.g., MSTFA) Carboxylic Acids, HydroxylsGC-MSIncrease volatility and thermal stability.
Girard's Reagents (P or T) KetonesLC-MS, IM-MSAdd a charged tag to improve ionization and separation.[13]
1,1'-Carbonyldiimidazole (CDI) HydroxylsIM-MSAmplify structural differences to improve IM resolution.[13]
Chiral Amines Carboxylic AcidsHPLCCreate diastereomeric salts/amides for chiral resolution.[20]

Chromatographic Troubleshooting Guides

Effective chromatography is the cornerstone of resolving steroid isomers.[4] This section provides a structured approach to troubleshooting common separation issues.

Workflow for Method Development & Troubleshooting

The following diagram outlines the logical flow for developing a separation method and troubleshooting poor resolution.

G cluster_0 Method Development & Optimization cluster_1 Troubleshooting Path Start Sample Preparation (e.g., SPE) SelectCol Select Column (e.g., Biphenyl, C18, Chiral) Start->SelectCol OptMP Optimize Mobile Phase (Solvent, pH, Additives) SelectCol->OptMP OptGrad Optimize Gradient OptMP->OptGrad AssessRes Assess Resolution OptGrad->AssessRes GoodRes Method Validated AssessRes->GoodRes Sufficient PoorRes Poor Resolution AssessRes->PoorRes Insufficient Troubleshoot Troubleshoot Method PoorRes->Troubleshoot ChangeSolvent Change Organic Modifier (ACN vs. MeOH) Troubleshoot->ChangeSolvent ChangeSolvent->AssessRes Re-evaluate ChangeColumn Change Stationary Phase (Different Selectivity) ChangeSolvent->ChangeColumn No Improvement ChangeColumn->AssessRes Re-evaluate ConsiderDeriv Consider Derivatization ChangeColumn->ConsiderDeriv No Improvement ConsiderDeriv->Start Re-develop Method

Caption: Logical workflow for steroid isomer separation.

FAQ: My 17α and 17β isomers are co-eluting in HPLC. What should I do?

This is a classic problem. Co-elution means the current conditions do not provide enough selectivity. Follow these steps, from simplest to most complex.

SymptomPossible Cause(s)Recommended Solution(s)Rationale
Poor or No Resolution Suboptimal Mobile Phase: The organic modifier (acetonitrile vs. methanol) choice is critical.1. Switch Organic Modifier: If using acetonitrile, switch to methanol (or vice versa). 2. Optimize Gradient: Implement a shallower gradient around the elution time of the isomers to increase separation space.[22]Methanol and acetonitrile have different selectivities. Biphenyl phases, for example, often show enhanced resolution of steroid isomers when methanol is used as the organic modifier due to different π-π interactions.[4] A shallow gradient gives the molecules more time to interact with the stationary phase.
Poor or No Resolution Inadequate Stationary Phase Selectivity: The standard C18 column is not selective enough for the isomers.1. Change Stationary Phase Chemistry: Switch to a column with a different selectivity mechanism, such as a biphenyl or a carbazole-based phase.[1][2][4] 2. Consider a Chiral Column: If the isomers are enantiomers, a chiral stationary phase is required for direct separation.[23][24]Biphenyl and carbazole phases offer shape selectivity and π-π interactions that can differentiate the subtle structural differences between steroid isomers far better than the simple hydrophobic interactions of a C18 column.[1][2]
Peak Tailing Secondary Interactions: The carboxylic acid group is interacting with active sites (e.g., silanols) on the silica support.1. Adjust Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of silanol groups and the carboxylic acid. 2. Increase Buffer Strength: A stronger buffer can better control the mobile phase pH at the column surface.[25]Suppressing ionization minimizes unwanted ionic interactions between the analyte and the stationary phase, leading to more symmetrical peak shapes.
Still No Resolution Isomers are Truly Analytically "Invisible" to LC: The structural similarity is too high for chromatographic resolution under any practical conditions.1. Implement Derivatization: Use a derivatizing agent to amplify the structural differences before LC analysis.[13][18] 2. Use an Orthogonal Technique: Couple the LC to Ion Mobility-MS (IM-MS) to add a second dimension of separation in the gas phase.[3][14]If you cannot make the column "see" the difference, you must change the molecule (derivatization) or use a different type of separation principle (ion mobility).

Step-by-Step Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To clean up and concentrate 17-carboxylic acid steroids from a biological matrix (e.g., plasma, urine) prior to LC-MS analysis.[8]

Rationale: Biological matrices contain proteins, salts, and other interferences that can suppress MS ionization, contaminate the instrument, and interfere with chromatography. SPE is a highly effective technique for removing these interferences and concentrating the analytes of interest.[8][26]

Materials:

  • SPE Cartridges (e.g., Reversed-phase C18 or a polymer-based sorbent like Oasis HLB)

  • Sample (e.g., 1 mL human plasma)

  • Internal Standard Solution

  • Methanol (for protein precipitation and elution)

  • Water (for dilution and washing)

  • Centrifuge

  • Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of sample, add the internal standard. Add methanol to precipitate proteins, which disrupts the binding of steroids to plasma proteins.[26]

  • Dilution: Dilute the sample with water. This helps with the binding of the analytes to the SPE sorbent material.[26]

  • Centrifugation: Centrifuge to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by washing sequentially with methanol and then water. This activates the sorbent.

  • Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent/water mixture to remove hydrophilic interferences while retaining the steroids.

  • Elution: Elute the steroids from the cartridge using a strong organic solvent like methanol or acetonitrile.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for injection.

Protocol 2: Derivatization for GC-MS Analysis (Silylation)

Objective: To convert non-volatile steroid carboxylic acids into volatile trimethylsilyl (TMS) esters for GC-MS analysis.

Rationale: GC requires analytes to be thermally stable and volatile. The polar carboxylic acid group makes the native steroid non-volatile. Replacing the acidic proton with a non-polar TMS group drastically increases volatility.[8]

Materials:

  • Dried sample extract from Protocol 1.

  • Silylating reagent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) with a catalyst (e.g., TMCS).

  • Anhydrous pyridine or other suitable solvent.

  • Heating block.

  • GC vials.

Procedure:

  • Ensure the sample extract is completely dry, as water will quench the silylating reagent.

  • Add 50 µL of anhydrous pyridine to the dried extract to dissolve it.

  • Add 50 µL of MSTFA (with 1% TMCS catalyst).

  • Cap the vial tightly and vortex briefly.

  • Heat the vial at 60-70°C for 30 minutes to drive the reaction to completion.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Advanced Techniques Spotlight

Ion Mobility-Mass Spectrometry (IM-MS)

For the most challenging isomeric mixtures, IM-MS offers a powerful solution.[3] This technique separates ions in the gas phase based on their rotational cross-section (a measure of their size and shape). Even subtle stereochemical differences between 17α and 17β isomers can lead to different drift times through the ion mobility cell, allowing for their separation.[14]

Why it Works: The 17α- and 17β-epimers, while having the same mass, present slightly different shapes to the drift gas molecules in the IM cell. This difference in shape leads to a difference in collision frequency and thus a difference in mobility, enabling their separation. Derivatization can be used to "amplify" these shape differences, further improving the IM resolution.[12][13]

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Once an isomer is isolated, NMR spectroscopy is the gold standard for confirming its absolute stereochemistry.[17][27]

How it Works:

  • Chemical Shifts: The precise chemical shift of protons near the C-17 center can be indicative of the substituent's orientation (axial vs. equatorial).

  • Coupling Constants (J-values): The coupling constants between protons on the D-ring of the steroid can provide dihedral angle information, helping to define the stereochemistry.[15]

  • Nuclear Overhauser Effect (NOE): 2D NOESY experiments show through-space correlations between protons. A correlation between the C-18 methyl protons and a proton at C-17 would help define the spatial relationship and thus the stereochemistry.

G cluster_0 Analytical Problem cluster_1 Separation & Detection cluster_2 Confirmation cluster_3 Supporting Strategies Problem Isomeric Mixture of 17-Carboxylic Acid Steroids Separation Separation Techniques HPLC/UHPLC GC-MS SFC IM-MS Problem->Separation Detection Detection Mass Spectrometry (MS/MS) UV/DAD Separation->Detection Confirmation Structural Confirmation (NMR Spectroscopy) Detection->Confirmation For pure fractions Strategies Supporting Strategies Derivatization Chiral Chromatography Strategies->Separation Enhances

Caption: Relationship between techniques for steroid isomer analysis.

References
  • TOFWERK AG. (n.d.). Separation of Isomeric Steroid Metabolites Using High Resolution IMS-MS: Application Note. Retrieved from [Link]

  • Mallik, A. K., et al. (2010). Complete chromatographic separation of steroids, including 17α and 17β-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC. Analytical and Bioanalytical Chemistry, 397(2), 623–632. Available from [Link]

  • Piper, T., et al. (2021). Overcoming the Challenge of Confident Identification Among Two Related Groups of 17‐Methyl Steroids by GC–MS. Metabolites, 11(11), 785. Available from [Link]

  • Pompa, G., et al. (2008). Simultaneous analysis of 17alpha-estradiol and 17beta-estradiol in bovine serum by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 622(1-2), 193-199. Available from [Link]

  • Chromatography Forum. (2015). Trouble resolving isomers. Retrieved from [Link]

  • Lucas, S. W., & Chouinard, C. D. (2023). Improved analysis of derivatized steroid hormone isomers using ion mobility-mass spectrometry (IM-MS). Journal of the American Society for Mass Spectrometry, 34(10), 2235-2244. Available from [Link]

  • D'Avolio, A., et al. (2017). Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 145, 747-754. Available from [Link]

  • Scannevin, R. H., & Hamann, C. S. (2008). Preparative-scale separation of enantiomers of chiral carboxylic acids. Google Patents.
  • Rister, A. L., & Dodds, E. D. (2019). Separation of steroid isomers by ion mobility mass spectrometry. Steroids, 150, 108447. Available from [Link]

  • Wang, Z., et al. (2024). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Journal of Analytical Atomic Spectrometry. Available from [Link]

  • Waters Corporation. (2024). Enabling harmonization of steroid hormone LC-MS/MS methods using of MassTrak Steroid Serum Sets. YouTube. Available from [Link]

  • Schumacher, M., et al. (2015). Mass spectrometric analysis of steroids: all that glitters is not gold. Journal of Neuroendocrinology, 27(7), 547-550. Available from [Link]

  • Tseng, Y. L., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 26(15), 4488. Available from [Link]

  • Lucas, S. W., & Chouinard, C. D. (2022). Improved Ion Mobility Separation and Structural Characterization of Steroids using Derivatization Methods. Journal of the American Society for Mass Spectrometry, 33(9), 1625-1634. Available from [Link]

  • Mallik, A. K., et al. (2010). Complete chromatographic separation of steroids, including 17alpha and 17beta-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC. Analytical and Bioanalytical Chemistry, 397(2), 623-632. Available from [Link]

  • Poirier, D., et al. (1995). Synthesis of steroidal 17 beta-carboxamide derivatives. Steroids, 60(9), 629-635. Available from [Link]

  • Mazzarino, M., et al. (2021). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. Metabolites, 11(9), 579. Available from [Link]

  • Chemistry LibreTexts. (2022). Basic Principles of Supercritical Fluid Chromatography and Supercritical Fluid Extraction. Retrieved from [Link]

  • G. A. F. R. G. A. C. (2016). Nuclear Magnetic Resonance of Steroids. In Modern NMR Approaches to the Structure Elucidation of Natural Products: Volume 2: Data Acquisition and Applications to Compound Classes. Royal Society of Chemistry.
  • Santa, T. (2014). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Biomedical Chromatography, 28(1), 143-156. Available from [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from [Link]

  • ResearchGate. (2011). Steroids and NMR. Available from [Link]

  • Lucas, S. W. (2024). Using Ion Mobility Mass Spectrometry in Conjunction With Derivatization Methods to Enhance the Separation of Different Steroid Isomers (Master's Thesis, Clemson University). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • Yasuda, K., & Shibata, K. (1994). [Chemical structural analysis of steroids by NMR spectroscopy]. Nihon Rinsho. Japanese Journal of Clinical Medicine, 52(3), 672-678. Available from [Link]

  • Bhushan, R., & Arora, M. (2003). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Biomedical Chromatography, 17(4), 245-251. Available from [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Li, B., et al. (2023). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. Analytical Chemistry, 95(47), 17357-17365. Available from [Link]

  • Ronchi, C. L., et al. (2021). The Potential of Steroid Profiling by Mass Spectrometry in the Management of Adrenocortical Carcinoma. Cancers, 13(16), 4129. Available from [Link]

  • Teledyne ISCO. (2022). Introduction to Preparative Supercritical Chromatography. YouTube. Available from [Link]

  • Molnárová, M., et al. (2021). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Separations, 8(11), 205. Available from [Link]

  • ResearchGate. (n.d.). Fig. 4 Separation of stereoisomers 17a-and 17b-estradiol in 20 mm.... Retrieved from [Link]

  • University of Potsdam. (n.d.). Interpretation of NMR spectra of steroids. Retrieved from [Link]

Sources

Technical Support Center: Etiocholenic Acid Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with Etiocholenic Acid (specifically 3


-hydroxyandrost-5-ene-17

-carboxylic acid and its derivatives). It addresses the critical challenge of thermal decarboxylation during purification and synthesis.

Topic: Minimizing Decarboxylation During Etiocholenic Acid Heating Document ID: TS-STER-17B-004 Target Audience: Process Chemists, Analytical Scientists, Drug Development Researchers

Core Technical Analysis: The Decarboxylation Challenge

Etiocholenic acid (3


-hydroxyandrost-5-ene-17

-carboxylic acid) possesses a sterically hindered carboxylic acid group at the C17 position. While steroidal 17-acids are generally more stable than

-keto acids, they are susceptible to thermal decarboxylation at temperatures approaching their melting points (>240°C) or in the presence of catalytic impurities (Lewis acids, transition metals) at lower temperatures (>150°C).

The reaction is thermodynamically driven by the entropy gain from CO


 evolution and often proceeds via a concerted cyclic transition state or a radical mechanism, leading to the formation of androst-5-en-3

-ol
(the 17-H impurity).
Key Risk Factors
  • Temperature: Kinetic rate constants for decarboxylation follow the Arrhenius equation; rates increase exponentially above 150°C.

  • Solvent Choice: High-boiling solvents (e.g., DMSO, DMF) require high heat for removal, increasing exposure time to thermal stress.

  • pH & Catalysis: Strong mineral acids or the presence of metal ions (Cu, Fe) can lower the activation energy for decarboxylation.

Troubleshooting Guide & FAQs

Issue 1: Loss of Product Mass & Gas Evolution During Recrystallization

User Report: "During recrystallization from acetic acid/water, I observed bubbling and a lower than expected yield. The melting point of the recovered solid is depressed."

Diagnosis: You are likely witnessing thermal decarboxylation.[1] The "bubbling" is CO


 release.[1] The melting point depression is caused by the formation of the decarboxylated byproduct (androst-5-en-3

-ol), which acts as an impurity.

Corrective Action:

  • Lower the Thermal Load: Switch to a lower-boiling solvent system. Instead of acetic acid (BP 118°C), use a Methanol/DCM or Acetone/Hexane mixture.

  • Vacuum Processing: Never dry the acid in an oven at >100°C at atmospheric pressure. Use a vacuum oven at <60°C .

  • Check Purity: Run TLC (Solvent: Chloroform/Methanol 9:1). The decarboxylated product will be less polar (higher R

    
    ) than the acid.
    
Issue 2: Impurity Formation During Esterification

User Report: "I am trying to make the methyl ester using MeOH and H


SO

at reflux, but I see a new non-polar spot forming that isn't the ester."

Diagnosis: Strong mineral acids at reflux temperatures can catalyze decarboxylation before esterification is complete.

Corrective Action:

  • Change Catalyst: Switch to a milder method. Use TMS-diazomethane in MeOH/Benzene at room temperature (avoids heat entirely) or DCC/DMAP coupling.

  • Lower Temperature: If using acid catalysis, limit the temperature to 40-50°C and extend the reaction time, rather than refluxing at 65°C+.

Issue 3: Degradation During Melting Point Determination

User Report: "The solid turns brown and melts over a wide range (250-270°C). I cannot get a sharp melting point."

Diagnosis: Etiocholenic acid melts with decomposition. The "melting point" is actually a decomposition point, which varies based on heating rate.

Corrective Action:

  • Use DSC: Differential Scanning Calorimetry (DSC) in a sealed pan is preferred for characterizing thermal behavior without oxidative degradation.

  • Fast Heating: If using a capillary apparatus, insert the capillary only when the bath is 10-20°C below the expected MP to minimize thermal exposure time.

Optimized Experimental Protocols

Protocol A: Low-Temperature Recrystallization

Objective: Purify Etiocholenic Acid while maintaining T < 60°C.

Materials:

  • Crude Etiocholenic Acid

  • Solvent A: Methanol (BP 64.7°C)

  • Solvent B: Water (Anti-solvent)

  • Equipment: Jacketed reactor or water bath, vacuum filtration setup.

Step-by-Step:

  • Dissolution: Suspend crude acid in Methanol (10 mL per gram).

  • Controlled Heating: Heat gently to 45-50°C . Do not boil. If the solid does not dissolve, add small aliquots of DCM (Dichloromethane) until clear.

  • Filtration: If insoluble particles remain (likely inorganic salts), filter hot through a sintered glass funnel.

  • Crystallization: Remove from heat. Slowly add warm Water (40°C) dropwise until persistent turbidity is observed.

  • Cooling: Allow the mixture to cool to room temperature slowly (over 2 hours), then place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the crystals under vacuum.

  • Drying: Dry in a vacuum desiccator over P

    
    O
    
    
    
    at room temperature . Do not use a hot air oven.
Protocol B: Protective Esterification (The "Safe" Route)

Objective: Convert unstable acid to stable ester without heating.

  • Dissolve Etiocholenic Acid (1 eq) in anhydrous Methanol/Benzene (3:2).

  • Add (Trimethylsilyl)diazomethane (2M in hexanes) dropwise at 0°C until a persistent yellow color remains.

  • Stir at 23°C for 30 minutes.

  • Quench with a few drops of acetic acid.

  • Evaporate solvents under reduced pressure (Rotavap bath < 40°C).

  • Result: The methyl ester is significantly more thermally stable than the free acid.

Visualizing the Stability Landscape

Diagram 1: Thermal Decarboxylation Pathway

This diagram illustrates the mechanism users must avoid. The transition from the stable acid to the decarboxylated product is accelerated by Heat ($ \Delta


 H^+ $).

DecarboxylationPathway cluster_prevention Prevention Strategy Acid Etiocholenic Acid (C17-COOH) TS Cyclic Transition State (High Energy) Acid->TS Heat (>150°C) Acid Catalyst Product Androst-5-en-3β-ol (Decarboxylated Impurity) TS->Product Irreversible CO2 CO2 Gas TS->CO2 Mitigation Keep T < 60°C Avoid Mineral Acids

Caption: Thermal degradation pathway of steroidal 17-carboxylic acids. High temperatures drive the irreversible loss of CO2.

Diagram 2: Solvent Selection Decision Tree

Use this logic flow to select the appropriate solvent system that minimizes thermal stress.

SolventSelection Start Start: Purification of Etiocholenic Acid Solubility Is it soluble in Methanol at 40°C? Start->Solubility Yes Yes Solubility->Yes No No Solubility->No MethodA Use MeOH/H2O Recrystallization (Max T = 50°C) Yes->MethodA MethodB Use DCM/Hexane Recrystallization (Max T = 40°C) Yes->MethodB CheckDCM Is it soluble in DCM/Methanol? No->CheckDCM Warning AVOID DMSO/DMF (Requires High T to remove) No->Warning CheckDCM->Yes Yes CheckDCM->No No CheckDCM->MethodB

Caption: Decision matrix for solvent selection to ensure processing temperatures remain below the decarboxylation threshold.

Data Summary: Stability Parameters

ParameterSafe LimitDanger ZoneConsequence
Temperature < 60°C> 150°CRapid Decarboxylation
pH Environment Neutral (pH 6-7)Strong Acid (pH < 2)Catalytic Degradation
Drying Method Vacuum / DesiccatorConvection OvenSurface Oxidation & Mass Loss
Solvent BP < 80°C (MeOH, DCM)> 150°C (DMSO, DMF)Thermal stress during removal

References

  • Reichstein, T., & Shoppee, C. W. (1943). The Hormones of the Adrenal Cortex. Vitamins and Hormones, 1, 345-413. (Foundational work on etiocholenic acid derivatives and their stability).

  • Wilds, A. L., & Shunk, C. H. (1948).[2] The Preparation of Desoxycorticosterone Acetate from 3-Keto-Δ4-etiocholenic Acid.[2] Journal of the American Chemical Society, 70(7), 2427–2432. (Discusses thermal handling of etiocholenic acid derivatives).

  • Master Organic Chemistry. (2022). Decarboxylation of Carboxylic Acids: Mechanisms and Conditions. (General mechanistic grounding for beta-keto vs. gamma-keto/steroidal acids).

  • Organic Syntheses. (1962). 3

    
    -Hydroxy-5-etiocholenic acid 3-acetate. Organic Syntheses, Coll. Vol. 4, p.555. (Standard protocol emphasizing controlled hydrolysis temperatures). 
    

Sources

Purification of 3β-hydroxy-5-androstene-17β-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3β-hydroxy-5-androstene-17β-carboxylic Acid

Case ID: PUR-ETIENIC-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary & Compound Profile

Welcome to the technical support hub for Etienic Acid (3β-hydroxy-5-androstene-17β-carboxylic acid).[1][2] This guide addresses the specific challenges of purifying this intermediate, which sits at the intersection of hydrophobic steroid chemistry and hydrophilic acid functionality.

Compound Snapshot:

  • CAS: 514-18-1[1][2]

  • pKa: ~4.8 (Carboxylic acid)[3]

  • Critical Impurities: 17

    
    -epimer (thermodynamic impurity), 3-keto derivatives (oxidation), and inorganic salts (from haloform/oxidation reactions).[1][2][3]
    
  • Solubility Profile: Soluble in alcohols, THF, and basic aqueous solutions; sparingly soluble in non-polar hydrocarbons; insoluble in acidic water.[2][3]

Workflow Visualization

The following diagram illustrates the logical decision tree for purification based on crude purity and impurity profile.

PurificationWorkflow Start Crude Etienic Acid CheckPurity Assess Purity (HPLC/TLC) Start->CheckPurity AcidBase Module 1: Acid-Base Extraction (Removes Neutral Steroids) CheckPurity->AcidBase Contains Neutral Impurities (>5%) Recryst Module 2: Recrystallization (Removes Isomers/Salts) CheckPurity->Recryst Mainly Isomers/Salts Chromatography Module 3: Reverse Phase HPLC (High Purity Polishing) CheckPurity->Chromatography Critical Purity Required AcidBase->Recryst Enriched Acid Recryst->CheckPurity Re-assess Final Pure Product (>98%) Recryst->Final Pass Chromatography->Final

Figure 1: Decision matrix for selecting the appropriate purification module based on input material quality.

Module 1: Acid-Base Extraction (The "Crude" Clean)[1][2]

Objective: Isolate the acidic steroid from neutral precursors (e.g., aldehydes, alcohols) and non-acidic side products.[3]

The Science: Etienic acid has a pKa of ~4.8. By adjusting the pH to >7, we deprotonate the carboxylic acid, forming a water-soluble salt (R-COO⁻ Na⁺).[1][2] Neutral steroids remain in the organic layer.[2]

Protocol:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2][3]

  • Extraction (Salt Formation): Extract the organic phase twice with 5% NaHCO₃ (Sodium Bicarbonate).[2][3]

    • Note: Avoid strong bases like NaOH initially to prevent potential emulsion formation or hydrolysis of sensitive protecting groups if present.[2][3]

  • Phase Separation:

    • Organic Layer:[1][3][4][5] Contains neutral impurities (Discard after TLC check).[1][2][3]

    • Aqueous Layer:[1][3] Contains Etienic Acid as a sodium salt.[1][2][3]

  • Precipitation (Acidification):

    • Cool the aqueous layer to 0-5°C.[1][2]

    • Slowly add 1M HCl dropwise with stirring until pH reaches ~2-3.

    • The free acid will precipitate as a white solid.

  • Filtration: Filter the solid, wash with cold water to remove inorganic salts (NaCl), and dry.[3]

Troubleshooting Table:

IssueProbable CauseCorrective Action
Emulsion Formation Steroid surfactantsAdd brine (saturated NaCl) to the aqueous phase; filter through Celite if necessary.[1][2]
No Precipitation pH not low enoughEnsure pH is < 3.[2][3] The pKa is 4.8; you must be at least 2 units below this for >99% protonation.[2]
Oiling Out Rapid acidificationAcidify slowly with vigorous stirring.[2][3] Seed with pure crystal if available.[1][2][3]

Module 2: Recrystallization (The "Fine" Polish)

Objective: Remove structural isomers (17


) and trace colored impurities.

The Science: Steroid carboxylic acids often suffer from "oiling out" in pure non-polar solvents.[3] A Solvent/Anti-solvent system is required.[2][3] The 17


 isomer (equatorial carboxyl) generally packs better in crystal lattices than the 17

(axial) isomer, allowing for thermodynamic separation.[3]

Recommended Solvent System: Ethanol / Water [3]

Protocol:

  • Dissolution: Suspend the dried solid from Module 1 in minimal Ethanol (EtOH) .

  • Heating: Heat to reflux (approx. 78°C) until fully dissolved.

    • Tip: If color persists, add activated charcoal, reflux for 5 mins, and filter hot.

  • Anti-Solvent Addition:

    • Remove from heat source but keep the solution hot.[2]

    • Add hot Water dropwise until a faint turbidity (cloudiness) persists.[2][3]

    • Add a few drops of EtOH to just clear the solution again.

  • Crystallization:

    • Allow to cool to room temperature slowly (wrap flask in foil/towel).

    • Once at room temp, move to 4°C fridge for 4-12 hours.

  • Collection: Filter crystals and wash with cold 50% EtOH/Water.

Why this works: Search results indicate that androstene derivatives crystallize well from alcohols [1].[1][2][3] The water acts to decrease solubility of the hydrophobic steroid skeleton selectively, forcing the most stable crystal form (17


) out of solution first.[2]

Module 3: Chromatographic Separation (High Purity)

Objective: Separation of 17


 and 17

epimers when recrystallization fails to meet >99% purity specs.

The Science: Separating the 17-epimers is difficult because their hydrophobicity is nearly identical.[2] However, the spatial orientation of the carboxyl group affects its interaction with the stationary phase.

HPLC Method Parameters:

ParameterSpecificationRationale
Column C18 (ODS) or Phenyl-HexylC18 is standard; Phenyl-Hexyl offers unique selectivity for steroid isomers due to pi-pi interactions with the double bond [2].[1][2]
Mobile Phase A Water + 0.1% Formic AcidAcid keeps the analyte protonated (R-COOH), preventing peak tailing caused by ionization.[1][2]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for steroids than Methanol.[3]
Gradient 40% B to 90% B over 20 minsShallow gradient is required to resolve the epimers.
Detection UV @ 205-210 nmThe 5-ene double bond is not conjugated; absorbance is weak.[1][2] Low wavelength is mandatory.[1][2][3]
Temperature 30°C - 40°CElevated temperature improves mass transfer and peak shape.[1][2]

Visualizing the Separation Logic:

ChromatographyLogic Sample Epimeric Mixture (17α / 17β) Column C18 Stationary Phase Sample->Column Interaction Differential Hydrophobic Interaction (17β binds stronger) Column->Interaction Elution Elution Order Interaction->Elution Result Peak 1: 17α (Axial) Peak 2: 17β (Equatorial) Elution->Result

Figure 2: Separation mechanism on Reverse Phase HPLC. The equatorial 17


 isomer typically has a larger hydrophobic contact area, eluting later than the axial 17

isomer.[2][3]

FAQs & Troubleshooting

Q: My product is oiling out during recrystallization. What is wrong? A: This is common with steroid acids.[2][3] It usually means the water (anti-solvent) was added too quickly or the solution is too concentrated.

  • Fix: Re-dissolve by adding more Ethanol and heating.[2][3] Add water much slower.[1][2][3] Ensure the "cloud point" is reached at a high temperature, not after it has already cooled.[3]

Q: I see a double peak in HPLC. Is it the isomer? A: It is likely the 17


-epimer or the 3-keto derivative (if you oxidized a precursor).[1][2]
  • Verification: Check the UV spectrum.[2] The 3-keto-4-ene (conjugated) absorbs strongly at 240nm.[1][2] Etienic acid (5-ene) absorbs only at <210nm.[1][2] If the impurity absorbs at 240nm, it's a ketone, not an isomer.[2][3]

Q: Can I use Silica Gel Chromatography (Normal Phase)? A: Yes, but it is challenging. Free carboxylic acids streak (tail) badly on silica due to interaction with silanol groups.[2][3]

  • Fix: You must add 1% Acetic Acid to your mobile phase (e.g., Hexane/Ethyl Acetate/Acetic Acid) to suppress ionization and reduce streaking.[3]

References

  • ChemicalBook. (2025).[2][3][6] 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid Properties and Solubility.Link[1]

  • MDPI. (2022).[2][3] High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids.[2][7]Link[1]

  • PubChem. (2025).[2][3][8] 3beta-Hydroxy-5-androstene-17beta-carboxylic acid - Compound Summary.Link[1]

  • Vertex AI Search. (2025).[2][3] Recrystallization solvents for etienic acid derivatives.[1][2][3][9] [Generated via Grounding Tool]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling steroid derivatives, as they may possess reproductive toxicity.[3]

Sources

Overcoming steric hindrance in etienic acid esterification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Esterification of Etienic Acid

Welcome to the technical support guide for the esterification of etienic acid and structurally related sterically hindered carboxylic acids. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific transformation. Here, we dissect the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols for overcoming the common issue of steric hindrance.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental problems associated with etienic acid esterification.

Q1: What is etienic acid, and why is its esterification so challenging?

A1: Etienic acid, a derivative of the steroid androstane, possesses a carboxylic acid group at the C-17 position. The core of the difficulty lies in steric hindrance . The carboxylic acid is attached to a quaternary carbon (C-17) that is embedded within the rigid, three-dimensional framework of the steroid's D-ring. This environment is crowded by the adjacent C-18 angular methyl group and the bulk of the fused ring system, physically blocking nucleophiles, such as alcohols, from easily accessing the carbonyl carbon.

Q2: My standard Fischer-Speier esterification (e.g., H₂SO₄ in methanol) is giving abysmal yields. What is happening?

A2: The Fischer-Speier esterification is a reversible, acid-catalyzed reaction.[1][2] Its mechanism requires the protonation of the carbonyl oxygen, followed by a nucleophilic attack from the alcohol to form a tetrahedral intermediate.[3] With etienic acid, steric crowding severely destabilizes this already bulky intermediate. The energy barrier for the alcohol to approach the carbonyl carbon is exceptionally high, leading to extremely slow reaction rates and poor equilibrium conversion.[4] In essence, the reagents lack the "room" to adopt the necessary geometry for the reaction to proceed efficiently. Furthermore, harsh acidic conditions can lead to unwanted side reactions with other sensitive functional groups on the steroid backbone.

Q3: Besides low yield, what are the common side reactions or problems I should be aware of?

A3: With sterically hindered substrates, forcing reaction conditions can lead to several issues:

  • Dehydration: Strong acids and high temperatures can cause elimination reactions on the steroid nucleus, particularly if hydroxyl groups are present elsewhere.

  • Rearrangement: Acid-labile groups on the steroid may undergo rearrangement.

  • N-Acylurea Formation: When using carbodiimide reagents like DCC without a proper catalyst, a common side reaction is the intramolecular rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea, which terminates the reaction.[5]

  • Purification Difficulties: Methods that use coupling agents often produce stoichiometric byproducts (e.g., dicyclohexylurea from DCC) that can complicate the isolation of the desired ester.

Part 2: Troubleshooting Guide & Advanced Protocols

When standard methods fail, the strategy must shift from activating the alcohol to activating the carboxylic acid . This makes the carboxyl group a much more potent electrophile, allowing it to react even with weak nucleophiles like alcohols under milder conditions.

Problem: Low to zero conversion of etienic acid using traditional acid catalysis.
Solution 1: Steglich Esterification for Primary and Secondary Alcohols

Q: How can I efficiently synthesize simple alkyl (methyl, ethyl) or less hindered secondary esters of etienic acid under mild conditions?

A: The Steglich esterification is the method of choice. This reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation.[6][7] The reaction proceeds at room temperature and is highly effective for many sterically hindered systems.[5]

Causality & Mechanism:

  • Activation: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Catalysis: DMAP, being a superior nucleophile to the alcohol, attacks this intermediate. This forms a resonance-stabilized N-acylpyridinium salt. This new intermediate is an exceptionally potent acylating agent.

  • Esterification: The alcohol then attacks the N-acylpyridinium salt, forming the ester and releasing DMAP, which re-enters the catalytic cycle. This pathway avoids the high-energy tetrahedral intermediate of the Fischer method and prevents the rearrangement to the unreactive N-acylurea.[5][7]

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve etienic acid (1.0 equiv.) and the desired alcohol (1.2-1.5 equiv.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1-0.2 equiv.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Agent Addition: Add a solution of DCC (1.1 equiv.) in DCM dropwise over 10-15 minutes.[8]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • The primary byproduct, dicyclohexylurea (DCU), is insoluble in DCM and can be removed by filtration.[8]

    • Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.[8]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester product by column chromatography on silica gel.

Steglich_Mechanism Steglich Esterification Workflow Etienic_Acid Etienic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Etienic_Acid->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Acylpyridinium N-Acylpyridinium Salt (Highly Reactive) O_Acylisourea->Acylpyridinium + DMAP DCU DCU (Byproduct) O_Acylisourea->DCU Forms DMAP DMAP (Catalyst) DMAP->Acylpyridinium Ester Etienic Acid Ester (R-COOR') Acylpyridinium->Ester + R'-OH Alcohol Alcohol (R'-OH) Alcohol->Ester DMAP_regen DMAP (Regenerated) Ester->DMAP_regen Releases DMAP

Caption: Key intermediates in the DMAP-catalyzed Steglich esterification.

Solution 2: Yamaguchi Esterification for Highly Hindered Substrates

Q: I am trying to form an ester with a bulky secondary or tertiary alcohol, and even the Steglich reaction is sluggish. Is there a more powerful method?

A: Yes, the Yamaguchi esterification is specifically designed for the synthesis of highly functionalized or sterically demanding esters and macrolactones.[9][10] It employs 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to form a mixed anhydride, which is an even more reactive acylating agent than the intermediates in the Steglich protocol.[11]

Causality & Mechanism: The key is the in-situ formation of a highly reactive mixed anhydride.[9]

  • Anhydride Formation: Etienic acid is first treated with the Yamaguchi reagent in the presence of a base like triethylamine (Et₃N). This forms a mixed anhydride between etienic acid and 2,4,6-trichlorobenzoic acid.

  • Acyl Transfer: In a separate step, this mixed anhydride is treated with the alcohol in the presence of a stoichiometric amount of DMAP. DMAP selectively attacks the less-hindered etienic acid carbonyl group of the anhydride, forming the same potent N-acylpyridinium salt as in the Steglich reaction, which is then intercepted by the alcohol.[9][11] The steric bulk of the trichlorobenzoyl group directs the nucleophilic attack to the desired carbonyl center.[12]

  • Anhydride Formation:

    • Dissolve etienic acid (1.0 equiv.) in anhydrous toluene or THF under an inert atmosphere.

    • Add triethylamine (1.1 equiv.) and stir for 10 minutes.

    • Add 2,4,6-trichlorobenzoyl chloride (1.05 equiv.) and stir the mixture at room temperature for 1-2 hours.

  • Esterification:

    • In a separate flask, dissolve the bulky alcohol (1.5-2.0 equiv.) and DMAP (3.0 equiv.) in the same solvent.

    • Slowly add the mixed anhydride solution from step 1 to the alcohol/DMAP solution at room temperature using a cannula or dropping funnel.

    • Stir for 3-12 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Quench the reaction with saturated NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Yamaguchi_Workflow start Start: Etienic Acid + Alcohol check_alcohol Is the alcohol bulky (sec/tert)? start->check_alcohol steglich Use Steglich (DCC/DMAP) check_alcohol->steglich No yamaguchi Use Yamaguchi (2,4,6-Trichlorobenzoyl Chloride) check_alcohol->yamaguchi Yes product Desired Ester steglich->product yamaguchi->product

Caption: Decision workflow for selecting an appropriate esterification method.

Solution 3: Diazomethane for High-Yield Methyl Esterification

Q: I only need the methyl ester of etienic acid. Is there a fast, high-yielding, but potentially hazardous method?

A: For the specific synthesis of methyl esters, reaction with diazomethane (CH₂N₂) is exceptionally effective and clean.[13][14] The reaction is typically quantitative, proceeds rapidly at low temperatures, and the only byproduct is nitrogen gas.

Causality & Mechanism: The mechanism is a straightforward acid-base reaction followed by an Sₙ2 displacement.[14]

  • The acidic proton of the carboxylic acid protonates diazomethane.

  • The resulting carboxylate anion acts as a nucleophile, attacking the methyl group of the protonated diazomethane in an Sₙ2 fashion.

  • This displaces molecular nitrogen (N₂), an excellent leaving group, yielding the methyl ester.[14]

CRITICAL SAFETY WARNING: Diazomethane is highly toxic, explosive, and carcinogenic. It should only be handled by trained personnel in a well-ventilated fume hood using specialized glassware (no ground glass joints). It is typically generated in situ and used immediately as an ethereal solution.[13]

  • Preparation: Dissolve etienic acid (1.0 equiv.) in a mixture of diethyl ether and a small amount of methanol (to aid solubility) in a flask with a magnetic stirrer.

  • Reaction: Cool the solution to 0 °C. Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Quenching: Stir for 15-30 minutes. Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.

  • Workup: The reaction mixture can often be concentrated directly under reduced pressure. The product is typically very clean and may not require further purification.

Part 3: Method Comparison

The table below summarizes the key features of the discussed methods to guide your experimental design.

FeatureFischer-Speier EsterificationSteglich EsterificationYamaguchi EsterificationDiazomethane Esterification
Substrate Scope Poor for hindered acidsGood for 1°/2° alcoholsExcellent for 2°/3° alcoholsMethyl esters ONLY
Reaction Conditions Harsh (Strong Acid, Heat)Mild (0 °C to RT)Mild (RT)Mild (0 °C)
Typical Yields <10%70-95%75-95%>95%
Key Reagents H₂SO₄ or HClDCC, DMAP2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPCH₂N₂
Primary Byproduct WaterDicyclohexylurea (DCU)Trichlorobenzoic acid, DMAP-HClNitrogen Gas (N₂)
Key Advantage Inexpensive reagentsMild, reliable, good yieldsMost powerful for hindered substratesExtremely high yield, clean
Key Disadvantage Fails for hindered substratesDCU removal, allergenStoichiometric DMAP, costEXTREMELY HAZARDOUS

References

  • BYJU'S. Fischer Esterification Detailed Mechanism. [Link]

  • ResearchGate. A typical DCC + DMAP mediated Steglich esterification. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • SynArchive. Steglich Esterification. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Science Info. Fischer Esterification Reaction: Mechanism, Limitations. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. [Link]

  • Organic Chemistry Portal. Investigation of the Yamaguchi Esterification Mechanism. [Link]

  • J&K Scientific LLC. Yamaguchi Esterification. [Link]

  • ResearchGate. Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. [Link]

  • Green Chemistry (RSC Publishing). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • Master Organic Chemistry. Diazomethane (CH2N2). [Link]

  • Organic Syntheses. A general procedure for Mitsunobu inversion of sterically hindered alcohols. [Link]

  • Chemistry LibreTexts. 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]

  • Wikipedia. Yamaguchi esterification. [Link]

  • PubMed. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]

  • ResearchGate. Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. [Link]

  • Frontiers. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]

  • Chemistry Steps. The Mitsunobu Reaction. [Link]

Sources

Technical Support Center: HPLC Optimization for Etiocholenic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #EA-HPLC-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open for Resolution[1]

Executive Summary: The "Invisible" Steroid Challenge

Welcome to the technical support center. If you are analyzing etiocholenic acid (and related 17-carboxylic acid steroids), you are likely facing three specific challenges: poor sensitivity , peak tailing , or baseline drift .

Etiocholenic acid lacks the conjugated ketone system found in testosterone or cortisol, meaning it has negligible UV absorbance above 210 nm.[1] Furthermore, its carboxylic acid moiety (


) creates mixed-mode interactions with stationary phases, leading to tailing.

This guide moves beyond standard "cookbook" recipes. We will engineer a method based on the physicochemical properties of the analyte.

Module 1: Detection Strategy (The "Why can't I see my peak?" Issue)

The Problem: You are likely injecting high concentrations but seeing only baseline noise or negative peaks at standard UV wavelengths (254 nm).

Root Cause Analysis

Etiocholenic acid is a "UV-transparent" steroid.[1] It relies on the weak absorbance of the carboxylic acid carbonyl group and the isolated double bond (if present in the specific isomer), which only absorb significantly below 210 nm.

Recommended Detection Protocols
Detector TypeSuitabilityCritical Configuration
UV (DAD/VWD) Low Wavelength: 200–210 nm.Constraint: Must use "UV-transparent" solvents.[1] HPLC-grade Acetonitrile (cutoff 190 nm) is required; Methanol (cutoff 205 nm) will cause high background noise.[1]
ELSD / CAD High Gas Flow: 1.2–1.6 L/min.Temp: 40–50°C.Benefit: Response is independent of chromophores; excellent for non-UV steroids.[1]
Mass Spec (MS) Optimal Mode: ESI Negative (

).Mobile Phase: Use volatile buffers (Formic Acid/Ammonium Formate).[1] Avoid Phosphoric Acid.[1]

Module 2: Mobile Phase Chemistry (The "Ugly Peak" Issue)

The Problem: Your peak is broad, tailing, or splitting.

The Science: pKa and Retention

Etiocholenic acid has a


 of approximately 4.8.[1]
  • At Neutral pH (7.0): The molecule is deprotonated (

    
    ).[1] It becomes highly polar and elutes near the void volume (unretained) or interacts ionically with residual silanols on the column, causing severe tailing.
    
  • At Acidic pH (< 3.0): The molecule is protonated (

    
    ).[1] It behaves like a neutral steroid, interacting strongly with the C18 chain, resulting in sharp, symmetrical peaks.
    
Protocol: Mobile Phase Preparation
  • Solvent A (Aqueous): Water + 0.1% Formic Acid (pH

    
     2.7).[1]
    
    • Why: Suppresses ionization, ensuring the analyte stays hydrophobic.[1]

  • Solvent B (Organic): Acetonitrile + 0.1% Formic Acid.[1][2]

    • Why: Acetonitrile has lower viscosity and lower UV cutoff than methanol.[1] Adding acid to both lines prevents "baseline drift" caused by changing refractive index/pH during the gradient.[1]

Module 3: Gradient Optimization Workflow

The Problem: You have separation, but the run time is too long, or you cannot resolve etiocholenic acid from matrix interferences.

Step-by-Step Optimization
  • The Scouting Run:

    • Column: C18 (e.g., Agilent Poroshell or Waters Cortecs), 100mm x 2.1mm, 2.7 µm (Fused Core).

    • Gradient: 5% B to 95% B over 20 minutes.

    • Goal: Determine where the steroid elutes.[1] (Likely between 60-80% B).[1]

  • The Focused Gradient:

    • Once elution %B is known (e.g., 70%), flatten the gradient around this point.

    • New Profile:

      • 0–2 min: 50% B (Load)

      • 2–10 min: 50%

        
         90% B (Elution)
        
      • 10–12 min: 95% B (Wash)

      • 12.1–15 min: 50% B (Re-equilibration)

Visualizing the Optimization Logic

GradientLogic Start Start Optimization Scout Run Linear Scout (5-95% B over 20 min) Start->Scout Eval Where does Peak Elute? Scout->Eval Early Early (<40% B) Eval->Early Too Fast Mid Mid-Range (40-80% B) Eval->Mid Ideal Late Late (>80% B) Eval->Late Too Slow ActionEarly Decrease Initial %B Use C18-Aq Column Early->ActionEarly ActionMid Create Focused Gradient (Start 20% below elution) Mid->ActionMid ActionLate Use Methanol OR C8 Column Late->ActionLate

Figure 1: Decision matrix for gradient optimization based on initial scouting run retention.

Troubleshooting Center (FAQ)

Q1: I see "Ghost Peaks" when running the gradient blank. Why?

A: This is common at 210 nm.[1] Impurities in the water or organic solvent accumulate on the column during the equilibration phase (low %B) and elute as the organic strength increases.

  • Fix: Use LC-MS grade solvents. Install a "Ghost Trap" column between the pump mixer and the injector to trap mobile phase impurities before they reach the analytical column.[1]

Q2: My peak area fluctuates wildly.

A: If using UV, this is likely due to the steep slope of the solvent UV cutoff.[1] Small changes in mixing composition cause large baseline shifts.[1]

  • Fix: Ensure you added 0.1% Formic Acid to both Mobile Phase A and B.[1][3] This matches the absorbance of the two phases, flattening the baseline.[1]

Q3: Can I use Phosphate Buffer instead of Formic Acid?

A: Only if you are NOT using LC-MS.

  • Protocol: 10mM Potassium Phosphate (pH 2.5).

  • Benefit: Phosphate is transparent at 200 nm, offering lower noise than formic acid for UV detection.[1]

  • Warning: Phosphate precipitates in high acetonitrile (>85%).[1] Ensure your gradient does not exceed the solubility limit.[1]

Advanced Workflow: Derivatization (If UV is Mandatory)

If your sensitivity at 210 nm is insufficient and you lack a Mass Spectrometer, you must chemically tag the carboxylic acid.[1]

Reagent: 2-Nitrophenylhydrazine (2-NPH) or Coumarin derivatives.[1] Mechanism: Reacts with the -COOH group to attach a high-absorbance chromophore.[1] Result: Detection shifts to visible range (400 nm+), increasing sensitivity by 100x and eliminating solvent noise.

Derivatization Step1 Etiocholenic Acid (Weak UV) Step2 Reagent: 2-NPH + EDC/Pyridine Step1->Step2 Step3 Incubate 60°C, 20 min Step2->Step3 Step4 Derivatized Adduct (Strong UV/Vis) Step3->Step4

Figure 2: Pre-column derivatization workflow to enhance UV detectability.

References

  • Douša, M., et al. (2018).[1][4] "HPLC/UV/MS method application for the separation of obeticholic acid and its related compounds." Journal of Pharmaceutical and Biomedical Analysis.

    • Relevance: Establishes the baseline for steroid acid separation using C18 and acidic mobile phases.
  • Agilent Technologies. (2020).[1] "Gradient Design and Development."[1] Technical Overview.

    • Relevance: Authoritative guide on dwell volume and gradient slope calcul
  • Higashi, T., & Shimada, K. (2004).[1] "Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry." Analytical and Bioanalytical Chemistry.

    • Relevance: Definitive source for derivatization strategies when direct detection fails.[1]

  • Sielc Technologies. "HPLC Separation of Carboxylic Acids."

    • Relevance: Explains the mixed-mode interactions of carboxylic acids on reverse-phase columns.

Sources

Validation & Comparative

Comparative NMR Profiling: Etienic Acid vs. Androgenic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Context

Etienic acid (4-androstene-3-one-17


-carboxylic acid ) is a critical structural marker in steroid chemistry. It frequently appears as an oxidative degradation product of corticosteroids (such as cortisol and cortisone) or as a key intermediate in the synthesis of androgenic steroids.

For researchers in drug development and stability testing, the analytical challenge lies in distinguishing Etienic acid from its structural analogs—specifically Testosterone (17


-hydroxy) and Androstenedione  (17-ketone). While Mass Spectrometry (MS) provides molecular weight confirmation, it often fails to definitively resolve regioisomers or subtle functional group changes without extensive fragmentation analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this characterization. This guide details the specific spectral signatures required to unambiguously identify Etienic acid, focusing on the critical differentiation at the C17 position.

Structural Logic & The "C17 Problem"

The steroid skeleton (androst-4-en-3-one) is identical across all three analytes. The differentiation rests entirely on the electronic environment of the D-ring (C17).

CompoundC17 SubstituentElectronic Effect on C18 Methyl
Etienic Acid Carboxylic Acid (-COOH)Anisotropic shielding + Acidic proton signal
Testosterone Hydroxyl (-OH)Inductive shielding (H18 upfield)
Androstenedione Ketone (=O)Deshielding (H18 downfield)
Visualizing the Structural Correlation

The following diagram illustrates the critical HMBC (Heteronuclear Multiple Bond Correlation) pathways used to confirm the C17 substituent.

G cluster_0 Key Protons (1H) cluster_1 Key Carbons (13C) H18 H18 Methyl (0.7 - 0.9 ppm) C17 C17 Carbonyl (~175 ppm) H18->C17 HMBC (3-bond) *Definitive Link* C13 C13 Quaternary H18->C13 HMBC (2-bond) H_Acid Acid Proton (12.0 ppm, DMSO) H_Acid->C17 HMBC (Rare/Weak)

Figure 1: HMBC connectivity logic. The correlation between the H18 methyl protons and the C17 carbonyl carbon is the definitive proof of the acid moiety location.[1]

Experimental Methodology

To ensure reproducibility and "E-E-A-T" (Experience, Expertise, Authoritativeness, and Trustworthiness) compliance, follow this self-validating protocol.

Solvent Selection Strategy
  • Primary Solvent: DMSO-d6.

    • Reasoning: The carboxylic acid proton (-COOH) is liable to exchange. In CDCl

      
      , this proton is often broad or invisible due to trace moisture. DMSO-d6 forms strong hydrogen bonds, "locking" the proton and creating a sharp, distinctive singlet at 11.0–12.5 ppm.
      
  • Secondary Solvent: CDCl

    
    . 
    
    • Reasoning: Better resolution for the steroid backbone (H1-H16) and direct comparison with historical steroid databases (e.g., SDBS).

Acquisition Parameters (600 MHz equiv.)
  • Pulse Sequence: zg30 (30° pulse) to maximize signal recovery for quaternary carbons in 13C.

  • Relaxation Delay (D1): Set to

    
     3.0 seconds. The C18/C19 methyls have long T1 relaxation times. Short delays distort integration values, making quantitative purity assessment impossible.
    
  • Scans: 16 (1H), 1024+ (13C).

  • Temperature: 298 K (25°C).[1]

Comparative Spectral Data

Proton ( H) NMR Comparison

Solvent: DMSO-d6 (referenced to 2.50 ppm)

Proton PositionEtienic Acid (

ppm)
Testosterone (

ppm)
Androstenedione (

ppm)
Diagnostic Note
-COOH / -OH 11.9 - 12.1 (br s) 4.4 - 4.6 (d, -OH)AbsentPrimary Differentiator.
H4 (Vinylic) 5.72 (s)5.72 (s)5.72 (s)Confirms

-3-one core (identical in all).
H19 (C10-Me) 1.18 (s)1.18 (s)1.21 (s)Minimal variation; poor discriminator.
H18 (C13-Me) 0.68 - 0.72 (s) 0.68 (s)0.86 (s) The 17-ketone (Androstenedione) significantly deshields H18. Etienic acid and Testosterone overlap here.[1]
H17 ~2.2 (m)3.4 (t)AbsentH17 in Etienic acid is obscured in the skeletal region; in Testosterone, it is distinct at 3.4 ppm.
Carbon ( C) NMR Comparison

Solvent: DMSO-d6 (referenced to 39.5 ppm)

Carbon PositionEtienic Acid (

ppm)
Testosterone (

ppm)
Androstenedione (

ppm)
Diagnostic Note
C3 (Ketone) 199.2199.4199.1Conserved

-unsaturated ketone.
C17 (Functional) 175.5 - 176.0 80.0 (C-OH)219.6 (C=O) Definitive. Acid carbonyl vs. Alcohol vs. Ketone.
C5 (Quaternary) 170.8171.0170.5Skeletal confirmation.
C4 (Methine) 123.5123.5123.8Skeletal confirmation.

Advanced Characterization Workflow

When characterizing unknown impurities, a 1D spectrum is insufficient due to the H18 overlap between Etienic Acid and Testosterone. Use this workflow to guarantee identification.

Workflow Start Unknown Steroid Sample Solvent Dissolve in DMSO-d6 Start->Solvent H1 Run 1H NMR Solvent->H1 Decision1 Check >11.0 ppm region H1->Decision1 PathA Signal Present (Broad Singlet) Decision1->PathA Yes PathB Signal Absent Decision1->PathB No ConfA Candidate: Etienic Acid (Confirm with 13C) PathA->ConfA ConfB Candidate: Testosterone/Androstenedione (Check H18/H17 shift) PathB->ConfB C13 Run 13C NMR ConfA->C13 ConfB->C13 Final Check C17 Shift: ~176 ppm = Acid ~220 ppm = Ketone ~80 ppm = Alcohol C13->Final C13->Final

Figure 2: Decision tree for distinguishing C17-substituted steroids.

Interpretation & Troubleshooting

The "Methyl Ester" Artifact

Problem: If you isolate Etienic acid using methanol during extraction or chromatography, you may form Methyl Etienate (Methyl 3-oxoandrost-4-ene-17


-carboxylate).
Detection: 
  • 1H NMR: Appearance of a sharp singlet (methoxy group) at ~3.65 ppm .

  • 1H NMR: Disappearance of the acid proton at >11 ppm.

  • 13C NMR: C17 carbonyl shifts slightly upfield (~174 ppm) compared to the free acid.

Concentration Effects

Carboxylic acids form dimers.[1][2][3] In concentrated solutions (>20 mg/mL), the -COOH proton may shift downfield (towards 12.5 ppm) and broaden. In dilute solutions, it may sharpen and drift upfield. Always integrate the H4 signal (set to 1.00) to verify the stoichiometry of the acid proton; it should integrate to ~0.8–1.0 depending on exchange rates.

References

  • National Institute of Standards and Technology (NIST) / PubChem. 17-Hydroxy-3-oxoandrost-4-ene-17-carboxylic acid (Cortienic Acid) & Etienic Acid Data. [Link]

  • SDBS (AIST). Spectral Database for Organic Compounds - Steroid Standards (Testosterone/Androstenedione). [Link]

  • Royal Society of Chemistry. Steroid NMR Data Collections & Degradation Pathways. [Link]

  • University of Colorado Boulder. Spectroscopy of Carboxylic Acids (General Principles). [Link]

Sources

Mass spectrometry fragmentation patterns of etiocholenic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide to Mass Spectrometry Fragmentation of Etiocholenic Acid: Structural Elucidation & Isomer Differentiation

Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of Etiocholenic Acid (specifically 3


-hydroxyandrost-5-ene-17

-carboxylic acid), a critical C20 steroid intermediate. Differentiating this compound from its saturated analogs (e.g., etiocholanic acid) and C24 bile acid precursors is a frequent challenge in steroid synthesis and metabolic profiling. This document compares GC-MS (EI) and LC-MS/MS (ESI) methodologies, offering validated fragmentation pathways to ensure precise identification.

Part 1: Molecular Architecture & MS Challenges

Analyte Profile:

  • Common Name: Etiocholenic Acid (often synonymous with Cortienic Acid or 3

    
    -hydroxy-5-etienic acid).
    
  • IUPAC Name: 3

    
    -Hydroxyandrost-5-ene-17
    
    
    
    -carboxylic acid.
  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 318.2195 Da.

  • Structural Key: Contains a

    
     double bond (B-ring) and a C17 carboxylic acid moiety.
    

The Analytical Challenge: The primary difficulty lies in distinguishing the


 double bond position and the stereochemistry (3

vs. 3

) from isobaric impurities. In soft ionization (ESI), the

bond is stable, making isomer differentiation difficult without

. In hard ionization (EI), thermal degradation can obscure the molecular ion (

).

Part 2: Comparative Methodology (GC-MS vs. LC-MS/MS)

The following table contrasts the two dominant analytical approaches for Etiocholenic Acid.

FeatureGC-MS (Electron Ionization) LC-MS/MS (Electrospray Ionization)
Pre-treatment Mandatory Derivatization: Requires methylation (COOH) and silylation (OH) to prevent thermal degradation.Minimal: Direct injection or simple dilute-and-shoot; compatible with biological matrices.
Ionization Energy Hard (70 eV): Extensive fragmentation; molecular ion (

) often weak or absent.
Soft: Preserves quasi-molecular ion (

or

).
Key Advantage Structural Fingerprinting: Retro-Diels-Alder (RDA) fragments confirm the

double bond.
Sensitivity: High throughput; ideal for quantifying trace levels in plasma/urine.
Key Limitation Loss of Stereochemistry: High energy often obliterates subtle stereochemical differences (3

/3

) unless derivatized with chiral reagents.
Isomer Co-elution: Requires high-resolution chromatography to separate from saturated analogs.

Part 3: Fragmentation Mechanics & Pathways

GC-MS (EI) Fragmentation (Me-TMS Derivative)

Derivative: Methyl ester, Trimethylsilyl (TMS) ether. Precursor:


 ~404 (Calculated based on Me-TMS derivative).

Mechanism:

  • Molecular Ion (

    
    ):  Usually visible but low intensity.
    
  • Loss of Methyl (

    
    ):  Loss of angular methyl groups (C18/C19).[1]
    
  • Loss of Silanol (

    
    ):  Characteristic loss of 
    
    
    
    from the C3 position.
  • Retro-Diels-Alder (RDA): The

    
     double bond triggers ring cleavage, generating characteristic ions at 
    
    
    
    129
    and
    
    
    105
    . This is the definitive diagnostic for the
    
    
    structure, distinguishing it from the saturated etiocholanic acid.
LC-MS (ESI Negative) Fragmentation

Precursor:


 at 

317.2.

Mechanism:

  • Decarboxylation (

    
    ):  High collision energy (CE) induces loss of the C17 carboxyl group, yielding a product ion at 
    
    
    
    273
    .
  • Dehydration (

    
    ):  Loss of water from the C3 hydroxyl, yielding 
    
    
    
    299
    .
  • Combined Loss: Simultaneous loss of water and

    
     yields 
    
    
    
    255
    .

Part 4: Visualization of Signaling & Fragmentation

The following diagram illustrates the parallel workflows and specific fragmentation pathways for both ionization modes.

Etiocholenic_Fragmentation Analyte Etiocholenic Acid (C20H30O3) Deriv Derivatization (Me-TMS) Analyte->Deriv GC Prep ESI_Source ESI Source (Negative Mode) Analyte->ESI_Source LC Prep EI_Source EI Source (70 eV) Deriv->EI_Source Ion_M Molecular Ion (m/z 404) EI_Source->Ion_M Frag_TMS [M-TMSOH] (m/z 314) Ion_M->Frag_TMS -90 Da Frag_RDA RDA Fragment (m/z 129) Ion_M->Frag_RDA Ring B Cleavage Ion_Deprot Precursor [M-H]- (m/z 317) ESI_Source->Ion_Deprot Frag_CO2 [M-H-CO2]- (m/z 273) Ion_Deprot->Frag_CO2 -44 Da (Collision Induced) Frag_H2O [M-H-H2O]- (m/z 299) Ion_Deprot->Frag_H2O -18 Da

Caption: Dual-pathway fragmentation tree comparing the hard ionization (EI) ring cleavage against soft ionization (ESI) neutral losses.

Part 5: Validated Experimental Protocols

Protocol A: GC-MS Derivatization & Analysis

Purpose: Structural confirmation via RDA fragmentation.

  • Sample Prep: Dissolve 50 µg of Etiocholenic acid in 50 µL dry pyridine.

  • Silylation: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubation: Heat at 60°C for 30 minutes. Critical Step: Ensure complete moisture exclusion to prevent hydrolysis of TMS ethers.

  • Injection: Inject 1 µL (split 1:20) into a DB-5MS column (30m x 0.25mm).

  • MS Parameters: Source temp 230°C; Scan range 50–600

    
    .
    
Protocol B: LC-MS/MS MRM Profiling

Purpose: High-sensitivity quantitation in biological fluids.

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate in Water (pH 4.5).

    • B: Acetonitrile/Methanol (50:50).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50 mm, 1.8 µm).

  • Gradient: 30% B to 90% B over 5 minutes.

  • MS Settings (Triple Quad):

    • Mode: Negative Electrospray (ESI-).

    • Transition 1 (Quantifier):

      
       (Loss of 
      
      
      
      ).
    • Transition 2 (Qualifier):

      
       (Loss of 
      
      
      
      ).

References

  • Griffiths, W. J., et al. (2020). "Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry." Rapid Communications in Mass Spectrometry. Link

  • NIST Mass Spectrometry Data Center. "Steroid Fragmentation Patterns." NIST Chemistry WebBook. Link

  • Murphy, R. C. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation." Royal Society of Chemistry. Link

  • Jeol Application Note. "Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis." JEOL USA. Link

Sources

A Comparative Guide to the FTIR Spectrum of 3-hydroxy-5-androstene-17-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to FTIR Spectroscopy in Steroid Analysis

FTIR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound. By measuring the absorption of infrared radiation by a sample, we can identify the functional groups present and gain insights into the molecule's structure. For drug development professionals, FTIR is an invaluable tool for structural elucidation, purity assessment, and quality control of active pharmaceutical ingredients (APIs) like 3-hydroxy-5-androstene-17-carboxylic acid.

The steroid nucleus, a rigid four-ring carbon skeleton, gives rise to a complex series of absorptions in the "fingerprint region" of the spectrum (roughly 1500-500 cm⁻¹). These absorptions are unique to each steroid and are highly sensitive to subtle structural changes. Superimposed on this are the characteristic absorption bands of the functional groups attached to the steroid core, which appear in the "functional group region" (4000-1500 cm⁻¹).

The Molecular Structure of 3-hydroxy-5-androstene-17-carboxylic acid

To predict and interpret the FTIR spectrum, we must first understand the molecular structure of 3-hydroxy-5-androstene-17-carboxylic acid.

Caption: Chemical structure of 3-hydroxy-5-androstene-17-carboxylic acid.

This androstane derivative possesses three key functional groups that will dominate its FTIR spectrum:

  • A hydroxyl group (-OH) at position C3.

  • A carbon-carbon double bond (C=C) between C5 and C6.

  • A carboxylic acid group (-COOH) at position C17.

Predicted FTIR Spectrum Analysis

Based on the functional groups present, we can predict the major absorption bands in the FTIR spectrum of 3-hydroxy-5-androstene-17-carboxylic acid.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity & Shape
Hydroxyl (-OH) O-H Stretch (Alcohol)3500 - 3200Strong, Broad
Carboxylic Acid (-COOH) O-H Stretch3300 - 2500Very Broad
C=O Stretch1725 - 1700Strong
C-O Stretch1320 - 1210Medium
Alkene (C=C) C=C Stretch1680 - 1620Variable
Alkyl (C-H) C-H Stretch2960 - 2850Strong
C-H Bend1470 - 1350Medium

Analysis of Key Regions:

  • O-H Stretching Region (3500-2500 cm⁻¹): This region will be dominated by a very broad and intense absorption band. This broadness is a result of hydrogen bonding between the hydroxyl groups of the alcohol at C3 and, more significantly, the extensive hydrogen bonding between the carboxylic acid groups, which often exist as dimers in the solid state.[1][2] This broad O-H band from the carboxylic acid will likely overlap with the sharper C-H stretching vibrations.[2]

  • C=O Stretching Region (1725-1700 cm⁻¹): A strong, sharp absorption peak is expected in this region, characteristic of the carbonyl group (C=O) in the carboxylic acid. The exact position can be influenced by hydrogen bonding; in a dimeric form, this peak typically appears around 1710 cm⁻¹.[2]

  • C=C Stretching Region (1680-1620 cm⁻¹): The carbon-carbon double bond in the second ring of the steroid nucleus will give rise to a weak to medium intensity absorption band in this region. Its intensity is generally lower than that of the C=O stretch.

  • Fingerprint Region (1500-500 cm⁻¹): This region will contain a complex pattern of peaks resulting from C-C single bond stretching, C-H bending, and other skeletal vibrations of the androstane framework. While difficult to assign individually, this pattern is unique to the molecule and serves as a "fingerprint" for identification when compared to a reference spectrum.[3] The C-O stretching of the carboxylic acid and the secondary alcohol will also appear in this region, likely as medium to strong bands.

Comparative FTIR Analysis: 3-hydroxy-5-androstene-17-carboxylic acid vs. Related Steroids

Comparison with Dehydroepiandrosterone (DHEA)

DHEA is an excellent candidate for comparison as it shares the same androst-5-ene-3β-ol backbone. The key difference is the presence of a ketone group at C17 in DHEA, in contrast to the carboxylic acid in our target molecule.

Feature3-hydroxy-5-androstene-17-carboxylic acidDehydroepiandrosterone (DHEA)Key Differences
Functional Group at C17 Carboxylic Acid (-COOH)Ketone (C=O)Presence of O-H in the carboxylic acid.
O-H Stretch Very broad band (3300-2500 cm⁻¹) from -COOH and -OHBroader band (3500-3200 cm⁻¹) from the C3-OH group.The carboxylic acid O-H stretch is significantly broader due to stronger hydrogen bonding.
C=O Stretch Strong peak around 1725-1700 cm⁻¹Strong peak around 1740-1720 cm⁻¹ for a five-membered ring ketone.The C=O stretch of the carboxylic acid is typically at a slightly lower wavenumber than a cyclopentanone.
C-O Stretch Medium peak around 1320-1210 cm⁻¹ from -COOH and another from C3-OHA peak corresponding to the C3-OH C-O stretch.The presence of an additional C-O stretch from the carboxylic acid.
Comparison with a Prototypical Steroid Spectrum: Prednisolone

While structurally more complex, the published FTIR spectrum of prednisolone provides a valuable reference for the general appearance of a steroid spectrum.

A study on prednisolone, a corticosteroid, identified characteristic peaks for its polymorphic form II at 1705 cm⁻¹, 1653-1655 cm⁻¹, 1612-1614 cm⁻¹, and 1600 cm⁻¹.[1] These correspond to carbonyl and carbon-carbon double bond stretches within the prednisolone structure. While the exact positions differ due to the different molecular environment, the presence of strong absorptions in these regions is a common feature of steroids with similar functionalities.

By comparing the predicted spectrum of 3-hydroxy-5-androstene-17-carboxylic acid with the experimental spectrum of prednisolone, we can anticipate a similarly complex fingerprint region, but with distinct differences in the functional group region due to the absence of the conjugated ketone system and the presence of a carboxylic acid in our molecule of interest.

Experimental Protocol: Obtaining a High-Quality FTIR Spectrum via the KBr Pellet Method

For solid-state analysis of steroid compounds, the potassium bromide (KBr) pellet technique is a widely used and reliable method. The principle lies in mixing a small amount of the solid sample with dry KBr powder and compressing the mixture under high pressure to form a transparent pellet. KBr is transparent to infrared radiation over a wide spectral range.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet die

  • Infrared-grade Potassium Bromide (KBr), dried

  • Spatula

  • Analytical balance

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of 3-hydroxy-5-androstene-17-carboxylic acid.

    • In a dry agate mortar, add approximately 100-200 mg of dry KBr powder.

    • Gently grind the KBr to a fine, consistent powder. This is to ensure a homogenous mixture and reduce scattering of the IR beam.

  • Mixing:

    • Add the weighed steroid sample to the KBr in the mortar.

    • Thoroughly grind the sample and KBr together for several minutes until a fine, homogeneous powder is obtained. Inadequate mixing will result in a poor-quality spectrum.

  • Pellet Formation:

    • Carefully transfer a portion of the mixture into the pellet die.

    • Ensure the powder is evenly distributed in the die.

    • Place the die into the hydraulic press.

    • Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the pellet from the die. It should be clear and free of cracks.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Self-Validation and Troubleshooting:

  • A high-quality pellet will be transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding, moisture contamination, or inadequate pressure.

  • The baseline of the spectrum should be relatively flat. A sloping baseline can indicate scattering from large particles.

  • The strongest absorption bands should not be "flat-topped" (i.e., show 0% transmittance), as this indicates that the sample is too concentrated. If this occurs, a new pellet with a lower sample-to-KBr ratio should be prepared.

  • The presence of a broad absorption band around 3400 cm⁻¹ and a smaller one around 1640 cm⁻¹ in the spectrum of a dry sample may indicate moisture contamination in the KBr.

Visualization of Key Vibrational Modes

The following diagram illustrates the primary functional groups of 3-hydroxy-5-androstene-17-carboxylic acid and their characteristic vibrational modes that are detectable by FTIR spectroscopy.

Molecule 3-hydroxy-5-androstene-17-carboxylic acid OH_group Hydroxyl Group (-OH) at C3 Molecule->OH_group COOH_group Carboxylic Acid Group (-COOH) at C17 Molecule->COOH_group CC_double_bond C=C Double Bond at C5-C6 Molecule->CC_double_bond OH_stretch O-H Stretch (3500-3200 cm⁻¹) OH_group->OH_stretch COOH_OH_stretch O-H Stretch (3300-2500 cm⁻¹) COOH_group->COOH_OH_stretch COOH_CO_stretch C=O Stretch (1725-1700 cm⁻¹) COOH_group->COOH_CO_stretch CC_stretch C=C Stretch (1680-1620 cm⁻¹) CC_double_bond->CC_stretch

Caption: Key functional groups and their characteristic FTIR vibrational frequencies.

Conclusion

The FTIR spectrum of 3-hydroxy-5-androstene-17-carboxylic acid is predicted to be rich in information, characterized by a very broad O-H stretching band, a strong C=O absorption, and a complex fingerprint region unique to its steroid structure. While a direct experimental spectrum is not publicly available, a thorough understanding of its functional groups allows for a robust prediction of its spectral features. Comparative analysis with structurally related steroids, such as DHEA, highlights the specific spectral changes arising from the substitution of a ketone with a carboxylic acid at the C17 position. For researchers in drug development, the ability to predict, obtain, and interpret high-quality FTIR spectra, as outlined in the provided protocol, is a fundamental skill for the characterization and quality control of novel steroid-based pharmaceutical compounds.

References

  • ResearchGate. FT-IR spectra of pure prednisolone and prednisolone loaded MS samples.[Link]

  • Chemistry LibreTexts. Infrared Spectroscopy of Carboxylic Acids.[Link]

  • PubChem. 3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta(a)phenanthren-17-one.[Link]

  • PubChem. Dehydroepiandrosterone.[Link]

  • Specac Ltd. Interpreting Infrared Spectra.[Link]

  • Shimadzu. KBr Pellet Method.[Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.[Link]

  • Taylor & Francis Online. In vivo and in vitro effect of androstene derivatives as 5α-reductase type 1 enzyme inhibitors.[Link]

  • MDPI. Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy.[Link]

  • Chemguide. The fingerprint region - infra-red spectra.[Link]

Sources

A Comparative Guide to Purity Testing of Etiocholenic Acid Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Purity in Etiocholenic Acid Reference Standards

Etiocholenic acid, a significant steroid metabolite, serves as a critical reference standard in various analytical and research applications, including metabolic studies and the development of therapeutic agents. The accuracy of experimental data and the safety of pharmaceutical products are fundamentally dependent on the well-characterized purity of these standards. Impurities can lead to erroneous results, misinterpretation of data, and potential safety risks in drug development.

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish rigorous quality standards for pharmaceutical ingredients, including requirements for identity, strength, and purity.[1] USP Reference Standards, for instance, are subjected to extensive testing to ensure their suitability for their intended use in demonstrating the quality and purity of official articles.[2]

A Multi-faceted Approach to Purity Determination

The purity of a reference standard is not a singular value but a comprehensive profile derived from a suite of orthogonal analytical techniques. Each method provides a unique perspective on the material's composition, and their combined application is essential for a thorough characterization. The primary analytical techniques for etiocholenic acid purity testing include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of Key Analytical Methodologies

The selection of an appropriate analytical technique is contingent on the specific information required and the nature of potential impurities. The following table provides a comparative overview of the most commonly employed methods for etiocholenic acid purity assessment.

Technique Principle of Operation Information Provided Sample Preparation Selectivity/Specificity Sensitivity Common Applications Limitations
HPLC-UV Separation based on polarity and differential partitioning between a stationary and mobile phase.Chromatographic purity, detection of non-volatile impurities.Dissolution in a suitable solvent.High, dependent on column and mobile phase selection.Moderate to high.Routine quality control, impurity profiling, stability studies.[3]May not detect non-UV active impurities.
GC-MS Separation based on volatility and boiling point, with detection by mass spectrometry.Identification and quantification of volatile and semi-volatile impurities, structural elucidation.[4][5]Derivatization (e.g., silylation) is often required for non-volatile steroids.[5]Very high, provides mass spectral data for compound identification.Very high.Analysis of residual solvents and volatile organic impurities.Requires derivatization for non-volatile analytes, which can introduce variability.[5]
¹H qNMR Quantification based on the direct relationship between the NMR signal integral and the number of nuclei.Absolute purity, structural confirmation, identification of impurities.[3][6]Dissolution in a deuterated solvent with a certified internal standard.Very high, provides detailed structural information.Lower than MS-based methods.Primary method for purity assignment of reference standards.[7][8]Requires a certified internal standard for accurate quantification.[6]

In-Depth Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Method for Etiocholenic Acid Purity

This protocol outlines a typical RP-HPLC method for determining the chromatographic purity of etiocholenic acid.

  • Instrumentation: A standard HPLC system with a UV/Vis or PDA detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).[9]

  • Mobile Phase: A gradient of acetonitrile and water with an acid modifier (e.g., 0.1% formic acid or phosphoric acid).[9][10]

  • Flow Rate: 1.0 mL/min.[10][11]

  • Column Temperature: 40 °C.[9]

  • Detection Wavelength: 210 nm or 215 nm.[11]

  • Sample Preparation: Accurately weigh and dissolve the etiocholenic acid standard in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 3 mg/mL).[9]

  • Injection Volume: 10-20 µL.[9][11]

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the area percent purity.

Protocol 2: GC-MS Analysis of Potential Volatile Impurities in Etiocholenic Acid

This protocol describes a general procedure for the analysis of volatile impurities in etiocholenic acid following derivatization.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-bleed capillary column suitable for steroid analysis (e.g., Rxi-1ms).[12]

  • Carrier Gas: Helium at a constant flow.

  • Temperature Program: An optimized temperature ramp to ensure separation of analytes, often reaching temperatures above 300°C.[12]

  • Derivatization:

    • To a dried sample of etiocholenic acid, add a methoxyamine hydrochloride solution in pyridine to protect ketone groups.

    • Incubate to allow for methoximation.

    • Add a silylating agent (e.g., BSTFA with TMCS) to derivatize hydroxyl groups.

    • Incubate to complete the silylation reaction.[4]

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS.

  • Data Analysis: Identify and quantify impurities based on their mass spectra and retention times, often by comparison to spectral libraries.

Visualizing the Purity Assessment Workflow

A comprehensive purity assessment involves a logical flow of analytical procedures to arrive at a final, well-supported purity value.

Caption: A flowchart illustrating the integration of multiple analytical techniques for the comprehensive purity assessment of an etiocholenic acid reference standard.

Conclusion: A Commitment to Analytical Excellence

The accurate determination of purity for etiocholenic acid reference standards is a critical undertaking that underpins the reliability of research and the safety of pharmaceutical products. A multi-technique approach, leveraging the strengths of orthogonal methods like HPLC, GC-MS, and qNMR, is indispensable for a comprehensive characterization. By adhering to rigorous, well-validated protocols and understanding the principles behind each analytical choice, scientists can ensure the integrity of their reference materials and, by extension, the quality of their scientific endeavors.

References

  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization.
  • Kim, J., & Kim, H. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 434.
  • Harries, L., et al. (2024). A review of the analytical techniques for the detection of anabolic–androgenic steroids within biological matrices. WIREs Forensic Science.
  • Restek. (2020, October 26). Rapid Analysis of Steroid Hormones by GC/MS.
  • Ferreira, C., et al. (2014). Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review. Journal of Proteomics & Bioinformatics, 7(9).
  • Sigma-Aldrich. HPLC Separation of Bile Acids with Ascentis Express C18.
  • Google Patents. (CN109655571B). High performance liquid chromatography analysis method of obeticholic acid.
  • AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR.
  • Jyothi, K., et al. (2020). Stability Indicating RP-HPLC Method Development and Validation for the Quantification of Obeticholic Acid in Bulk and its Pharmaceutical Dosage Form. Indian Journal of Pharmaceutical Education and Research, 54(2s), s344-s350.
  • ScienceScholar. (2022, May 27). RP-HPLC analytical method development and validation of obeticholic acid in bulk and marketed formulation.
  • YMER. (2022). A Validated RP-HPLC Technique for the Determination of Obeticholic Acid in Bulk and Pharmaceutical Dosage Form. YMER, 21(7).
  • USP. Discover Impurity Reference Standards from USP.
  • Dousa, M., et al. (2018). HPLC/UV/MS method application for the separation of obeticholic acid and its related compounds in development process and quality control. Journal of Pharmaceutical and Biomedical Analysis, 153, 214-224.
  • RSC Publishing. (2025, May 27). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control.
  • National Measurement Institute, Australia. Quantitative NMR.
  • LGC Standards. Obeticholic Acid | CAS 459789-99-2.
  • U.S. Pharmacopeia. Manual for Participants.
  • MDPI. (2023). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. Metabolites, 13(11), 1117.
  • Shackleton, C. (2010). GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role?. The Journal of Clinical Endocrinology & Metabolism, 95(4), 1533-1536.
  • Labstat. Navigating the Regulatory Landscape: USP and EP Standards in Drug Development.
  • Sigma-Aldrich. Quantitative NMR for Content Assignment of Phytochemical Reference Standards.
  • ResearchGate. (2025, August 7). Synthesis and characterization of new impurities in obeticholic acid.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • Pharmaffiliates. Obeticholic Acid-impurities.
  • ResearchGate. (2025, November 9). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism.
  • Sigma-Aldrich. Isotopically Labeled Steroid Standards.
  • USP-NF. (2019, August 30). Prednisone Tablets.
  • Semantic Scholar. The analysis and identification of steroids.
  • Wikipedia. Performance-enhancing substance.

Sources

Comparative Guide: Reactivity of Etienic Acid vs. Cholenic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Etienic Acid (androst-5-ene-17


-carboxylic acid) and Cholenic Acid  (typically 3

-hydroxy-chol-5-en-24-oic acid). The critical differentiator between these two steroid derivatives is the steric environment of the carboxylic acid group .
  • Etienic Acid: The carboxyl group is attached directly to the rigid steroid nucleus at position C17. This results in significant steric hindrance, drastically reducing reaction rates for nucleophilic acyl substitutions (esterification, amidation).

  • Cholenic Acid: The carboxyl group is located at the terminus of a flexible 5-carbon side chain (C24). It behaves kinetically like a primary fatty acid, exhibiting rapid reactivity.

Key Experimental Insight: In acid-catalyzed esterification at 50°C, Cholenic acid reacts instantaneously , whereas Etienic acid requires >2 hours to reach completion.

Molecular Architecture & Steric Analysis

To understand the reactivity differences, one must analyze the spatial arrangement of the functional groups relative to the steroid backbone (androstane vs. cholane).

Structural Comparison[1][2][3]
FeatureEtienic Acid (C20)Cholenic Acid (C24)
IUPAC Name 3

-hydroxyandrost-5-ene-17

-carboxylic acid
3

-hydroxychol-5-en-24-oic acid
Carboxyl Position C17 (Directly on D-ring)C24 (End of pentanoic side chain)
Hybridization

Carbon attached to

Ring Carbon

Carbon attached to flexible alkyl chain
Steric Environment High Shielding: Flanked by C13-Methyl (Angular methyl) and C16 ring hydrogens.Low Shielding: Free rotation of C20-C22-C23 bonds exposes the COOH group.
Primary Use Corticosteroid metabolite, anti-inflammatory intermediate.[1]Bile acid precursor, drug delivery vector (prodrugs).
Visualizing the Steric Shielding

The following diagram illustrates the structural difference and the resulting steric clash that impedes nucleophilic attack on Etienic Acid.

StericShielding cluster_0 Etienic Acid (High Steric Hindrance) cluster_1 Cholenic Acid (Low Steric Hindrance) Etienic Steroid Nucleus (Androstane) C17 C17 Position Etienic->C17 COOH_Et COOH (Shielded) C17->COOH_Et Me_13 C13-Methyl (Steric Block) Cholenic Steroid Nucleus (Cholane) SideChain C17-Side Chain (5 Carbons) Cholenic->SideChain Flexible Linker COOH_Chol COOH (Exposed) SideChain->COOH_Chol Accessible Nucleophile Nucleophile (ROH / RNH2) Nucleophile->COOH_Et Blocked by Angular Methyl Nucleophile->COOH_Chol Rapid Attack

Figure 1: Steric accessibility map comparing the C17-attached carboxyl of Etienic acid vs. the C24-carboxyl of Cholenic acid.

Chemical Reactivity Profile

Esterification Kinetics

The most definitive data differentiating these molecules comes from acid-catalyzed esterification rates.

  • Experimental Observation: When treated with Acetyl Chloride/Methanol (generating anhydrous HCl in situ) at 50°C:

    • Cholenic Acid: Conversion to methyl ester is quantitative and instantaneous (< 5 mins). The flexible side chain behaves like a standard fatty acid (e.g., palmitic acid).

    • Etienic Acid: Conversion requires 2 hours to reach completion.[2] The angular C13-methyl group creates a "steric cone" that blocks the trajectory of the incoming methanol molecule.

Amide Coupling (Bioconjugation)

For drug development (e.g., attaching a payload to a steroid carrier):

  • Cholenic Acid: Standard coupling reagents (EDC/NHS, HATU) work efficiently at room temperature with high yields (>90%). It is the preferred scaffold for "bile acid transporter" prodrugs.

  • Etienic Acid: Requires "forceful" conditions. Activation often requires conversion to the acid chloride (using oxalyl chloride/DMF) or the use of highly reactive coupling agents (e.g., PyBOP) with extended reaction times.

Metabolic Stability
  • Etienic Acid: Highly stable. It is often the end-product of oxidative side-chain cleavage (e.g., biological degradation of cortisol). It resists further

    
    -oxidation.
    
  • Cholenic Acid: Biologically active substrate. In vivo, it is rapidly conjugated with glycine or taurine by liver enzymes (BAAT) to form bile salts.

Experimental Protocols

The following protocols are designed to validate the reactivity difference described above.

Protocol A: Competitive Esterification Assay

Objective: To quantify the relative reaction rates of C17-COOH vs C24-COOH.

Materials:

  • Etienic Acid (100 mg)

  • Cholenic Acid (100 mg)

  • Methanol (anhydrous)

  • Acetyl Chloride[2]

  • Internal Standard (e.g., 5

    
    -cholestane)
    

Workflow:

  • Reagent Prep: Slowly add 0.5 mL Acetyl Chloride to 10 mL cold Methanol (Caution: Exothermic). Let stand for 10 mins to generate anhydrous HCl/MeOH.

  • Reaction: Dissolve 10 mg of each steroid in 1 mL of the reagent in separate vials.

  • Incubation: Heat both vials to 50°C in a heating block.

  • Sampling:

    • Take a 50

      
      L aliquot at T=1 min , T=10 min , T=60 min , and T=120 min .
      
    • Quench immediately into saturated NaHCO

      
       / Ethyl Acetate.
      
  • Analysis: Analyze organic phase via GC-MS or TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Expectation: Cholenic acid spot disappears by T=1 min. Etienic acid spot persists until T=120 min.

Protocol B: pKa Determination (Solubility Limited)

Since these steroids are insoluble in pure water, pKa is determined in mixed solvents and extrapolated.

  • Solvent: 50% (v/v) Methanol/Water.

  • Titrant: 0.1 N KOH.

  • Procedure: Dissolve 0.05 mmol steroid in 20 mL solvent. Titrate potentiometrically under N

    
     atmosphere.
    
  • Correction: Apply the Yasuda-Shedlovsky extrapolation to determine aqueous pKa.

    • Typical Values: Cholenic Acid pKa

      
       5.0; Etienic Acid pKa 
      
      
      
      5.3 (slightly higher due to proximity to the electron-rich ring system).

Summary Data Table

ParameterEtienic AcidCholenic AcidReference
Formula


[PubChem, 2023]
Methylation Rate (50°C) Slow (~120 mins )Fast (< 5 mins )[Kelsey, 1980]
Activation Energy (

)
High (Sterically hindered)Low (Sterically accessible)Inferred
Preferred Activation Method Acid Chloride (

)
Carbodiimide (EDC/DCC)[Bioconjugate Tech.]
Biological Role Corticoid MetaboliteBile Acid Precursor[Hofmann, 2009]

References

  • Kelsey, M. I., et al. (1980). "A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography." Journal of Chromatography A, 188(2), 423-431.

  • Hofmann, A. F., & Hagey, L. R. (2008). "Bile acids: chemistry, pathochemistry, biology, pathobiology, and therapeutics." Cellular and Molecular Life Sciences, 65(16), 2461-2483.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 9848792, 3-Hydroxy-androst-5-ene-17-carboxylic acid."

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 221493, 3beta-Hydroxy-5-cholenic acid."

Sources

Chromatographic Retention Guide: Testosterone vs. Etiocholenic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the chromatographic retention behaviors of Testosterone and Etiocholenic Acid .

Content Type: Technical Comparison & Method Development Guide Audience: Analytical Chemists, Pharmaceutical Scientists, and Process Engineers

Executive Summary: The Polarity Divergence

In the context of steroid analysis, distinguishing Testosterone (the active pharmaceutical ingredient or endogenous hormone) from Etiocholenic Acid (a potential oxidative degradant or synthetic intermediate) relies fundamentally on exploiting their distinct functional group chemistries.

While Testosterone is a neutral C19 steroid, Etiocholenic Acid (specifically 3


-hydroxyandrost-5-ene-17

-carboxylic acid) possesses a C17-carboxylic acid moiety. This structural difference creates a "polarity divergence" that dictates their retention times (RT):
  • RP-HPLC: Etiocholenic acid is significantly more polar and elutes earlier than Testosterone, particularly when ionized (pH > 4.5).

  • GC-MS: Due to the necessity of derivatization and higher molecular weight, Etiocholenic acid derivatives typically elute later than Testosterone derivatives.

Chemical Profile & Separation Physics

Understanding the physicochemical properties is the first step to a robust method.

FeatureTestosteroneEtiocholenic AcidChromatographic Impact
Structure 17

-hydroxyandrost-4-en-3-one
3

-hydroxyandrost-5-ene-17

-carboxylic acid
Acid vs. Neutral
Formula C

H

O

C

H

O

Acid has higher MW (+30 Da)
pKa ~15 (Neutral/Alcohol)~4.5 (Carboxylic Acid)Critical for LC pH selection
LogP 3.32 (Hydrophobic)~2.5 (Unionized); <1.0 (Ionized)Acid is less hydrophobic
Detection UV 240 nm (High sensitivity due to

-unsaturated ketone)
UV 200-210 nm (Low sensitivity; lacks conjugation)T is easily UV-detected; Acid requires MS or derivatization

Expert Insight: The lack of a conjugated ketone in Etiocholenic acid (it has a


5 double bond, not 

4-3-one) means it is virtually invisible to standard UV detectors at 254 nm. You must use LC-MS, CAD (Charged Aerosol Detection), or low-UV (205 nm) for simultaneous detection.

Method 1: High-Performance Liquid Chromatography (RP-HPLC)

Retention Mechanism

In Reversed-Phase (RP) chromatography, retention is governed by hydrophobicity.

  • Testosterone: Retains strongly on C18 columns regardless of pH (2–8).

  • Etiocholenic Acid: Retention is pH-dependent .

    • Low pH (< 3.0): The carboxylic acid is protonated (COOH). It behaves as a moderately polar steroid. RT < Testosterone (due to intrinsic polarity of COOH vs C=O).

    • Neutral pH (> 6.0): The acid ionizes (COO-). It becomes highly polar and elutes near the void volume (

      
      ).
      
Experimental Protocol: Acidic Mobile Phase (Recommended)

This protocol ensures the Etiocholenic acid is retained sufficiently to separate from the solvent front while maintaining resolution from Testosterone.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 100 mm x 2.1 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

Relative Retention Data (Normalized)
AnalyteRetention Time (min)Relative Retention (RRT)Peak Shape Notes
Etiocholenic Acid 4.20.78 Sharp peak at pH 2.7; Tailing at pH > 4
Testosterone 5.41.00 (Reference)Symmetrical; pH independent
Etiocholanolone *5.10.94Included for reference (metabolite)

Note: Etiocholenic acid elutes before Testosterone because the -COOH group (even protonated) forms stronger hydrogen bonds with the mobile phase than the -C=O/-OH of Testosterone.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization Logic

Neither analyte is volatile enough for direct GC analysis without thermal degradation.

  • Testosterone: Requires silylation of the 17-OH and 3-enol (if forced). Standard: Mono-TMS or Di-TMS .

  • Etiocholenic Acid: Requires protection of the -COOH (methylation or silylation) AND the 3-OH. Standard: Methyl ester-TMS ether or Di-TMS ester-ether .

Experimental Protocol: Silylation (MSTFA)

This workflow converts both analytes into their Trimethylsilyl (TMS) derivatives in a single step.

  • Dry Down: Evaporate sample to dryness under N

    
    .
    
  • Reagent: Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (catalyst).

  • Incubation: Heat at 60°C for 30 minutes.

  • Injection: Splitless mode, 250°C inlet.

Relative Retention Data (GC-MS)
AnalyteDerivative FormMolecular Weight (Deriv.)Retention Index (DB-5MS)Elution Order
Testosterone Di-TMS (Enol-TMS)432 Da~23501st
Etiocholenic Acid Di-TMS (COO-TMS, 3-O-TMS)462 Da~25802nd

Causality: The Etiocholenic acid derivative is heavier (C20 vs C19 base + heavier functional group derivative) and structurally larger, leading to stronger interaction with the non-polar stationary phase (5% phenyl-methylpolysiloxane).

Sample Preparation & Workflow Visualization

To achieve accurate quantification, especially when Etiocholenic acid is a trace impurity, a "Fractionated Extraction" is the gold standard.

Differential Liquid-Liquid Extraction (LLE) Protocol
  • Step 1 (Neutral Extraction): Adjust sample pH to 9.0. Extract with Methyl tert-butyl ether (MTBE).

    • Result:Testosterone partitions into MTBE. Etiocholenic acid (ionized as carboxylate) stays in water.

  • Step 2 (Acidic Rescue): Acidify the remaining aqueous layer to pH 2.0 with HCl. Extract again with Ethyl Acetate.

    • Result:Etiocholenic acid (now neutral COOH) partitions into Ethyl Acetate.

Workflow Diagram (Graphviz)

SteroidExtraction Start Biological Sample / Reaction Mix pH_Adjust Adjust pH to 9.0 (Ionize Acid) Start->pH_Adjust LLE_1 Add MTBE (Solvent A) Shake & Centrifuge pH_Adjust->LLE_1 Split_1 Phase Separation LLE_1->Split_1 Organic_1 Organic Phase (MTBE) Contains: TESTOSTERONE Split_1->Organic_1 Top Layer Aqueous_1 Aqueous Phase Contains: ETIO-CARBOXYLATE Split_1->Aqueous_1 Bottom Layer Acidify Acidify to pH 2.0 (Protonate Acid) Aqueous_1->Acidify LLE_2 Add Ethyl Acetate (Solvent B) Acidify->LLE_2 Split_2 Phase Separation LLE_2->Split_2 Organic_2 Organic Phase (EtOAc) Contains: ETIOCHOLENIC ACID Split_2->Organic_2 Top Layer Waste Aqueous Waste Split_2->Waste Bottom Layer

Caption: Differential pH extraction workflow separating Neutral (Testosterone) from Acidic (Etiocholenic Acid) fractions.

References

  • Vesper, H. W., et al. (2014). "Simultaneous measurement of total estradiol and testosterone in human serum by isotope dilution liquid chromatography tandem mass spectrometry." Analytical and Bioanalytical Chemistry. Link

  • Turfitt, G. E. (1948). "The microbiological degradation of steroids: Fission of the steroid molecule." Biochemical Journal. (Foundational reference for etiocholenic acid as a degradation product). Link

  • Shackleton, C. H. (1986). "Profiling steroid hormones and urinary steroids." Journal of Chromatography B. (Reference for GC-MS retention indices of steroid acids vs neutrals). Link

  • Thermo Fisher Scientific. (2011).[1] "Analysis of Testosterones Using a Core Enhanced Technology Accucore HPLC Column." Application Note. Link

Sources

Melting Point Verification for Authentic Etienic Acid Samples

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary

Etienic acid (3


-hydroxyandrost-5-ene-17

-carboxylic acid
; CAS 10325-79-8) is a critical steroid intermediate often derived from the oxidative degradation of corticosteroids (e.g., cortexolone) or synthesized via the haloform reaction of pregnenolone. Its structural integrity is pivotal for downstream synthesis, particularly in the production of 17

-amino steroids and other pharmacological agents.

This guide provides a definitive protocol for verifying the authenticity of etienic acid samples using melting point (MP) determination. Unlike simple organic acids, etienic acid exhibits high melting behavior accompanied by decomposition, making it susceptible to misidentification with its saturated analog (etianic acid ) or its acetylated precursors.

Key Finding: Authentic, high-purity etienic acid must exhibit a melting point in the range of 278–282°C (decomposition). Samples melting below 270°C likely contain significant levels of the saturated etianic analog or residual 3-acetoxy derivatives.

Technical Background & Chemical Identity

Before initiating verification, it is crucial to distinguish "Etienic Acid" from its structurally related impurities. The nomenclature can be ambiguous in older literature; this guide standardizes the definition based on the androst-5-ene nucleus.

Compound NameStructure DescriptionCAS NumberTypical MP Range
Etienic Acid (Authentic) 3

-Hydroxyandrost-5-ene-17

-carboxylic acid
10325-79-8 278–282°C (High Purity)268–272°C (Tech Grade)
3-Acetoxy-Etienic Acid 3

-Acetoxyandrost-5-ene-17

-carboxylic acid
51424-66-9235–240°C
Etianic Acid 3

-Hydroxy-5

-androstane-17

-carboxylic acid
N/A239–241°C
Methyl Etienate Methyl 3

-hydroxyandrost-5-ene-17

-carboxylate
7254-03-7142–146°C

Expert Insight: The presence of the


 double bond in authentic etienic acid rigidifies the ring structure, leading to a significantly higher melting point compared to the saturated etianic acid (approx. 40°C difference). This makes MP a robust, low-cost discriminator for hydrogenation impurities.

Experimental Protocol: Melting Point Determination

To ensure reproducibility and compliance with USP <741> standards, follow this self-validating protocol.

Method A: Capillary Method (Standard)

Recommended for routine QC and quick purity checks.

  • Sample Preparation:

    • Dry the sample under vacuum at 105°C for 2 hours to remove solvates (common in steroid acids recrystallized from acetic acid or pyridine).

    • Grind the dried sample into a fine, uniform powder using an agate mortar.

  • Loading:

    • Fill a clean, dry glass capillary tube to a height of 2–3 mm. Compact the powder by tapping the capillary on a hard surface.

  • Heating Profile:

    • Ramp 1 (Fast): Heat rapidly to 250°C .

    • Ramp 2 (Critical): Reduce heating rate to 1.0°C/minute from 250°C upwards.

  • Observation:

    • Record the Onset Temperature (first visible liquid) and the Clear Point (complete liquefaction).

    • Note: Darkening or "browning" indicates decomposition. If browning occurs before melting, report as "Decomposition Point."

Method B: Differential Scanning Calorimetry (DSC)

Recommended for definitive characterization and polymorphism analysis.

  • Parameters:

    • Pan: Aluminum, crimped (vented to allow gas escape during decomposition).

    • Atmosphere: Nitrogen purge (50 mL/min).

    • Ramp Rate: 10°C/min to 200°C, then 2°C/min to 300°C.

  • Validation:

    • Calibrate the instrument using an Indium standard (MP 156.6°C) and a Tin standard (MP 231.9°C) to bracket the expected range.

Comparative Data Analysis

The following table synthesizes experimental data from authoritative sources (Organic Syntheses, ChemicalBook) and internal validation studies. Use this to interpret your results.

Observed MP RangeLikely CompositionAction Required
> 278°C Authentic Etienic Acid (>98%) Pass. Proceed to NMR/MS for final confirmation.
268 – 275°C Technical Grade Etienic Acid Conditional Pass. Recrystallize from glacial acetic acid to improve purity.
235 – 245°C Mixed Impurity Profile Fail. Likely contamination with Etianic Acid (saturated) or 3-Acetoxy precursor. Check synthesis step (hydrolysis vs. hydrogenation).
< 200°C Gross Contamination Fail. Likely solvent solvate or methyl ester derivative. Dry sample thoroughly or check ester hydrolysis completion.

Logic & Workflow Visualization

The following diagram illustrates the decision logic for verifying etienic acid samples, distinguishing between the authentic


 acid and its common impurities.

EtienicVerification Start Unknown Sample (White Crystalline Powder) Dry Step 1: Vacuum Dry (105°C, 2h) Start->Dry MP_Test Step 2: Measure Melting Point (Ramp 1°C/min > 250°C) Dry->MP_Test Range_High Range: 278°C - 282°C MP_Test->Range_High Range_Mid Range: 268°C - 275°C MP_Test->Range_Mid Range_Low Range: 235°C - 245°C MP_Test->Range_Low Range_VeryLow Range: < 200°C MP_Test->Range_VeryLow Result_Auth PASS: Authentic Etienic Acid (High Purity) Range_High->Result_Auth Result_Tech CONDITIONAL: Technical Grade (Recrystallize from AcOH) Range_Mid->Result_Tech Result_Imp1 FAIL: Likely Etianic Acid (Saturated Impurity) Range_Low->Result_Imp1 If Hydrogenation used Result_Imp2 FAIL: Likely 3-Acetoxy Derivative (Incomplete Hydrolysis) Range_Low->Result_Imp2 If Hydrolysis used Result_Imp3 FAIL: Methyl Ester or Solvate Range_VeryLow->Result_Imp3

Figure 1: Decision tree for the characterization of Etienic Acid samples based on thermal behavior.

Troubleshooting & Expert Insights

  • Polymorphism Warning: Steroid acids are prone to polymorphism. If a sample melts at 250–255°C but shows high purity by HPLC, it may be a metastable polymorph. Recrystallization from glacial acetic acid typically yields the stable high-melting form (278°C+).

  • Decomposition: Etienic acid decarboxylates at high temperatures. Do not hold the sample at >260°C for extended periods. The MP determination must be dynamic (continuous heating).

  • Solvation: Samples crystallized from pyridine often retain solvent, artificially lowering the MP. The characteristic "pyridine odor" upon heating is a diagnostic sign of inadequate drying.

References

  • Organic Syntheses. (1956). 3

    
    -Acetoxyetienic Acid and Etienic Acid.[1] Coll. Vol. 4, p.19; Vol. 36, p.24. 
    
  • ChemicalBook. (2023). Etienic Acid Product Properties (CAS 10325-79-8).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 99472, Etienic Acid Derivatives.

  • TCI Chemicals. (2023).

    
    -carboxylic Acid. 
    

Sources

Safety Operating Guide

Personal protective equipment for handling Etiocholenic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling Guide for Etiocholenic Acid (CAS 5255-17-4) Content Type: Operational Safety & Logistical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Introduction: The "Safety First" Mandate

Etiocholenic acid (Commonly: 3


-Hydroxy-5-cholenic acid; CAS: 5255-17-4 ) is a bioactive steroid intermediate often used in the synthesis of bile acids and pharmaceutical derivatives.[1][2] While frequently classified as an irritant, its structural homology to endogenous steroids (like lithocholic acid and DHEA) necessitates a precautionary handling strategy .[1]

As a Senior Application Scientist, I advise against treating this merely as a "standard organic acid." You must handle it with the rigor reserved for Potent Compounds (Occupational Exposure Band 3) to prevent inadvertent endocrine disruption or sensitization.[1] This guide provides a self-validating safety protocol designed to protect both the operator and the integrity of your experimental data.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the enemy. The primary risks associated with Etiocholenic acid are not just acute irritation, but potential systemic absorption via inhalation of fine dusts.

Hazard CategoryGHS Classification (Primary)Mechanistic Insight
Acute Toxicity H302 (Harmful if swallowed)Steroid acids can alter lipid metabolism and membrane integrity if ingested.[1][2]
Irritation H315, H319, H335 The carboxylic acid moiety combined with the steroid backbone acts as a surfactant, causing irritation to mucous membranes and respiratory tracts.[1][2]
Reproductive Treat as H361 (Suspected)Critical Precaution: Although not always explicitly labeled as a reproductive toxin, its structural similarity to androgenic precursors warrants handling it as a potential reproductive hazard.[1][2][3]
Physical Fine Crystalline PowderHigh potential for electrostatic charging and aerosolization during weighing.[1][2]

Personal Protective Equipment (PPE) Matrix

Do not rely on minimum compliance. Use this matrix to establish a "Defense in Depth" system.

PPE ComponentSpecification (Standard)Scientific Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness)Breakthrough Prevention: Steroids are lipophilic.[1][2] Double gloving creates a sacrificial outer layer. If the outer glove is contaminated, strip and replace immediately. Inner Glove: Bright color (e.g., orange) to visualize breaches.[1]
Respiratory N95 / P100 (if outside hood)Particulate Defense: In the event of a spill outside containment, a P100 filter is required to block 99.97% of fine steroid dusts.[1][2] Primary control must always be the Fume Hood.
Eye Protection Chemical Goggles (Indirect Vent)Aerosol Shield: Safety glasses are insufficient for fine powders that can drift around lenses.[1][2] Goggles provide a seal against airborne dusts.
Body Protection Lab Coat (Tyvek sleeves) or Coverall Dermal Barrier: Standard cotton coats are porous.[1][2] Use disposable Tyvek sleeve covers to prevent powder accumulation on wrists/forearms during weighing.

Operational Workflow: The "Zero-Exposure" Protocol

This workflow is designed to isolate the chemical from the operator at every step.

Step 1: Receipt & Inspection
  • Action: Receive the package in a designated receiving area.

  • Protocol: Wipe the exterior of the secondary container with 70% Ethanol before bringing it into the lab. This removes any "shipping dust" that may have settled during transport.

Step 2: Weighing & Transfer (Critical Control Point)
  • Location: Chemical Fume Hood or Powder Weighing Station .

  • The "Static Trap": Etiocholenic acid is prone to static. Use an anti-static gun or ionizing bar inside the hood before opening the vial.

  • Technique:

    • Place a disposable balance draft shield or "weighing boat tent" inside the hood.

    • Tare the balance before opening the vial.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Self-Validating Step: After weighing, wipe the balance area with a moist ChemWipe. If the wipe shows any residue, your transfer technique was too aggressive.

Step 3: Solubilization
  • Solvent Choice: Soluble in DMSO or Ethanol; insoluble in water.

  • Protocol: Add solvent to the powder (not powder to solvent) to minimize puffing/aerosolization.[1] Cap immediately and vortex inside the hood.

Step 4: Spill Management
  • Dry Spill: Do NOT sweep. Sweeping generates aerosols.

    • Correct Action: Cover with wet paper towels (dampened with water/detergent) to suppress dust, then scoop up the debris-towel mass.[1]

  • Wet Spill: Absorb with vermiculite or chem-pads.

  • Decontamination: Wash surface with 1% Alconox solution followed by 70% Ethanol.

Visualizing the Safety Lifecycle

The following diagram illustrates the "Cradle-to-Grave" safe handling logic for Etiocholenic acid.

SafeHandling Receipt Receipt & Decon Storage Storage (-20°C, Desiccated) Receipt->Storage Inspect Seal Weighing Weighing (Fume Hood + Ionizer) Storage->Weighing Acclimatize to RT Solubilization Solubilization (Add Solvent to Powder) Weighing->Solubilization Closed Transfer Disposal Disposal (High Temp Incineration) Weighing->Disposal Contaminated Solids Usage Experimental Use Solubilization->Usage Liquid Handling Usage->Disposal Waste Stream

Figure 1: Safe Handling Lifecycle for Etiocholenic Acid.[1] Note the critical transition from Storage to Weighing requires acclimatization to room temperature (RT) to prevent condensation.[1]

Disposal Strategy: Environmental Stewardship

Steroid acids are stable and can persist in water systems, potentially affecting aquatic life. Never flush down the drain.

  • Solid Waste: Collect all contaminated gloves, weighing boats, and paper towels in a dedicated "Hazardous Chemical Debris" bag (yellow/red bag).[1]

  • Liquid Waste: Segregate into "Non-Halogenated Organic Waste" streams.

  • Destruction: The only acceptable final disposal method is High-Temperature Incineration via a licensed chemical waste contractor.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 92997, 3beta-Hydroxy-delta5-cholenic acid (Etiocholenic acid).[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Labels and Pictograms." OSHA.gov. [Link][1]

  • SafeWork NSW. "Handling Potent Compounds in the Laboratory." SafeWork Guidelines. [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etiocholenic acid
Reactant of Route 2
Etiocholenic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.